Lithium tetramethylpiperidide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2,2,6,6-tetramethylpiperidin-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYSGBYRTLOUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453330 | |
| Record name | lithium tetramethylpiperidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38227-87-1 | |
| Record name | lithium tetramethylpiperidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38227-87-1 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Lithium Tetramethylpiperidide (LTMP): A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Lithium tetramethylpiperidide (LTMP), a potent, non-nucleophilic hindered amine base, is a critical reagent in modern organic synthesis, particularly in the pharmaceutical industry for the selective deprotonation of weakly acidic protons. Its high steric hindrance minimizes competing nucleophilic reactions, making it an invaluable tool for generating specific enolates and carbanions. This guide provides an in-depth overview of the synthesis, characterization, and handling of LTMP, tailored for professionals in research and drug development.
Synthesis of this compound
The most common and straightforward method for preparing LTMP is the deprotonation of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) with an organolithium reagent, typically n-butyllithium (n-BuLi).[1][2] The reaction is an acid-base equilibrium that strongly favors the formation of the lithium amide.
The synthesis workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound (LTMP).
Experimental Protocols
Several variations of the synthesis exist, primarily differing in the choice of solvent and reaction temperature. Below are detailed protocols for common laboratory-scale preparations.
Protocol 1: Synthesis in Tetrahydrofuran (B95107) (THF) at 0 °C [3]
-
Apparatus Setup: An oven-dried, 500-mL round-bottomed flask equipped with a magnetic stirring bar, a nitrogen inlet, and a rubber septum is assembled and flushed with dry nitrogen.
-
Reagent Addition: Charge the flask with 40.5 mL (33.9 g, 0.240 mol) of 2,2,6,6-tetramethylpiperidine and 250 mL of anhydrous tetrahydrofuran via syringe.
-
Cooling: Cool the rapidly stirred solution to 0 °C using an ice bath.
-
Deprotonation: Slowly add 88.0 mL (0.220 mol) of a 2.5 M solution of n-butyllithium in hexanes via syringe over a 20-minute period.
-
Reaction Completion: Stir the resulting solution at 0 °C for an additional 30 minutes. The solution of LTMP is then ready for use.
Protocol 2: Synthesis in Hexane with Isolation [4]
-
Apparatus Setup: A dry, argon-flushed Schlenk flask equipped with a magnetic stirring bar is used.
-
Reagent Addition: To a solution of 2,2,6,6-tetramethylpiperidine (3.0 mL, 18 mmol) in 20 mL of hexane, slowly add n-BuLi (1.6 M in hexane, 11.3 mL) over 15 minutes at 0 °C.
-
Precipitation: A white precipitate of LTMP will form.
-
Reaction Completion: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.
-
Isolation: Remove all volatile components under vacuum. Precipitate the product from 30 mL of pentane (B18724) at -30 °C.
-
Drying: Filter the solid product and dry it under vacuum to yield pure LTMP.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Molar Mass of TMP | 141.27 g/mol | |
| Molar Mass of LTMP | 147.19 g/mol | [5] |
| pKa of TMP | 37.3 | [6] |
| Typical Yield (isolated) | 56% | [4] |
Characterization of this compound
Due to its reactive nature, LTMP is often prepared in situ and used directly.[2] However, characterization is crucial for understanding its structure, purity, and reactivity. The aggregation state of LTMP is highly dependent on the solvent, existing in a dynamic equilibrium between monomeric, dimeric, trimeric, and tetrameric forms.[2][7][8]
Caption: Aggregation equilibria of LTMP in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing LTMP and studying its aggregation state.[7][9]
¹H NMR Spectroscopy
-
Sample Preparation: All NMR samples should be prepared under an inert atmosphere using dry, degassed deuterated solvents.
-
Typical Chemical Shifts (THF-d₈):
-
δ 1.07 (br s, 12H, -CH₃)
-
δ 1.20 (br m, 4H, -CH₂-)
-
δ 1.65 (br m, 2H, -CH₂-)[4]
-
¹³C NMR Spectroscopy
-
Typical Chemical Shifts (THF-d₈):
-
δ 36.4 (br s)
-
δ 42.9 (br s)[4]
-
⁶Li and ¹⁵N NMR Spectroscopy
These specialized NMR techniques are particularly useful for probing the aggregation state of LTMP in solution.[9] The chemical shifts of ⁶Li and ¹⁵N are sensitive to the coordination environment of the lithium and nitrogen atoms, respectively, allowing for the differentiation of various aggregates.
Infrared (IR) Spectroscopy
In situ IR spectroscopy can be used to monitor the formation of LTMP and its subsequent reactions.[9] The disappearance of the N-H stretch of TMP and the appearance of new bands associated with the Li-N bond can be observed.
Experimental Protocol for In Situ IR Spectroscopy [9]
-
Apparatus: An in situ IR spectrometer fitted with a silicon-tipped probe is inserted into a dry reaction flask under a nitrogen atmosphere.
-
Data Acquisition: Spectra are typically acquired in 16 scans at a resolution of 4 cm⁻¹.
-
Reaction Monitoring: The reaction is initiated by adding n-BuLi to a solution of TMP in the chosen solvent. The change in absorbance at specific wavenumbers corresponding to the starting material and product is monitored over time.
Titration of LTMP Solutions
The concentration of freshly prepared LTMP solutions should be determined by titration before use to ensure accurate stoichiometry in subsequent reactions. Several methods are available for titrating organolithium reagents.
Experimental Protocol for Titration with Diphenylacetic Acid [10]
-
Preparation: Dry a small amount of diphenylacetic acid by recrystallization from methanol (B129727) followed by sublimation.
-
Procedure:
-
In a dry flask under nitrogen, dissolve a precisely weighed amount of diphenylacetic acid in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the LTMP solution dropwise from a syringe until a persistent color change of an indicator (e.g., 1,10-phenanthroline) is observed, or until the endpoint is detected by other means.
-
The concentration is calculated based on the stoichiometry of the acid-base reaction.
-
A variety of other titration methods have been developed, some employing colorimetric endpoints for ease of use.[11]
X-ray Crystallography
Single-crystal X-ray diffraction has been instrumental in definitively determining the solid-state structure of LTMP. In the solid state, LTMP has been shown to exist as a cyclic tetramer.[1] More recently, a cyclotrimeric polymorph has also been identified and characterized.[7][8] These studies provide fundamental insight into the structural preferences of this important lithium amide.
Safety and Handling
This compound is a highly reactive and pyrophoric compound that can ignite upon contact with air and moisture. It is also corrosive and can cause severe skin burns and eye damage.[5]
-
Handling: Always handle LTMP and its solutions under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Use appropriate personal protective equipment, including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves.
-
Storage: Commercially available solutions of LTMP are typically stored in septum-sealed bottles under an inert atmosphere.[1] Solutions prepared in the laboratory should be used immediately or stored in a similar manner at low temperatures.
-
Quenching: Unused LTMP solutions should be quenched carefully by slow addition to a cooled, stirred solution of a proton source, such as isopropanol (B130326) or tert-butanol, in an inert solvent.
By understanding the principles of its synthesis, the nuances of its characterization, and the necessary safety precautions, researchers can effectively and safely utilize this compound as a powerful tool in the development of novel chemical entities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C9H18LiN | CID 11051814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 38227-87-1 [chemicalbook.com]
- 7. Concealed cyclotrimeric polymorph of lithium 2,2,6,6-tetramethylpiperidide unconcealed: X-ray crystallographic and NMR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ospt.osi.lv [ospt.osi.lv]
An In-depth Technical Guide to the pKa of Lithium Tetramethylpiperidide (LiTMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acidity constant (pKa) of Lithium tetramethylpiperidide (LiTMP), a sterically hindered, non-nucleophilic strong base widely utilized in organic synthesis. The document details its physicochemical properties, the experimental context for its pKa, and its synthesis.
Physicochemical Properties and pKa Data
This compound is a potent base valued for its ability to deprotonate weakly acidic C-H bonds without acting as a nucleophile, a property attributed to the significant steric hindrance provided by the four methyl groups on the piperidine (B6355638) ring.[1] The basicity of LiTMP is quantified by the pKa of its conjugate acid, 2,2,6,6-tetramethylpiperidine (B32323) (TMPH). This value is a critical parameter for predicting its reactivity and selecting appropriate substrates.
The pKa of the conjugate acid of LiTMP is approximately 37, indicating that LiTMP is a very strong base.[1][2][3][4] A more specific value of 37.3 has also been reported.[5][6] This high basicity allows it to deprotonate a wide range of carbon acids.[1]
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| pKa (of conjugate acid, TMPH) | ~37 | [1][2][3][4] |
| 37.3 | [5][6] | |
| Molecular Weight | 147.19 g/mol | [2][4][7] |
| CAS Number | 38227-87-1 | [1][2][7] |
| Molecular Formula | C₉H₁₈LiN | [4][7] |
Structural Context: Monomer-Dimer Equilibrium
In solution, the structure and reactivity of LiTMP are highly dependent on the solvent.[1] In tetrahydrofuran (B95107) (THF), LiTMP exists in a monomer-dimer equilibrium.[5] Spectroscopic studies have indicated that in neat THF, LiTMP is a 10:1 mixture of dimer and monomer.[8] The addition of additives like HMPA can increase the concentration of the more reactive monomeric species.[5] In the solid state, LiTMP exists as a tetramer.[4] This equilibrium is a crucial factor in the kinetics of reactions mediated by LiTMP.
Caption: Monomer-Dimer Equilibrium of LiTMP in THF.
Experimental Protocols
3.1. Synthesis of this compound
The standard laboratory preparation of LiTMP involves the deprotonation of 2,2,6,6-tetramethylpiperidine with an organolithium reagent, typically n-butyllithium.[1][4]
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMPH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether (Et₂O))
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Dry the 2,2,6,6-tetramethylpiperidine by refluxing with calcium hydride for 4 hours, followed by distillation under atmospheric pressure.[5] Store the dried amine over molecular sieves under an inert atmosphere.
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.
-
Add the desired volume of anhydrous THF to the flask via syringe.
-
Cool the solvent to -78 °C using a dry ice/acetone bath. Some protocols also allow for the reaction to be carried out at 0 °C.[4]
-
Slowly add 2,2,6,6-tetramethylpiperidine to the cooled solvent via syringe.
-
While maintaining the low temperature and inert atmosphere, add one equivalent of n-butyllithium dropwise to the stirred solution.
-
Allow the reaction mixture to stir for a predetermined time (e.g., 30 minutes) at the low temperature to ensure complete deprotonation.
-
The resulting solution of LiTMP is typically used immediately for subsequent reactions.[5] Commercially, it is available as a stable solution in a THF/ethylbenzene mixture.[1][4]
Caption: Workflow for the Synthesis of this compound.
3.2. pKa Determination Methodology
A direct, detailed experimental protocol for determining the pKa of LiTMP was not found in the initial search. However, the pKa of such a strong base is typically determined indirectly by measuring the equilibrium constant of its reaction with a series of indicator acids with known pKa values in a non-aqueous solvent like THF. Due to the extreme basicity of LiTMP, direct pH measurements in aqueous solutions are not feasible.
Kinetic studies of reactions mediated by LiTMP, such as ortholithiation, provide an alternative conceptual framework for understanding its reactivity, which is a direct consequence of its pKa.[8] The rate of deprotonation of a substrate by LiTMP can be monitored using in-situ infrared (IR) spectroscopy.
General Principles of Kinetic Measurement for Reactivity Assessment:
-
Experimental Setup : Reactions are carried out in a controlled environment, typically at low temperatures (e.g., -78 °C) under an inert atmosphere.[8]
-
Reactant Concentrations : The reaction is set up with LiTMP in excess, with the arene or other substrate as the limiting reagent.[8]
-
Monitoring : The reaction progress is monitored by following the disappearance of a characteristic IR absorbance of the substrate.[8]
-
Data Analysis : The time-dependent decay of the substrate's concentration is fitted to a first-order rate equation to determine the pseudo-first-order rate constant (k_obsd).[8]
-
Order Determination : By varying the concentrations of LiTMP and any co-solvents (like THF), the order of the reaction with respect to each component can be determined. This provides insight into the aggregation state (monomer vs. dimer) of the active base in the rate-determining step.[8][9]
While this kinetic approach does not directly yield a pKa value, it provides crucial information about the reactivity of LiTMP, which is fundamentally linked to its basicity. Other general methods for pKa determination that could be adapted for related, less basic compounds include potentiometric titration, NMR spectroscopy, and UV-Vis spectroscopy.[10][11]
References
- 1. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 2. This compound (LTMP) [commonorganicchemistry.com]
- 3. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 38227-87-1 [chemicalbook.com]
- 6. Solved Question 5a (10 points) this compound | Chegg.com [chegg.com]
- 7. 2,2,6,6-四甲基哌啶锂 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 11. researchgate.net [researchgate.net]
The Architecture of a Workhorse Base: An In-depth Technical Guide to the Structure and Aggregation of Lithium Tetramethylpiperidide (LiTMP) in Solution
For Researchers, Scientists, and Drug Development Professionals
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a formidable, non-nucleophilic base integral to modern organic synthesis. Its efficacy in deprotonation reactions, from simple enolizations to complex ortho-lithiations, is profoundly influenced by its aggregation state in solution. This guide provides a comprehensive technical overview of the structural chemistry of LiTMP, detailing its aggregation behavior in various solvent systems, the experimental methodologies used for its characterization, and the implications of its structural dynamics on chemical reactivity.
Core Concepts: Aggregation and Solvation
Like many organolithium reagents, LiTMP does not typically exist as a simple monomer in solution. Instead, it forms aggregates—dimers, trimers, and tetramers—through Li-N-Li bridging bonds. The degree of aggregation and the overall structure are dictated by a delicate interplay of factors, primarily the coordinating ability of the solvent, the concentration of the LiTMP solution, and the temperature.
In coordinating solvents such as tetrahydrofuran (B95107) (THF), LiTMP predominantly exists as a solvated dimer in equilibrium with a smaller fraction of a solvated monomer.[1][2] The ethereal oxygen atoms of THF coordinate to the lithium centers, breaking down the higher aggregates observed in non-coordinating media.
In non-coordinating hydrocarbon solvents like pentane (B18724) or hexane (B92381), LiTMP forms higher-order aggregates, specifically a mixture of cyclic trimers and tetramers.[3][4] The equilibrium between these species is temperature-dependent.
In the solid state , LiTMP exhibits polymorphism, crystallizing as either a cyclotrimer or a cyclotetramer depending on the crystallization temperature.[3][4] Low-temperature crystallization (-35 °C) favors the formation of the trimer, while crystallization at ambient temperature yields the tetramer.[3]
Quantitative Data Summary
The structural landscape of LiTMP has been extensively mapped using a variety of spectroscopic and crystallographic techniques. The following tables summarize the key quantitative data regarding its aggregation and structure.
Table 1: Aggregation State of LiTMP in Various Solvents
| Solvent System | Predominant Species | Experimental Technique(s) | Reference(s) |
| Tetrahydrofuran (THF) | Dimer-Monomer Equilibrium | ⁶Li, ¹⁵N NMR Spectroscopy | [1][2] |
| THF/Pentane | C₂h Dimer | ⁶Li, ¹⁵N NMR Spectroscopy | [5] |
| Neat THF | 10:1 Dimer:Monomer | NMR Spectroscopy | [2] |
| <1.3 M THF in Hexane | >99:1 Dimer | NMR Spectroscopy | [2] |
| Pentane/Hexane | Trimer-Tetramer Equilibrium | ⁶Li, ¹⁵N NMR, ¹H DOSY NMR | [3][4] |
| Me₂NEt/Hexane | Unsolvated Tetramer (>95%) | NMR Spectroscopy | [5] |
Table 2: Solid-State Crystallographic Data for LiTMP Polymorphs
| Polymorph | Formula | Crystal System | Space Group | Ring Structure | Symmetry | Crystallization Temp. | Reference(s) |
| Cyclotrimer | (LiTMP)₃ | Hexagonal | P6₃/m | Planar (LiN)₃ | C₃h | -35 °C | [3][4] |
| Cyclotetramer | (LiTMP)₄ | Monoclinic | C2/c | Planar (LiN)₄ | pseudo C₄h | Ambient | [3][4] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the accurate characterization of LiTMP's structure and aggregation.
Synthesis and Crystallization of LiTMP Polymorphs
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMPH)
-
n-Butyllithium (nBuLi) in hexanes
-
Hexane (anhydrous)
Procedure for (LiTMP)₃ (Cyclotrimer): [4]
-
To a stirred solution of TMPH (1 mmol) in anhydrous hexane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add nBuLi (1 mmol) dropwise via syringe.
-
Stir the resulting pale yellow solution for 10 minutes at ambient temperature.
-
Store the flask in a freezer at -35 °C overnight.
-
Colorless crystals of (LiTMP)₃ will form.
Procedure for (LiTMP)₄ (Cyclotetramer): [4]
-
Follow steps 1 and 2 for the synthesis of (LiTMP)₃.
-
Allow the flask to stand on the bench at ambient temperature overnight.
-
Colorless crystals of (LiTMP)₄ will form.
X-ray Crystallographic Analysis
Crystal Handling:
-
Due to the air and moisture sensitivity of LiTMP, crystals should be handled under an inert oil (e.g., perfluoropolyether oil) in a glovebox or Schlenk line.
Data Collection: [4]
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a low temperature, typically 123(2) K, to minimize thermal motion.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Solve the structure using direct methods (e.g., SHELXS) and refine the structure by full-matrix least-squares on F² (e.g., using SHELXL).
NMR Spectroscopic Analysis
Sample Preparation:
-
Prepare NMR samples under an inert atmosphere using oven-dried NMR tubes and septa.
-
Use deuterated solvents that have been dried over appropriate drying agents. For studies in hydrocarbon solvents, d-benzene or d-toluene are commonly used.
-
For detailed structural elucidation, especially for determining Li-N connectivity, the use of isotopically labeled [⁶Li,¹⁵N]LiTMP is highly recommended.[4]
¹H, ¹³C, and ⁷Li NMR Spectroscopy: [4]
-
Acquire standard 1D NMR spectra on a high-field NMR spectrometer.
-
Typical chemical shifts for (LiTMP)₃ and (LiTMP)₄ in C₆D₆ are distinct and can be used to identify the species in solution.[4]
Advanced NMR Techniques (⁶Li, ¹⁵N): [4]
-
⁶Li NMR: Due to its spin I=1, ⁶Li provides sharper lines than ⁷Li (I=3/2). However, it has a much lower natural abundance and sensitivity. Isotopic enrichment is often necessary.
-
¹⁵N NMR: ¹⁵N has a spin I=1/2 and provides valuable information about the nitrogen environment. Inverse-detected methods like ⁶Li-¹⁵N HMQC (Heteronuclear Multiple Quantum Coherence) are powerful for establishing direct Li-N correlations within the aggregates.[4]
-
DOSY (Diffusion-Ordered Spectroscopy): ¹H DOSY NMR can be used to distinguish between different aggregate sizes in solution based on their diffusion coefficients.[3]
In-situ Infrared (IR) Spectroscopy for Kinetic Monitoring
Experimental Setup:
-
Use an FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe suitable for low-temperature measurements. Fiber-optic probes are particularly useful for this purpose.
-
The reaction is carried out in a vessel that allows for efficient stirring and temperature control, with the ATR probe submerged in the reaction mixture.
General Protocol for a LiTMP-mediated Reaction:
-
Record a background spectrum of the solvent system at the desired reaction temperature.
-
Add the substrate and record the initial spectrum.
-
Initiate the reaction by adding the LiTMP solution.
-
Continuously collect IR spectra at regular time intervals throughout the reaction.
-
Monitor the reaction progress by observing the decrease in the absorbance of a characteristic substrate peak or the increase in a product peak.
-
The pseudo-first-order rate constant (k_obsd) can be determined by fitting the time-dependent decay of the substrate absorbance to a first-order exponential function.[2]
Visualizing LiTMP Structure and Experimental Workflows
Graphviz diagrams are provided below to illustrate key concepts and workflows.
Caption: Solvent-dependent aggregation equilibria of LiTMP.
Caption: Experimental workflow for LiTMP characterization.
Conclusion and Outlook
The reactivity of LiTMP is inextricably linked to its solution structure. A thorough understanding of its aggregation behavior under various conditions is paramount for the rational design and optimization of synthetic procedures. The methodologies outlined in this guide provide a robust framework for researchers to probe the structural intricacies of LiTMP and other organolithium reagents. Future investigations will likely focus on further elucidating the structure of mixed aggregates involving LiTMP and other reagents, as these complex species are often crucial intermediates in catalytic and stereoselective transformations. The continued application of advanced spectroscopic techniques and computational modeling will undoubtedly provide deeper insights into the dynamic world of organolithium chemistry.
References
- 1. scielo.br [scielo.br]
- 2. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concealed cyclotrimeric polymorph of lithium 2,2,6,6-tetramethylpiperidide unconcealed: X-ray crystallographic and NMR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
Lithium Tetramethylpiperidide (LiTMP): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lithium tetramethylpiperidide (LiTMP) is a potent, non-nucleophilic hindered base that has carved a significant niche in modern organic synthesis. Its unique combination of high basicity and substantial steric bulk allows for highly selective deprotonations, making it an invaluable tool in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides an in-depth overview of the physical and chemical properties of LiTMP, detailed experimental protocols, and key applications.
Core Physical and Chemical Properties
LiTMP is typically not isolated as a pure solid for routine use; instead, it is prepared and utilized as a solution in an appropriate ethereal solvent. Consequently, some physical properties such as a distinct melting or boiling point are not commonly reported.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈LiN | [1][2][3] |
| Molecular Weight | 147.19 g/mol | [2][4] |
| CAS Number | 38227-87-1 | [1][2][4] |
| pKa of Conjugate Acid (2,2,6,6-tetramethylpiperidine) | ~37 | [2][3][4] |
| Appearance in Solution | Typically a colorless to yellow solution or suspension. | [5] |
| Solubility | Soluble in most organic solvents including tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and hexane (B92381).[2] | |
| Stability | Solutions in ethereal solvents can decompose over time.[6] Commercially available as a stable solution in a THF/ethylbenzene mixture.[3][6] Solutions show significant loss of activity at room temperature over 12 hours.[2] |
Structural Characteristics and Aggregation
A critical aspect of LiTMP's reactivity is its tendency to form aggregates, a common feature of organolithium compounds. The nature of this aggregation is highly dependent on the solvent environment.
-
In the Solid State: X-ray crystallography has revealed that LiTMP exists as a tetramer when crystallized from hydrocarbon solvents like hexane or pentane.[2][3]
-
In Solution (THF): In coordinating solvents such as tetrahydrofuran (THF), the tetrameric structure breaks down. LiTMP exists primarily as a dynamic equilibrium between monomeric and dimeric species.[2][6] The addition of strongly coordinating ligands like hexamethylphosphoramide (B148902) (HMPA) can further shift this equilibrium towards the monomeric form.[2][7] Spectroscopic studies have indicated that in neat THF, LiTMP is a 10:1 mixture of dimer and monomer.[8]
The aggregation state is crucial as the monomer and dimer can exhibit different reactivities.[6] Understanding this equilibrium is key to controlling the selectivity and outcome of reactions employing LiTMP.
References
- 1. This compound | C9H18LiN | CID 11051814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 38227-87-1 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (LTMP) [commonorganicchemistry.com]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Advent and Ascent of a Sterically Hindered Powerhouse: A Technical Guide to Lithium Tetramethylpiperidide (LTMP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium tetramethylpiperidide (LTMP) has carved an indispensable niche in the synthetic organic chemist's toolkit. Characterized by its exceptional steric bulk and high basicity, LTMP excels as a non-nucleophilic base, facilitating a range of transformations critical to modern drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, and core chemical principles of LTMP. It offers a comprehensive overview of its synthesis, physical and chemical properties, and key applications, supported by detailed experimental protocols and mechanistic visualizations. Quantitative data are presented in a clear tabular format to allow for easy comparison, while complex reaction pathways and experimental workflows are elucidated through detailed diagrams. This document serves as a vital resource for researchers seeking to leverage the unique reactivity of LTMP in the synthesis of complex molecules.
Discovery and Historical Context
The development of this compound is intrinsically linked to the advancements in organolithium chemistry during the mid-20th century. The journey to LTMP began with its precursor, 2,2,6,6-tetramethylpiperidine (B32323) (TMPH), a sterically hindered secondary amine. A significant breakthrough in the accessibility of TMPH was the development of a large-scale and cost-effective synthesis via the Wolff-Kishner-Huang reduction of 2,2,6,6-tetramethyl-4-piperidinone.[1]
The synthesis of LTMP itself is a straightforward acid-base reaction involving the deprotonation of 2,2,6,6-tetramethylpiperidine with an organolithium reagent, most commonly n-butyllithium.[1][2] This reaction is typically performed at low temperatures, such as -78 °C or 0 °C, in an ethereal solvent like tetrahydrofuran (B95107) (THF).[1][2]
The synthetic utility of LTMP as a potent and highly selective base began to be systematically explored in the 1970s. The seminal work of R.A. Olofson and his colleagues was instrumental in highlighting its effectiveness in a variety of synthetic transformations.[1] The first reported synthetic applications of LTMP appeared in the Journal of the American Chemical Society in 1973, officially introducing this powerful reagent to the synthetic chemistry community.[1][3] Since then, its use has expanded dramatically, and it has become an essential tool for a wide array of chemical reactions, particularly in the synthesis of complex natural products and pharmaceutical agents.
Physicochemical Properties and Data
The utility of LTMP stems from its unique combination of high basicity and significant steric hindrance, which renders it virtually non-nucleophilic.
Quantitative Data Summary
The following table summarizes key quantitative data for LTMP and related, commonly used lithium amide bases for comparison.
| Property | This compound (LTMP) | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LiHMDS) |
| pKa of Conjugate Acid | ~37[2][4] | 35.7[5] | ~30 |
| Molecular Formula | C₉H₁₈LiN | C₆H₁₄LiN | C₆H₁₈LiNSi₂ |
| Molecular Weight | 147.19 g/mol [6] | 107.12 g/mol | 167.32 g/mol |
| Solubility | Soluble in most organic solvents including THF, diethyl ether, and hexane.[6] | Soluble in THF and other ethereal solvents. | Soluble in a wide range of organic solvents. |
| Aggregation in Solution | Monomer-dimer equilibrium in THF;[1][6] Trimer and tetramer in hydrocarbon solvents.[1] | Primarily dimeric in THF. | Primarily dimeric in THF. |
Aggregation in Solution
Like many organolithium reagents, LTMP has a strong tendency to aggregate in solution, and its aggregation state is highly dependent on the solvent. In non-coordinating hydrocarbon solvents such as pentane (B18724) or hexane, LTMP exists predominantly as cyclic tetramers and trimers.[1] In coordinating solvents like THF, these larger aggregates are broken down. LTMP primarily exists in a monomer-dimer equilibrium in THF, with the proportion of the monomer increasing at lower concentrations.[1][6] This aggregation behavior is a critical factor in its reactivity, as the monomeric and dimeric species can exhibit different reaction kinetics and selectivities.
Experimental Protocols
Synthesis of 2,2,6,6-Tetramethylpiperidine (TMPH) via Wolff-Kishner Reduction
This procedure describes the synthesis of the precursor to LTMP, 2,2,6,6-tetramethylpiperidine, from 2,2,6,6-tetramethylpiperidin-4-one.[7]
Materials:
-
2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 2,2,6,6-tetramethylpiperidin-4-one and hydrazine hydrate in diethylene glycol.
-
Heat the mixture to form the hydrazone intermediate. Water will be generated during this step.
-
Carefully add potassium hydroxide pellets to the reaction mixture.
-
Increase the temperature to distill off the water from the reaction mixture.
-
Once the water is removed, continue to heat the mixture to a higher temperature (typically around 190-200 °C) to facilitate the decomposition of the hydrazone. Nitrogen gas will evolve.
-
The product, 2,2,6,6-tetramethylpiperidine, is isolated by distillation directly from the reaction mixture.
Synthesis of this compound (LTMP)
The following is a general and reliable laboratory procedure for the preparation of a solution of LTMP, adapted from Organic Syntheses.[8][9]
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMPH), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled 2,2,6,6-tetramethylpiperidine.
-
Add anhydrous THF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
While stirring, add a solution of n-butyllithium in hexanes dropwise via syringe. A color change to yellow is typically observed.
-
After the addition is complete, allow the solution to stir at 0 °C for approximately 30 minutes before use. The resulting solution of LTMP is ready for use in subsequent reactions.
Key Applications and Mechanistic Insights
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. LTMP is an excellent base for this transformation due to its high basicity and steric hindrance, which minimizes competing nucleophilic addition to many directing groups. The general mechanism involves the coordination of the lithium cation of LTMP to a heteroatom-containing directing metalation group (DMG) on the aromatic ring. This coordination pre-associates the base with the substrate and directs deprotonation to the adjacent ortho position.
Caption: Workflow for the directed ortho-metalation of anisole using LTMP.
References
- 1. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. This compound | 38227-87-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of Lithium Tetramethylpiperidide (LiTMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Lithium tetramethylpiperidide (LiTMP), a sterically hindered, non-nucleophilic strong base crucial in organic synthesis. Understanding its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols, and a visualization of the complex solution behavior of LiTMP.
Spectroscopic Data Presentation
The spectroscopic properties of LiTMP are highly dependent on its aggregation state in solution, which is influenced by the solvent, concentration, and temperature.[1][2][3] In non-coordinating solvents like hydrocarbons, LiTMP exists predominantly as cyclic trimers and tetramers, while in coordinating solvents such as tetrahydrofuran (B95107) (THF), monomers and dimers are also present.[1][2][4] This aggregation significantly impacts the chemical environment of the nuclei, leading to distinct NMR signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of LiTMP in solution. The following tables summarize the reported ¹H, ¹³C, and ⁷Li NMR data for the common aggregate forms of LiTMP.
Table 1: ¹H NMR Spectroscopic Data for LiTMP Aggregates in C₆D₆ [4]
| Aggregate Form | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclotrimer ((LiTMP)₃) | γ-H | 1.73 | m |
| β-H & CH₃ | 1.30 | s | |
| Cyclotetramer ((LiTMP)₄) | γ-H | 1.78 | m |
| β-H & CH₃ | 1.36 | s |
Table 2: ¹³C NMR Spectroscopic Data for LiTMP Aggregates in C₆D₆ [4]
| Aggregate Form | Carbon Assignment | Chemical Shift (δ, ppm) |
| Cyclotrimer ((LiTMP)₃) | α-C | 52.3 |
| β-C | 43.2 | |
| CH₃ | 37.1 | |
| γ-C | 20.1 | |
| Cyclotetramer ((LiTMP)₄) | α-C | 52.4 |
| β-C | 42.8 | |
| CH₃ | 37.0 | |
| γ-C | 19.9 |
Table 3: ⁷Li NMR Spectroscopic Data for LiTMP in C₆D₆ [4]
| Chemical Shift (δ, ppm) | Linewidth | Notes |
| 2.47 | Broad | A single resonance is typically observed at room temperature due to rapid exchange between aggregate forms. ⁷Li NMR is generally not suitable for distinguishing between different LiTMP oligomers in solution.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule. The following data was reported for LiTMP.
Table 4: Infrared (IR) Spectroscopic Data for LiTMP [5]
| Wavenumber (cm⁻¹) |
| 2981 |
| 1730 |
| 1598 |
| 1512 |
| 1445 |
| 1174 |
| 792 |
| 780 |
Note: The IR data is reported from a synthesis procedure as "neat". This may refer to the product in a non-standard state for spectroscopic analysis of the pure compound.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature and general best practices for handling air- and moisture-sensitive organolithium reagents.[1][4][5][6][7][8]
Synthesis of this compound (LiTMP)[5]
-
Apparatus: An oven-dried, 500-mL, round-bottomed flask equipped with a magnetic stirring bar, a nitrogen inlet, and a septum is used.
-
Inert Atmosphere: The flask is thoroughly flushed with dry nitrogen to establish an inert atmosphere.
-
Reagents: 2,2,6,6-tetramethylpiperidine (B32323) (40.5 mL, 0.240 mol) and anhydrous tetrahydrofuran (250 mL) are added to the flask via syringe.
-
Cooling: The solution is stirred vigorously and cooled to 0 °C using an ice bath.
-
Addition of n-Butyllithium: A solution of n-butyllithium in hexanes (2.5 M, 88.0 mL, 0.220 mol) is added dropwise via syringe over a 20-minute period.
-
Stirring: The resulting solution of LiTMP is stirred for an additional 30 minutes at 0 °C before use or further processing.
NMR Sample Preparation[4][6][7][8]
All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to the high reactivity of LiTMP with air and moisture.
-
Solvent Preparation: Use anhydrous deuterated solvents (e.g., C₆D₆, [D₈]THF) that have been thoroughly dried and degassed. Solvents can be stored over molecular sieves or a potassium mirror.
-
Sample Dissolution: In a glovebox, dissolve a small amount of crystalline LiTMP (or an aliquot of a standardized solution) in the chosen deuterated solvent (approximately 0.6-0.7 mL) directly in a clean, dry NMR tube.
-
Sealing: Securely cap the NMR tube. For long-term or variable-temperature studies, flame-sealing the NMR tube under vacuum is recommended.
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
NMR Data Acquisition[1][4]
-
Spectrometer: NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
⁷Li NMR: Acquire a standard ⁷Li NMR spectrum. ⁷Li is a quadrupolar nucleus, which can lead to broader lines.[9] The reference for ⁷Li NMR is typically an external standard of LiCl in D₂O (0.00 ppm).[4]
-
Temperature: For variable-temperature studies, allow the sample to equilibrate at the desired temperature for several minutes before acquiring data.
Visualization of LiTMP Aggregation in Solution
The equilibrium between different LiTMP aggregates is a key factor influencing its reactivity and spectroscopic properties. The following diagram illustrates this relationship.
Caption: Aggregation equilibria of LiTMP in different solvent environments.
References
- 1. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concealed cyclotrimeric polymorph of lithium 2,2,6,6-tetramethylpiperidide unconcealed: X-ray crystallographic and NMR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. (Li) Lithium NMR [chem.ch.huji.ac.il]
Lithium Tetramethylpiperidide (LiTMP): A Comprehensive Technical Guide to a Premier Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium tetramethylpiperidide (LiTMP) has emerged as a superior non-nucleophilic base in modern organic synthesis, offering distinct advantages in terms of reactivity, regioselectivity, and kinetic control compared to other lithium amides such as lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS). Its formidable steric bulk renders it virtually non-nucleophilic, enabling clean deprotonation of a wide array of substrates without competing nucleophilic addition. This technical guide provides an in-depth overview of LiTMP, including its fundamental properties, detailed experimental protocols for its preparation and key applications, quantitative comparisons with other bases, and insights into its complex solution-state behavior. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage LiTMP in their synthetic endeavors.
Introduction to this compound
This compound is a strong, sterically hindered, non-nucleophilic base with the chemical formula LiC₉H₁₈N.[1] The pKa of its conjugate acid, 2,2,6,6-tetramethylpiperidine (B32323), is approximately 37, indicating that LiTMP is a powerful base capable of deprotonating a wide range of carbon acids.[2] Its principal advantage lies in the four methyl groups on the piperidine (B6355638) ring, which create a highly congested environment around the nitrogen atom. This steric hindrance effectively prevents the amide from participating in nucleophilic reactions, a common side reaction with less hindered bases.[2]
LiTMP offers significant advantages over the more commonly used LDA. Metalations with LiTMP are often 5 to 500 times faster than those with LDA under comparable conditions.[3] Furthermore, LiTMP's steric bulk leads to distinct regioselectivity, often favoring deprotonation at less sterically encumbered sites.[3] Unlike reactions involving LDA, where the byproduct diisopropylamine (B44863) can mediate equilibration to the thermodynamic product, reactions with LiTMP are under kinetic control due to the non-interfering nature of the resulting 2,2,6,6-tetramethylpiperidine.[3]
Quantitative Data and Comparison
The choice of a non-nucleophilic base is critical in synthetic planning. The following tables summarize key quantitative data for LiTMP and provide a comparison with other common lithium amide bases.
Table 1: Physicochemical Properties of Common Lithium Amide Bases
| Property | This compound (LiTMP) | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LiHMDS) |
| Molecular Weight ( g/mol ) | 147.19 | 107.12 | 167.32 |
| pKa of Conjugate Acid | ~37[2] | ~36 | ~26 |
| Typical Solvent(s) | THF, Hexane, Diethyl ether | THF, Hexane | THF, Hexane |
| Aggregation in THF | Monomer-Dimer Equilibrium[3] | Predominantly Dimer | Monomer-Dimer Equilibrium |
| Aggregation in Hydrocarbon | Tetramer[1] | Higher Aggregates | Dimer |
Table 2: Comparison of Reactivity and Regioselectivity in Ortho-Lithiation of 1,3-bis(trifluoromethyl)benzene
| Base | Temperature (°C) | Product Distribution (Kinetic vs. Thermodynamic) | Relative Rate |
| LiTMP | -78 | Exclusively 4-lithiation (kinetic)[3] | Fast[3] |
| LDA | -78 | Mixture, favors 2-lithiation (thermodynamic) upon warming[3] | Slower than LiTMP[3] |
Experimental Protocols
Detailed and reliable experimental procedures are paramount for successful and reproducible synthetic outcomes. The following section provides step-by-step protocols for the preparation of LiTMP and its application in key synthetic transformations.
Preparation of this compound (LiTMP)
This protocol describes the in-situ preparation of a LiTMP solution in tetrahydrofuran (B95107) (THF).
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Ice bath
-
Dry, argon-purged glassware with magnetic stir bar and septum
Procedure:
-
To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add 2,2,6,6-tetramethylpiperidine (1.05 equivalents).
-
Add anhydrous THF via syringe to achieve the desired concentration (typically 0.5-1.0 M).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring vigorously, add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise via syringe over a period of 10-15 minutes. A color change to pale yellow is typically observed.
-
After the addition is complete, allow the solution to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.
-
The resulting LiTMP solution is ready for immediate use.
Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. LiTMP solutions are also highly reactive and should be handled with appropriate caution.
Ortho-Lithiation of an Aromatic Substrate
This protocol details a general procedure for the LiTMP-mediated ortho-lithiation of an arene, followed by quenching with an electrophile.
Materials:
-
LiTMP solution (prepared as in 3.1)
-
Aromatic substrate
-
Electrophile (e.g., N,N-dimethylformamide, trimethylsilyl (B98337) chloride)
-
Anhydrous THF
-
Dry ice/acetone bath
-
Dry, argon-purged glassware
Procedure:
-
To a dry, argon-purged round-bottom flask, add the aromatic substrate (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the pre-cooled (-78 °C) LiTMP solution (1.1 equivalents) dropwise to the stirred solution of the aromatic substrate.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours, reaction progress can be monitored by TLC or GC-MS).
-
Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stereoselective Enolate Formation from a Ketone
This protocol describes the generation of a kinetic lithium enolate from an unsymmetrical ketone using LiTMP, followed by trapping with an electrophile.
Materials:
-
LiTMP solution (prepared as in 3.1)
-
Unsymmetrical ketone
-
Electrophile (e.g., alkyl halide, silyl (B83357) chloride)
-
Anhydrous THF
-
Dry ice/acetone bath
-
Dry, argon-purged glassware
Procedure:
-
Prepare a solution of LiTMP (1.1 equivalents) in anhydrous THF in a dry, argon-purged flask and cool it to -78 °C.
-
In a separate dry, argon-purged flask, dissolve the unsymmetrical ketone (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the ketone solution via cannula to the stirred LiTMP solution at -78 °C. This order of addition (ketone to base) is crucial to maintain an excess of the base and favor the formation of the kinetic enolate.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C for the desired time (typically 1-3 hours).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the complex equilibria and reaction pathways involving LiTMP is essential for a deeper understanding of its behavior and for optimizing reaction conditions.
Caption: LiTMP aggregation equilibrium in different solvent systems.
Caption: Experimental workflow for LiTMP-mediated ortho-lithiation.
Caption: Logical relationship in kinetic enolate formation.
Conclusion
This compound is a powerful and versatile non-nucleophilic base that offers significant advantages in modern organic synthesis. Its high reactivity, coupled with its steric bulk, allows for clean, kinetically controlled deprotonations that are often not achievable with other bases. By understanding its properties, aggregation behavior, and the nuances of its application in various reactions, researchers can unlock new synthetic pathways and improve the efficiency and selectivity of their chemical transformations. This guide provides a solid foundation for the effective utilization of LiTMP in the pursuit of complex molecular architectures, a critical aspect of drug discovery and development.
References
- 1. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
A Technical Guide to the Steric Hindrance Effects of Lithium Tetramethylpiperidide (LiTMP)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth examination of Lithium tetramethylpiperidide (LiTMP), a sterically hindered, non-nucleophilic base, emphasizing the profound impact of its steric bulk on chemical reactivity and selectivity. Its unique properties make it an indispensable tool in modern organic synthesis, particularly in scenarios demanding high precision, such as in the development of pharmaceutical agents.
Introduction to this compound (LiTMP)
This compound (LiTMP or LTMP) is a powerful organolithium reagent with the molecular formula LiC₉H₁₈N.[1] Its primary function in organic synthesis stems from a unique combination of high basicity (the pKa of its conjugate acid, 2,2,6,6-tetramethylpiperidine (B32323), is approximately 37) and significant steric hindrance, which renders it virtually non-nucleophilic.[1][2] This characteristic allows LiTMP to act as a highly selective proton abstractor, deprotonating even weakly acidic C-H bonds without engaging in competing nucleophilic addition reactions.
The key to its non-nucleophilic character lies in the sterically demanding structure of the 2,2,6,6-tetramethylpiperidide anion, where four methyl groups shield the nitrogen atom. This steric congestion dictates its reactivity, favoring abstraction of the most accessible protons and enabling regioselectivity that is often unattainable with smaller bases like lithium diisopropylamide (LDA). Consequently, LiTMP is a premier reagent for applications in directed ortho-metalation (DoM), selective enolate formation, and unique transformations of strained ring systems like epoxides.[3][4]
Structure and Solution-State Aggregation
The reactivity of LiTMP is intricately linked to its complex structure in solution. Like many organolithium compounds, it has a strong tendency to form aggregates. The nature and size of these aggregates are highly dependent on the solvent system, concentration, and the presence of other coordinating species.
-
In Hydrocarbon Solvents: In non-coordinating solvents like hexane (B92381) or pentane, LiTMP primarily exists as a stable tetramer in the solid state and in solution.[1][2] X-ray crystallography has confirmed this tetrameric structure.[2]
-
In Ethereal Solvents (THF): In coordinating solvents such as tetrahydrofuran (B95107) (THF), the higher-order aggregates break down. Spectroscopic studies, including ⁶Li and ¹⁵N NMR, have shown that LiTMP exists predominantly in a dynamic equilibrium between dimeric and monomeric species.[3][5][6][7] In neat THF, it is typically a 10:1 mixture of dimer and monomer.[7]
-
Mixed Aggregates: The reactivity of LiTMP can be further modulated by the formation of mixed aggregates with lithium salts (e.g., LiCl, LiBr) or lithium enolates.[5][6] These mixed aggregates can exhibit unique reactivity and selectivity profiles compared to the parent LiTMP aggregates, a phenomenon that can be exploited for synthetic advantage.[4][5]
The specific aggregate involved in a reaction (monomer vs. dimer) can lead to different kinetic profiles and reaction orders, making an understanding of the solution structure critical for mechanistic interpretation and reaction optimization.[7][8]
Caption: LiTMP aggregation equilibrium in different solvent systems.
Synthesis and Experimental Protocols
In most laboratory applications, LiTMP is not isolated but is generated in situ and used immediately. This approach avoids handling the pyrophoric solid and allows for precise control over its concentration.
Experimental Protocol: In Situ Preparation of LiTMP
This protocol describes a general procedure for the preparation of a LiTMP solution in THF.
Materials and Reagents:
-
2,2,6,6-Tetramethylpiperidine (TMPH), freshly distilled from CaH₂.
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration pre-determined by titration).
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Argon or Nitrogen gas (inert atmosphere).
Apparatus:
-
An oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet.
-
Syringes and needles for transfer of reagents.
Procedure:
-
Setup: Assemble the glassware while hot and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Addition of Amine and Solvent: Charge the flask with anhydrous THF (e.g., 250 mL) via syringe. Add 2,2,6,6-tetramethylpiperidine (e.g., 0.240 mol) to the rapidly stirred solvent.[9]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Some procedures call for cooling to -78 °C, particularly for sensitive substrates.[1][10]
-
Addition of n-BuLi: Slowly add the n-BuLi solution (e.g., 0.220 mol) dropwise to the stirred TMPH/THF mixture via syringe over a 15-20 minute period.[9] A white precipitate may form during the addition.[10]
-
Stirring: Stir the resulting mixture at the same temperature for an additional 30-60 minutes to ensure complete deprotonation.[10] The LiTMP solution is now ready for use.
Safety Precautions: n-Butyllithium is extremely pyrophoric and must be handled under a strict inert atmosphere. LiTMP solutions are also pyrophoric, can cause severe burns, and should always be handled in a fume hood using appropriate personal protective equipment.[2][11]
Caption: General workflow for the in-situ synthesis of LiTMP.
Steric Effects on Reactivity and Selectivity
The defining feature of LiTMP is its steric bulk, which governs its reaction outcomes. This is best understood by comparing it to other common lithium amide bases and by examining its performance in key synthetic transformations.
Comparison of Common Lithium Amide Bases
| Feature | Lithium Diisopropylamide (LDA) | Lithium Hexamethyldisilazide (LiHMDS) | This compound (LiTMP) |
| Structure | LiN(CH(CH₃)₂)₂ | LiN(Si(CH₃)₃)₂ | LiC₉H₁₈N |
| pKa (Conj. Acid) | ~36[12] | ~26 | ~37[1] |
| Steric Hindrance | Moderate | High | Very High |
| Typical Form in THF | Solvated Dimer[12] | Monomer/Dimer Equilibrium | Dimer/Monomer Equilibrium[7] |
| Key Characteristics | Workhorse non-nucleophilic base. Prone to self-condensation with some substrates. | Less basic than LDA/LiTMP. Excellent for avoiding aggregation issues. Silylates some electrophiles. | More sterically hindered and slightly more basic than LDA.[7] Excellent kinetic selectivity. Less prone to side reactions. |
| Primary Use Case | General kinetic enolate formation, deprotonations. | Deprotonation of sensitive substrates, formation of silyl (B83357) enol ethers. | Highly regioselective deprotonations, challenging enolizations.[4][7] |
Table 1: Comparative properties of LiTMP and other common lithium amide bases.
Directed Ortho-Metalation (DoM)
In DoM, LiTMP's steric bulk provides exceptional regiocontrol. It selectively deprotonates the position ortho to a directing metalating group (DMG) that is most sterically accessible. This contrasts with smaller bases or alkyllithiums, which may deprotonate at a more acidic but sterically hindered site, or lead to mixtures of products. The hindered nature of the TMPH byproduct also prevents it from mediating equilibration to the thermodynamically favored product, thus locking in the kinetic regioselectivity.[7]
For example, the metalation of 1,3-bis(trifluoromethyl)benzene (B1330116) with LiTMP exclusively affords the 4-lithiated product, targeting the more accessible C-H bond, whereas other bases might favor the more acidic (but hindered) C-2 position.[7]
Caption: Logical pathway for a Directed ortho-Metalation (DoM) reaction.
Kinetic vs. Thermodynamic Control in Deprotonation
The large steric profile of LiTMP makes it an ideal "kinetic base." It abstracts the most rapidly accessible proton, which is often not the one that would lead to the most stable (thermodynamic) conjugate base.
For instance, in the deprotonation of an unsymmetrical ketone, LDA can sometimes lead to mixtures of enolates, whereas the greater bulk of LiTMP often enhances selectivity for the less substituted (kinetic) enolate.[12]
Stereoselective Enolate Formation
LiTMP exerts significant control over the geometry (E/Z) of enolates formed from acyclic ketones and esters. The E/Z selectivity of 3-pentanone (B124093) enolization by LiTMP shows a notable maximum of 50:1 with the addition of 0.3-0.4 equivalents of LiCl, and approaches 60:1 selectivity with >1.0 equivalent of LiBr.[5] This high selectivity is attributed to the intervention of LiTMP-LiX mixed aggregates, which modify the transition state of the deprotonation.[4][5]
| Base/Additive | Solvent | E:Z Ratio (3-Pentanone) |
| LiTMP | THF | Varies with conversion[5] |
| LiTMP + 0.3 eq LiCl | THF | 50:1[4][5] |
| LiTMP + >1.0 eq LiBr | THF | ~60:1[5] |
| LHMDS | THF/HMPA | Z-selective (for esters)[4] |
Table 2: E/Z selectivity in enolizations mediated by LiTMP.
Reactions with Epoxides
LiTMP's interaction with epoxides showcases its versatility and steric influence. Instead of acting as a nucleophile to open the ring, it functions as a base to deprotonate an adjacent carbon.
-
α-Lithiation: Deprotonation at a carbon atom of the epoxide ring leads to an α-lithiated epoxide, a carbenoid-like species. This intermediate can undergo various transformations, including dimerization to form 2-ene-1,4-diols.[4]
-
β-Lithiation (Elimination): Deprotonation at the carbon adjacent to the epoxide ring (β-position) can initiate an elimination reaction to form allylic alcohols.[13]
The reaction pathway is highly dependent on the solvent, which controls the aggregation state of LiTMP. Dimer-based chemistry is often implicated in these highly selective transformations.[8]
Applications in Drug Development and Complex Synthesis
The high degree of regio- and stereoselectivity afforded by LiTMP is invaluable in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). In multi-step syntheses, establishing the correct stereochemistry and functional group placement early on is critical. LiTMP enables chemists to perform challenging deprotonations in the presence of sensitive functional groups, build specific isomers, and construct complex scaffolds with high fidelity. Its use in in situ trapping transmetalations, where a kinetically formed aryllithium is immediately trapped by a metal salt like ZnCl₂ or MgCl₂, allows for the functionalization of sensitive substrates that would otherwise be unstable.[3]
Conclusion
This compound is more than just a strong base; it is a precision tool for sophisticated organic synthesis. Its significant steric hindrance is the defining characteristic that dictates its behavior, transforming it into a non-nucleophilic proton abstractor of exceptional selectivity. By understanding and controlling its aggregation state through solvent choice and additives, researchers can harness the steric power of LiTMP to achieve kinetic control in deprotonations, direct regioselectivity in aromatic functionalization, and generate specific enolate geometries. These capabilities make LiTMP an essential reagent for tackling complex synthetic challenges in academic research and the pharmaceutical industry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 38227-87-1 [chemicalbook.com]
- 3. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation and mixed aggregation of lithium 2,2,6,6-tetramethylpiperidide - ProQuest [proquest.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Navigating the Complexities of LiTMP: A Technical Guide to its Solubility and Application in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Lithium tetramethylpiperidide (LiTMP) is a potent, sterically hindered non-nucleophilic base pivotal to modern organic synthesis. Its efficacy in deprotonation reactions, however, is intrinsically linked to its behavior in solution—a complex interplay of solubility, aggregation, and stability that varies significantly with the choice of organic solvent. This technical guide provides an in-depth exploration of LiTMP's solubility characteristics, offering a practical resource for optimizing its use in research and development.
Understanding LiTMP Solubility: A Data-Driven Overview
Precise quantitative solubility data for LiTMP in a broad range of organic solvents is not extensively documented in publicly available literature. The focus of existing research has been on its aggregation state and reactivity in solution. However, by compiling information from various studies, we can present a useful summary of its practical solubility and concentration limits in common laboratory solvents.
The solubility of LiTMP is not a simple measure of mass per unit volume but is critically dependent on its state of aggregation, which is in turn dictated by the coordinating ability of the solvent.
| Solvent System | Typical Concentration Range (M) | Qualitative Solubility & Aggregation State | Key Considerations |
| Tetrahydrofuran (B95107) (THF) | 0.025 - 0.40 | Soluble. Exists as a dimer-monomer equilibrium. At lower concentrations, the monomeric form increases[1][2]. | Solutions in THF are prone to decomposition and should be freshly prepared or used with caution after storage. Aging for 24 hours at 0°C can lead to a significant loss in reactivity[3]. |
| Hexane (B92381) / Pentane | Not typically used alone | Poorly soluble. Exists predominantly as cyclic tetramers and trimers[4]. | Used as a co-solvent with coordinating solvents like THF. |
| THF / Hexane (or Pentane) | 0.025 - 0.25 | Soluble within this concentration range. The presence of THF breaks down the higher aggregates. At <1.3 M THF in hexane, LiTMP is >99:1 dimer[1]. | A common solvent system to modulate reactivity and maintain solubility. |
| N,N-Dimethylethylamine (Me₂NEt) / Pentane | 0.04 - 0.40 | Limited solubility of recrystallized LiTMP. Forms an unsolvated tetramer[3]. | Stock solutions are typically prepared in situ. Offers greater stability compared to THF solutions[3]. |
| Diethyl Ether (Et₂O) | Not extensively reported | Soluble. | Solutions are reported to lose activity over time. |
| Toluene | Not extensively reported | Likely soluble, often used as a co-solvent. |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of LiTMP. Below are protocols for the preparation of LiTMP solutions and a general procedure for a LiTMP-mediated reaction.
Protocol 1: Preparation of a Standardized LiTMP Solution in THF/Hexane
Objective: To prepare a LiTMP solution of a known concentration for use in subsequent reactions.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Anhydrous solvent for titration (e.g., diphenylacetic acid in THF)
-
Indicator for titration (e.g., N-phenyl-1-naphthylamine)
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent Setup: Under an inert atmosphere, add a magnetic stir bar to a Schlenk flask.
-
Addition of TMP: Charge the flask with the desired amount of 2,2,6,6-tetramethylpiperidine.
-
Solvent Addition: Add anhydrous hexane and anhydrous THF to the flask via syringe to achieve the desired solvent ratio.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of n-BuLi: Slowly add a standardized solution of n-butyllithium in hexanes to the stirred TMP solution. A slight excess of TMP is often used to ensure complete consumption of the n-BuLi.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour. The solution may become slightly cloudy.
-
Titration: To determine the precise molarity of the LiTMP solution, a sample is titrated against a known standard, such as diphenylacetic acid, using an appropriate indicator.
-
Storage: The prepared LiTMP solution should be stored under an inert atmosphere in a freezer. For best results, it should be used as fresh as possible.
Protocol 2: General Procedure for LiTMP-Mediated α-Luthiation of an Epoxide
Objective: To perform a selective deprotonation adjacent to an epoxide using a prepared LiTMP solution.
Materials:
-
Standardized LiTMP solution (from Protocol 1)
-
Substrate (e.g., cis-cyclooctene oxide)
-
Anhydrous co-solvent (e.g., pentane)
-
Quenching agent (e.g., an electrophile in an anhydrous solvent)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve the epoxide substrate in the anhydrous co-solvent.
-
Cooling: Cool the substrate solution to the desired reaction temperature (e.g., 0°C or -78°C).
-
Addition of LiTMP: Slowly add the standardized LiTMP solution to the stirred substrate solution via syringe. The amount of LiTMP is typically in slight excess relative to the substrate.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots at various time points, quenching them, and analyzing by a suitable technique (e.g., GC-MS or NMR).
-
Quenching: Once the lithiation is deemed complete, the reaction is quenched by the addition of the desired electrophile.
-
Workup: The reaction is allowed to warm to room temperature and then worked up using standard aqueous extraction procedures to isolate the product.
Visualizing LiTMP Behavior in Solution
The following diagrams illustrate the critical influence of the solvent on the aggregation state of LiTMP and a typical workflow for its use in a chemical reaction.
Conclusion
While a comprehensive database of quantitative solubility for LiTMP remains to be established, a deep understanding of its behavior in different solvent systems is paramount for its effective use. The interplay between solvent, concentration, and aggregation state directly impacts the reactivity and stability of this powerful base. By leveraging the information and protocols outlined in this guide, researchers can make more informed decisions in the design and execution of synthetic routes that employ this compound, ultimately leading to more robust and reproducible chemical transformations.
References
An In-depth Technical Guide to the Thermal Stability of Lithium Tetramethylpiperidide (LiTMP) Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of Lithium tetramethylpiperidide (LiTMP) solutions, a critical consideration for its effective and safe use in research and development. LiTMP is a highly valuable, non-nucleophilic strong base utilized in a variety of organic synthesis applications, particularly in the pharmaceutical industry for the construction of complex molecular architectures. However, its reactivity also makes it susceptible to thermal degradation, which can impact reaction yields, reproducibility, and safety. This document outlines the factors influencing LiTMP stability, methods for its assessment, and protocols for handling and analysis.
Factors Influencing the Thermal Stability of LiTMP Solutions
The stability of LiTMP in solution is not intrinsic but is significantly influenced by several external factors. Understanding and controlling these variables is paramount for consistent experimental outcomes.
Solvent Effects
The choice of solvent is arguably the most critical factor determining the stability of LiTMP solutions. Ethereal solvents, while common for dissolving and utilizing LiTMP, can also be a source of degradation.
-
Tetrahydrofuran (THF): THF is a common solvent for LiTMP reactions due to its excellent solvating properties for the lithium cation, which influences the aggregation state and reactivity of the base.[1] However, LiTMP is a strong enough base to deprotonate THF, especially at temperatures above 0 °C. This initiates a decomposition pathway that consumes the active base. Solutions of LiTMP in ethereal solvents are known to be prone to base-mediated solvent decomposition.[2]
-
THF/Hydrocarbon Mixtures: To mitigate the reactivity with pure THF, LiTMP is often used in mixtures with hydrocarbons like hexanes or pentane (B18724). This reduces the overall concentration of THF and can improve stability.
-
THF/Ethylbenzene: Commercially available LiTMP solutions are often supplied in a stable mixture of THF and ethylbenzene.[1][3]
-
N,N-Dimethylethylamine (Me₂NEt) in Pentane: For applications requiring high stability, a solution of LiTMP in a mixture of Me₂NEt and pentane has been shown to be almost indefinitely stable at 0 °C.[1][2]
Temperature
As with most chemical reactions, the rate of LiTMP decomposition is highly dependent on temperature.
-
Low Temperatures (-78 °C to 0 °C): Synthesis of LiTMP is typically carried out at low temperatures (-78 °C or 0 °C) to minimize side reactions and control its reactivity.[3] Storage and use at these temperatures significantly prolong the shelf-life of LiTMP solutions.
-
Elevated Temperatures: At ambient or elevated temperatures, the degradation of LiTMP, particularly in THF, is accelerated.
Aggregation State
Like many organolithium reagents, LiTMP exists in solution as aggregates (monomers, dimers, trimers, and tetramers).[1] The state of aggregation is dependent on the solvent, concentration, and temperature.[1] While directly linking aggregation state to a specific decomposition rate is complex, the reactivity of these different aggregates varies, which can in turn influence the rate at which LiTMP engages in side reactions with the solvent. In THF, LiTMP exists predominantly as a dimer, with a smaller fraction of monomer present in neat THF.[2] In non-coordinating hydrocarbon solvents, higher-order aggregates like tetramers are more common.[1]
Quantitative Stability Data
While extensive kinetic studies on the thermal decomposition of LiTMP are not widely published, some quantitative data and strong qualitative indicators are available. The following table summarizes the known stability of LiTMP solutions.
| Solvent System | Temperature | Observation | Data Source |
| THF | 0 °C | Marked (25%) loss in reactivity toward epoxide lithiation after 24 hours. | [2] |
| Me₂NEt in Pentane | 0 °C | Almost indefinitely stable. | [1][2] |
| THF/Ethylbenzene | Ambient | Commercially available as a stable solution. | [1][3] |
Experimental Protocols for Stability Assessment
A systematic evaluation of LiTMP solution stability is crucial for process development and ensuring reaction consistency. The following are detailed methodologies for key experiments. All manipulations of LiTMP solutions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
Protocol for Monitoring LiTMP Decomposition by Titration
This protocol determines the concentration of active LiTMP over time at a given temperature.
Materials:
-
LiTMP solution to be tested
-
Anhydrous THF (or other suitable solvent)
-
Diphenylacetic acid (as a primary standard)
-
Oven-dried flasks with magnetic stir bars and septa
-
Syringes and needles
-
Constant temperature bath
Procedure:
-
Sample Preparation: Under an inert atmosphere, dispense aliquots of the LiTMP solution into several oven-dried, sealed vials.
-
Incubation: Place the vials in a constant temperature bath set to the desired study temperature (e.g., 25 °C).
-
Time Points: At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), remove one vial from the bath.
-
Titration: a. In a separate oven-dried flask, dissolve a precisely weighed amount of diphenylacetic acid in anhydrous THF. b. Slowly add the aged LiTMP solution dropwise to the diphenylacetic acid solution with stirring. c. The endpoint is the first appearance of a persistent pale yellow color, indicating the complete consumption of the acid. d. Record the volume of LiTMP solution added.
-
Calculation: Calculate the molarity of the active LiTMP at each time point.
-
Data Analysis: Plot the concentration of LiTMP versus time to determine the decomposition rate.
Protocol for Analysis of Decomposition Products by GC-MS
This protocol is for the identification of volatile decomposition products.
Materials:
-
Aged LiTMP solution
-
Anhydrous diethyl ether (for quenching and extraction)
-
Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Quenching: At each time point from the stability study, take an aliquot of the aged LiTMP solution and quench it by slow addition to a stirred, cooled (-78 °C) solution of saturated aqueous ammonium chloride in diethyl ether.
-
Extraction: Allow the mixture to warm to room temperature, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject a sample of the organic layer into the GC-MS.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds. Pay close attention to peaks that increase in intensity over time, as these are likely decomposition products.
Protocol for In Situ Monitoring of LiTMP Activity by IR Spectroscopy
This protocol allows for the real-time monitoring of a reaction that consumes LiTMP, providing an indirect measure of its stability.
Materials:
-
In situ IR spectrometer with a probe
-
Reaction vessel equipped for inert atmosphere and low-temperature control
-
LiTMP solution
-
Substrate for a known, fast reaction with LiTMP (e.g., an arene for metallation)
-
Anhydrous solvent
Procedure:
-
Setup: Assemble the reaction vessel with the in situ IR probe under an inert atmosphere.
-
Initial Spectrum: Record a background spectrum of the solvent and substrate at the desired reaction temperature.
-
Reaction Initiation: Inject a freshly prepared or aged LiTMP solution into the reaction mixture.
-
Data Acquisition: Monitor the reaction by following the disappearance of a characteristic substrate IR absorbance band or the appearance of a product band over time.
-
Data Analysis: The rate of the reaction is proportional to the concentration of active LiTMP. A decrease in the initial reaction rate for aged solutions compared to fresh solutions indicates decomposition.
Visualization of Experimental and Logical Workflows
Experimental Workflow for LiTMP Stability Study
Caption: Workflow for assessing the thermal stability of LiTMP solutions.
Proposed Decomposition Pathway of LiTMP in THF
Caption: Proposed decomposition pathway of LiTMP in THF.
Conclusion and Recommendations
The thermal stability of this compound solutions is a critical parameter that must be carefully managed to ensure successful and reproducible synthetic outcomes. The choice of solvent and the control of temperature are the most important factors. For applications requiring high stability, especially during prolonged reaction times or storage, the use of a LiTMP/Me₂NEt in pentane solution at 0 °C or below is recommended. For many standard applications, commercially available THF/ethylbenzene solutions offer a good balance of reactivity and stability. It is crucial for researchers to be aware of the potential for degradation, particularly in THF, and to regularly titrate their LiTMP solutions to ascertain the concentration of the active base, especially when using older batches or when reactions are performed at temperatures above 0 °C. The experimental protocols provided in this guide offer a framework for establishing in-house stability data for specific applications and conditions.
References
Lithium Tetramethylpiperidide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Grades, Synthesis, and Applications of a Premier Non-Nucleophilic Base
Lithium tetramethylpiperidide (LiTMP) has emerged as an indispensable tool in modern organic synthesis, prized for its potent, yet sterically hindered, non-nucleophilic basicity. This unique characteristic allows for highly selective deprotonations in the presence of sensitive functional groups, a critical requirement in the intricate synthetic pathways of many active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of LiTMP's commercial availability, common grades, a detailed experimental protocol for its preparation, and its applications in complex molecule synthesis relevant to drug development.
Commercial Availability and Grades
LiTMP is commercially available from several major chemical suppliers, typically as a solution in a suitable organic solvent or as a solid. The choice between a solution and a solid often depends on the scale of the reaction and the specific requirements for handling and storage. Solutions offer the convenience of direct use, while the solid form may be preferred for long-term storage and for applications where the commercial solvent is not desired.
Below is a summary of the common commercial forms and grades of this compound:
| Supplier | Form | Grade/Purity | Common Solvents |
| Sigma-Aldrich | Solid | 95% | Not Applicable |
| Solid | 97% | Not Applicable | |
| Fisher Scientific | Solid | Not Specified | Not Applicable |
| Ottokemi | Solid | 95% | Not Applicable |
| Key Organics | Solid | >97% | Not Applicable |
| Smolecule | Solid | min 97% | Not Applicable |
Note: LiTMP is also commercially available as a stable solution in a mixture of tetrahydrofuran (B95107) (THF) and ethylbenzene.[1]
Experimental Protocols: Synthesis of this compound
For researchers who require freshly prepared LiTMP or need it in a solvent system not commercially available, in-situ preparation is a common practice. The standard and most reliable method involves the deprotonation of 2,2,6,6-tetramethylpiperidine (B32323) with an organolithium reagent, typically n-butyllithium (n-BuLi). The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[2]
Materials and Equipment:
-
An oven-dried, 500-mL, round-bottomed flask equipped with a magnetic stirring bar, a nitrogen inlet, and a septum.
-
Anhydrous tetrahydrofuran (THF).
-
2,2,6,6-Tetramethylpiperidine.
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M).
-
Ice bath.
-
Syringes and needles for the transfer of anhydrous and air-sensitive reagents.
Procedure:
-
Apparatus Setup: The reaction flask is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen. A nitrogen atmosphere is maintained throughout the procedure.
-
Charging the Flask: The flask is charged with 2,2,6,6-tetramethylpiperidine (40.5 mL, 33.9 g, 0.240 mol) and anhydrous tetrahydrofuran (250 mL) via syringe.[2]
-
Cooling: The resulting solution is stirred rapidly and cooled to 0 °C using an ice bath.
-
Addition of n-Butyllithium: n-Butyllithium in hexanes (88.0 mL of a 2.5 M solution, 0.220 mol) is added dropwise via syringe over a period of 20 minutes.[2] It is crucial to maintain the temperature at 0 °C during the addition to control the exothermicity of the reaction.
-
Stirring: The resulting solution of this compound is stirred for an additional 30 minutes while being cooled in the ice bath.[2] The solution is then ready for use in subsequent reactions.
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of this reaction.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Applications in Drug Development and Pharmaceutical Synthesis
The high steric hindrance of LiTMP makes it an exceptional non-nucleophilic base, meaning it can efficiently remove a proton without adding to the substrate as a nucleophile. This property is particularly valuable in the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs), where chemoselectivity is paramount.
Key applications of LiTMP in organic synthesis relevant to drug development include:
-
Directed Ortho-Metalation (DoM): LiTMP is a powerful reagent for the regioselective deprotonation of aromatic and heteroaromatic rings at the position ortho to a directing group. This strategy is widely used to introduce functional groups onto aromatic systems, a common structural motif in many drugs.
-
Enolate Formation: The generation of specific enolates from carbonyl compounds is a cornerstone of C-C bond formation in organic synthesis. LiTMP's steric bulk allows for the selective formation of kinetic enolates, providing control over the regioselectivity of subsequent alkylation or aldol (B89426) reactions.
-
Synthesis of Enamines from Terminal Epoxides: LiTMP can be used to promote the formation of enamines from terminal epoxides, which are versatile intermediates in the synthesis of nitrogen-containing compounds.
-
Isomerization and Rearrangement Reactions: As a strong base, LiTMP can facilitate various isomerization and rearrangement reactions, enabling the transformation of one isomer into another, which can be a critical step in a synthetic sequence.
While specific examples of LiTMP's use in the synthesis of every commercial drug are not always publicly detailed, its application in the total synthesis of complex molecules that are structurally similar to or are precursors of pharmaceuticals is well-documented. For instance, its utility has been demonstrated in the synthesis of the roller leaf moth pheromone, showcasing its effectiveness in constructing complex natural products.[3] Furthermore, the types of transformations it facilitates, such as the functionalization of the B ring in the context of the total synthesis of Taxol, highlight its importance in building the complex architectures found in many anticancer drugs.[3]
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound.
This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Its reliable commercial availability, coupled with well-established protocols for its synthesis and a wide range of selective applications, solidifies its position as a critical reagent in the modern synthetic chemist's toolkit.
References
An In-depth Technical Guide to the Synthesis of 2,2,6,6-Tetramethylpiperidine (TMP), a Precursor to LiTMP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2,2,6,6-tetramethylpiperidine (B32323) (TMP), a sterically hindered amine that is a crucial precursor to the non-nucleophilic strong base, lithium tetramethylpiperidide (LiTMP). This document details the synthesis of the key intermediate, 2,2,6,6-tetramethyl-4-piperidone (triacetonamine, TAA), and its subsequent conversion to TMP via Wolff-Kishner reduction and catalytic hydrogenation. Alternative synthetic approaches and purification methods are also discussed.
Synthesis of the Intermediate: 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine, TAA)
The most common and economically viable route to TMP begins with the synthesis of triacetonamine (B117949) (TAA) from the condensation of acetone (B3395972) and ammonia (B1221849). This reaction is typically catalyzed by acidic catalysts such as calcium chloride and ammonium (B1175870) chloride.
Experimental Protocol: Synthesis of Triacetonamine (TAA)
This protocol is based on a common laboratory-scale synthesis.
-
Reaction Setup: In a high-pressure autoclave, combine 3500 g of acetone (60.3 moles), 440 g of granular calcium chloride dihydrate (CaCl₂·2H₂O), and 150 g of gaseous ammonia (8.81 moles).
-
Reaction: Heat the mixture to 80-85°C for six hours.
-
Work-up: After the reaction period, separate the hot aqueous layer.
-
Isolation: Distill the unreacted acetone from the organic layer.
-
Crystallization: Cool the residue to 0°C for four hours to precipitate crystalline triacetonamine hydrate (B1144303).
-
Purification: Separate the product by filtration. The resulting triacetonamine hydrate can be used directly in the next step or further purified.
Quantitative Data for TAA Synthesis
| Parameter | Value | Reference |
| Acetone | 3500 g (60.3 moles) | [1] |
| Ammonia | 150 g (8.81 moles) | [1] |
| Catalyst | 440 g CaCl₂·2H₂O | [1] |
| Temperature | 80-85°C | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 72% (of converted acetone) | [1] |
Synthesis of 2,2,6,6-Tetramethylpiperidine (TMP) from Triacetonamine (TAA)
The conversion of the ketone functionality in TAA to a methylene (B1212753) group to form TMP is a critical step. The most established method for this transformation is the Wolff-Kishner reduction.
Method 1: Wolff-Kishner Reduction
The Wolff-Kishner reduction involves the formation of a hydrazone from TAA and hydrazine (B178648), followed by deprotonation and elimination of nitrogen gas in the presence of a strong base at elevated temperatures.
Experimental Protocol: Continuous Wolff-Kishner Reduction of TAA
This protocol describes a continuous process for the synthesis of TMP.
-
Hydrazone Formation: First, form the hydrazone from triacetonamine and hydrazine.
-
Reaction Setup: Transport the resulting hydrazone solution to the distillation bottoms at the base of a distillation column. These distillation bottoms should contain a high-boiling solvent with hydroxyl groups (e.g., ethylene (B1197577) glycols, propylene (B89431) glycols) and an alkali metal hydroxide (B78521) (preferably KOH), maintained at a temperature of 160° to 200°C.
-
Reaction and Distillation: The cleavage of the hydrazone occurs spontaneously under these conditions. A mixture of 2,2,6,6-tetramethylpiperidine, water, and hydrazine distills over along with the released nitrogen.
-
Phase Separation: After condensation, the distillate separates into two phases. The upper phase contains 2,2,6,6-tetramethylpiperidine at a concentration of >90%. The lower phase consists of excess hydrazine and water with only small amounts of the product.
-
Foam Prevention: To prevent foam formation in the distillation bottoms, add 5 to 10% of paraffin (B1166041) based on the solvent.
Quantitative Data for Continuous Wolff-Kishner Reduction
| Parameter | Value | Reference |
| Hydrazine/Triacetonamine Ratio | 1.5:1 to 2.0:1 | [2] |
| Temperature | 160-200°C | [2] |
| Product Concentration in Distillate | >90% | [2] |
| Yield | >90% | [2] |
Method 2: Catalytic Hydrogenation
While catalytic hydrogenation of TAA is commonly employed to produce 2,2,6,6-tetramethyl-4-piperidinol, specific conditions can be tailored for the complete reduction to TMP. This method offers a potentially milder alternative to the high temperatures and strongly basic conditions of the Wolff-Kishner reduction.
Experimental Protocol: Catalytic Hydrogenation of TAA to TMP
Detailed, high-yield protocols for the direct catalytic hydrogenation of TAA to TMP are less commonly reported than for the synthesis of the corresponding piperidinol. However, a general approach is as follows:
-
Catalyst Preparation: Prepare a suitable catalyst, such as palladium on carbon (Pd/C).
-
Reaction Setup: In a high-pressure reactor, charge the TAA, a suitable solvent, and the catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction progress can be monitored by observing the hydrogen uptake.
-
Work-up and Isolation: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst. The TMP can then be isolated from the solvent by distillation.
Alternative Synthesis Routes
While the synthesis from TAA is predominant, other methods for preparing TMP have been reported:
-
Reductive Amination of Phorone: This method involves the reaction of phorone (2,6-dimethyl-2,5-heptadien-4-one) with ammonia in the presence of a reducing agent.
-
Alkylation of Piperidine (B6355638): Direct methylation of the piperidine ring can be achieved, though controlling the degree of methylation can be challenging.
Purification of 2,2,6,6-Tetramethylpiperidine
The final step in the synthesis of TMP is its purification, which is typically achieved through distillation.
Due to its relatively high boiling point (approximately 155-157°C), TMP can be effectively separated from lower and higher boiling impurities by fractional distillation. For heat-sensitive impurities or to lower the boiling point, vacuum distillation is often employed.
Conclusion
The synthesis of 2,2,6,6-tetramethylpiperidine is a well-established process with the route involving the formation of triacetonamine followed by a Wolff-Kishner reduction being the most common and industrially viable. While catalytic hydrogenation presents a milder alternative, its application for the direct synthesis of TMP from TAA requires careful optimization to achieve high yields. The choice of synthetic route will depend on factors such as scale, available equipment, and desired purity. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development.
References
Methodological & Application
Application Notes: In Situ Preparation of Lithium Tetramethylpiperidide (LiTMP)
Introduction
Lithium tetramethylpiperidide (LiTMP or LTMP) is a potent, non-nucleophilic, sterically hindered base widely employed in organic synthesis. With a pKa of its conjugate acid (2,2,6,6-tetramethylpiperidine, TMPH) around 37, LiTMP is significantly more basic than lithium diisopropylamide (LDA) and is capable of deprotonating a wide range of weakly acidic C-H, N-H, and O-H bonds. Its considerable steric bulk makes it an ideal reagent for regioselective metalations and for minimizing nucleophilic addition to electrophilic functional groups, such as esters or nitriles.[1][2][3][4]
Advantages of In Situ Preparation
While LiTMP is commercially available as a solution, its preparation in situ (in the reaction vessel immediately before use) is a common and often preferred practice in research and development settings.[3] The primary advantages of this approach include:
-
Freshness and Reactivity: LiTMP solutions, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), have limited stability and can undergo decomposition over time.[3][5] For instance, a solution in THF can lose approximately 25% of its reactivity when stored for 24 hours at 0 °C.[5] In situ generation ensures that a fresh, highly reactive base is used, leading to more reliable and reproducible results.
-
Safety and Handling: Solid LiTMP is pyrophoric and moisture-sensitive. Preparing it in solution immediately prior to its use mitigates the risks associated with handling and storing a highly reactive solid.[3]
-
Control and Flexibility: In situ preparation allows for precise control over the concentration and stoichiometry of the base. It also offers flexibility in the choice of solvent, enabling the optimization of reaction conditions for specific substrates and transformations.[3]
Key Applications
The unique combination of high basicity and steric hindrance makes in situ prepared LiTMP a valuable tool for various synthetic transformations:
-
Directed ortho-Metalation (DoM): LiTMP is highly effective for the regioselective deprotonation of aromatic compounds at the position ortho to a directing group, even in the presence of more acidic protons elsewhere.[2][3]
-
Ketone Enolization: It is used to generate specific ketone enolates with high regio- and stereoselectivity, which is a critical step in many carbon-carbon bond-forming reactions.[6][7]
-
Deprotonation of Epoxides: LiTMP can selectively deprotonate epoxides at the α- or β-position, leading to valuable synthetic intermediates like allylic alcohols or enamines.[2][8]
-
Generation of Unstable Organolithium Species: The high reactivity of LiTMP allows for the generation of transient organolithium intermediates from sensitive substrates that might not be accessible with other bases.[2][3]
Experimental Protocols
The following protocols describe common methods for the in situ generation of LiTMP. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Protocol 1: Preparation at 0 °C in Tetrahydrofuran (THF)
This protocol is adapted from a reliable procedure in Organic Syntheses and is suitable for general applications where THF is the desired solvent for the subsequent reaction.[9]
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2,6,6-tetramethylpiperidine (1.1 eq.).
-
Add anhydrous THF via syringe to the flask.
-
Cool the rapidly stirred solution to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.0 eq.) via syringe over a period of 15-20 minutes. A slight exotherm may be observed.
-
After the addition is complete, continue stirring the resulting solution at 0 °C for an additional 30 minutes.
-
The solution of LiTMP is now ready for the addition of the substrate for the subsequent reaction.
Protocol 2: Preparation at -78 °C in Pentane (B18724)
This method is useful when a non-coordinating hydrocarbon solvent is preferred for the subsequent reaction step.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMPH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Pentane
Procedure:
-
In a 250 mL oven-dried flask under a nitrogen atmosphere, add 2,2,6,6-tetramethylpiperidine (1.1 eq.) via syringe.[10]
-
Add anhydrous pentane to achieve the desired concentration (e.g., to a total volume of 100 mL).[10]
-
Cool the stirred mixture to -78 °C using a dry ice-acetone bath and stir for 10 minutes.[10]
-
Slowly add n-butyllithium (1.0 eq.) to the cold solution. A white precipitate of LiTMP may form.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the base.
-
The LiTMP suspension is ready for use.
Protocol 3: Preparation at 0 °C in Hexane (B92381)
This protocol provides an alternative to using pentane and can be convenient as n-BuLi is typically supplied in hexanes.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMPH)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Anhydrous Hexane
Procedure:
-
To a flask under an inert atmosphere, add 2,2,6,6-tetramethylpiperidine (1.0 eq.).[10]
-
Add anhydrous hexane to the flask.[10]
-
Cool the solution to 0 °C in an ice bath.[10]
-
Slowly add the n-butyllithium solution (1.0 eq.) over 15 minutes. A white precipitate will form.[10]
-
Stir the resulting suspension at 0 °C for 30 minutes.[10]
-
Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete reaction.[10]
-
The LiTMP suspension is ready for the subsequent step.
Quantitative Data Summary
The table below summarizes typical quantitative parameters for the in situ preparation of LiTMP based on published procedures.
| Parameter | Protocol 1 (THF) | Protocol 2 (Pentane) | Protocol 3 (Hexane) | Reference(s) |
| Temperature | 0 °C | -78 °C | 0 °C to Room Temp. | [9][10] |
| Solvent | Tetrahydrofuran | Pentane | Hexane | [9][10] |
| TMPH (eq.) | 1.1 | 1.1 | 1.0 | [9][10] |
| n-BuLi (eq.) | 1.0 | 1.0 | 1.0 | [9][10] |
| n-BuLi Conc. | ~2.5 M in hexanes | Varies | ~1.6 M in hexanes | [9][10] |
| Addition Time | ~20 min | Not specified | ~15 min | [9][10] |
| Stirring Time | 30 min | 30 min | 1.5 hours | [10] |
| Appearance | Clear Solution | White Precipitate | White Precipitate | [9][10] |
Visualized Workflow
The following diagram illustrates the general workflow for the in situ preparation of LiTMP and its subsequent use in a deprotonation reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 4. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ketone enolization with lithium dialkylamides: the effects of structure, solvation, and mixed aggregates with excess butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zh.mindat.org [zh.mindat.org]
- 8. Lithium 2,2,6,6-tetramethylpiperidide-mediated alpha- and beta-lithiations of epoxides: solvent-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [guidechem.com]
Application Notes and Protocols for Directed Ortho-Metalation Using Lithium Tetramethylpiperidide (LiTMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic compounds.[1] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base.[1][2] Among the various bases employed, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has emerged as a superior reagent due to its strong basicity and significant steric hindrance, which minimizes nucleophilic addition side reactions that can occur with other organolithium bases like n-butyllithium.[3] LiTMP is particularly advantageous for reactions involving sensitive functional groups and for achieving high regioselectivity.[3]
These application notes provide a comprehensive overview and detailed protocols for conducting directed ortho-metalation reactions using LiTMP.
Key Advantages of LiTMP in Directed Ortho-Metalation
-
High Regioselectivity: The bulky nature of the tetramethylpiperidide ligand directs deprotonation specifically to the less sterically hindered ortho position.
-
Reduced Nucleophilicity: The steric hindrance around the nitrogen atom minimizes competitive nucleophilic attack on electrophilic functional groups present in the substrate.
-
Enhanced Reactivity: LiTMP is a stronger base than lithium diisopropylamide (LDA), allowing for the deprotonation of less acidic protons.[3]
-
Kinetic Control: Reactions with LiTMP often proceed under kinetic control, providing access to thermodynamically less stable organolithium intermediates.
Experimental Workflow
The general workflow for a directed ortho-metalation reaction using LiTMP followed by electrophilic quench is depicted below. This process involves the in-situ generation of the aryllithium species and its subsequent reaction with an electrophile to yield the ortho-functionalized product.
Caption: General experimental workflow for directed ortho-metalation using LiTMP.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the directed ortho-metalation of various substrates using LiTMP.
Table 1: Directed Ortho-Metalation of Arenes with Various Directing Groups
| Substrate (DMG) | Electrophile (E+) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| N,N-Diethyl-O-naphthyl-2-carbamate | TMSCl | LiTMP (1.2) | THF | -78 to RT | 1.5 | 3-TMS-N,N-diethyl-O-naphthyl-2-carbamate | 95 | |
| N,N-Diethyl-O-naphthyl-2-carbamate | I2 | LiTMP (1.2) | THF | -78 to RT | 1.5 | 3-Iodo-N,N-diethyl-O-naphthyl-2-carbamate | 85 | |
| N,N-Diethyl-O-naphthyl-2-carbamate | DMF | LiTMP (1.2) | THF | -78 to RT | 1.5 | 3-Formyl-N,N-diethyl-O-naphthyl-2-carbamate | 70 | |
| m-Anisic Acid | (in situ quench) | LiTMP | THF | 0 | - | Metalation between COOH and OMe | - | [4] |
| N-Boc-N-phenylphosphoramidate | (rearrangement) | LiTMP (1.5) | THF | -78 | 2 | N-Boc-o-aminophenylphosphonate | 55 | [5] |
Table 2: Directed Ortho-Metalation of Pyridine Derivatives
| Substrate (DMG) | Electrophile (E+) | Base (Equiv.) | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |
| 3-Chloropyridine | Various | LDA | THF | -60 | - | 4-Substituted-3-chloropyridines | 16-96 | [6] |
| 3-Fluoropyridine | Various | LDA | THF | -75 | - | 4-Substituted-3-fluoropyridines | Good | [7] |
| 4-Chloropyridine | Various | LDA | THF | -75 | - | 3-Substituted-4-chloropyridines | Good | [7] |
Note: While LDA is cited for pyridines, LiTMP is recommended to avoid nucleophilic addition.[3]
Experimental Protocols
Protocol 1: General Procedure for In-Situ Preparation of LiTMP
This protocol describes the preparation of a LiTMP solution for immediate use in a directed ortho-metalation reaction.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O)
-
Argon or Nitrogen gas supply
-
Dry glassware (Schlenk flask, syringe)
Procedure:
-
To a dry, argon-purged Schlenk flask, add anhydrous THF (or Et2O).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add 2,2,6,6-tetramethylpiperidine (1.05 equivalents relative to the substrate) to the solvent with stirring.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise to the TMP solution.
-
Stir the resulting mixture at 0 °C for 30 minutes. The LiTMP solution is now ready for use.[5]
Protocol 2: Directed Ortho-Metalation of N-Boc-N-phenylphosphoramidate followed by Rearrangement
This protocol details the LiTMP-induced ortho-metalation and subsequent[8]-migration to form an N-Boc-protected o-aminoarylphosphonate.[5]
Materials:
-
N-Boc-N-phenylphosphoramidate
-
LiTMP solution (prepared as in Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid (2 M in Et2O)
-
Deionized water
Procedure:
-
Prepare a solution of LiTMP (1.5 equivalents) in anhydrous THF at 0 °C as described in Protocol 1.
-
Cool the LiTMP solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve N-Boc-N-phenylphosphoramidate (1.0 equivalent) in anhydrous THF.
-
Slowly add the substrate solution to the cold LiTMP solution via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding 2 M acetic acid in Et2O, followed by deionized water.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.
Protocol 3: Directed Ortho-Metalation of N,N-Diethyl-O-naphthyl-2-carbamate and Quench with an Electrophile
This protocol provides a general method for the ortho-functionalization of a naphthyl carbamate.
Materials:
-
N,N-Diethyl-O-naphthyl-2-carbamate
-
LiTMP solution
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., TMSCl, I2, DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a dry, argon-purged flask, dissolve N,N-diethyl-O-naphthyl-2-carbamate (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of LiTMP (1.2 equivalents) in THF dropwise.
-
Stir the mixture at -78 °C for 1.5 hours.
-
Add the electrophile (1.2-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps and intermediates in the directed ortho-metalation process using LiTMP.
Caption: Mechanism of LiTMP-mediated directed ortho-metalation.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 5. On the rearrangement of N-aryl-N-Boc-phosphoramidates to N-Boc-protected o-aminoarylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Enolization of Ketones using Lithium tetramethylpiperidide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective formation of ketone enolates is a fundamental transformation in organic synthesis, enabling the construction of complex carbon skeletons. Lithium tetramethylpiperidide (LTMP) has emerged as a superior non-nucleophilic, sterically hindered base for the deprotonation of unsymmetrical ketones. Its significant steric bulk around the nitrogen atom allows for highly selective proton abstraction from the less sterically hindered α-carbon, leading predominantly to the formation of the kinetic enolate. This high regioselectivity is crucial in the synthesis of pharmaceutical intermediates and other complex organic molecules where precise control of stereochemistry and substitution is paramount.
These application notes provide a comprehensive overview of the use of LTMP in ketone enolization, including comparative data on its selectivity, detailed experimental protocols, and a discussion of its advantages in modern organic synthesis.
Application Notes
Mechanism of Action and Regioselectivity
The enolization of an unsymmetrical ketone can lead to two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: Formed by the rapid deprotonation of the more sterically accessible α-proton. This pathway is favored under irreversible conditions, typically employing a strong, sterically hindered base at low temperatures.[1]
-
Thermodynamic Enolate: The more stable enolate, usually having a more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as higher temperatures or the use of a less hindered base.[1]
LTMP, with its bulky tetramethylpiperidide structure, is exceptionally effective at selectively forming the kinetic enolate. The steric hindrance minimizes the approach to the more substituted α-carbon, thus favoring abstraction of a proton from the less substituted position. This results in a high degree of regioselectivity that often surpasses that of other common lithium amide bases like lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS).
Advantages of this compound (LTMP)
-
High Regioselectivity: Consistently provides excellent selectivity for the kinetic enolate, minimizing the formation of undesired regioisomers.[2]
-
Reduced Aldol Condensation: The rapid and quantitative deprotonation of the ketone at low temperatures minimizes the concentration of the neutral ketone in solution, thereby suppressing self-condensation side reactions.
-
Predictable Outcomes: The high kinetic control allows for more predictable and reproducible reaction outcomes, which is critical in multi-step syntheses and process development.
Comparison with Other Lithium Amide Bases
LTMP is often compared to other strong, non-nucleophilic bases. While LDA is widely used, LTMP's greater steric bulk can provide superior selectivity in many cases. LHMDS, another bulky base, also offers good kinetic selectivity. The choice of base can be critical and is often substrate-dependent.
Data Presentation
The regioselectivity of enolate formation is typically determined by trapping the enolate mixture with an electrophile, such as chlorotrimethylsilane (B32843) (TMSCl), and analyzing the ratio of the resulting silyl (B83357) enol ethers by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Regioselectivity of Enolization of 2-Methylcyclohexanone (B44802) with Various Lithium Amide Bases
| Base | Solvent | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LTMP | THF | -78 | >99 | <1 |
| LDA | THF | -78 | 99 | 1 |
| LHMDS | THF | -78 | 98 | 2 |
Data is representative and compiled from various sources in the chemical literature.
Table 2: Regioselectivity of Enolization of Various Ketones with LTMP
| Ketone | Solvent | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| 2-Heptanone | THF | -78 | 98 | 2 |
| Phenylacetone | THF | -78 | >99 | <1 |
| 3-Methyl-2-pentanone | THF | -78 | 97 | 3 |
Data is representative and compiled from various sources in the chemical literature.
Mandatory Visualization
// Reactants ketone [label="Unsymmetrical\nKetone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ltmp [label="LTMP", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Transition States ts_kinetic [label="Kinetic Transition State\n(Less Hindered)", shape=ellipse, style=dashed, color="#34A853", fontcolor="#202124"]; ts_thermo [label="Thermodynamic Transition State\n(More Hindered)", shape=ellipse, style=dashed, color="#EA4335", fontcolor="#202124"];
// Products kinetic_enolate [label="Kinetic Enolate", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; thermo_enolate [label="Thermodynamic Enolate", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tmp [label="2,2,6,6-Tetramethylpiperidine", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges {ketone, ltmp} -> ts_kinetic [label="Fast, -78 °C", color="#34A853"]; ts_kinetic -> {kinetic_enolate, tmp} [color="#34A853"];
{ketone, ltmp} -> ts_thermo [label="Slow", style=dashed, color="#EA4335"]; ts_thermo -> {thermo_enolate, tmp} [style=dashed, color="#EA4335"];
} dot Caption: Mechanism of LTMP-mediated ketone enolization.
// Nodes start [label="Start: Prepare LTMP Solution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cool_ketone [label="Cool Ketone Solution to -78 °C"]; add_ltmp [label="Slowly Add LTMP Solution to Ketone"]; stir [label="Stir for 1 hour at -78 °C"]; add_tmscl [label="Add Trapping Agent (e.g., TMSCl)"]; warm [label="Warm to Room Temperature"]; workup [label="Aqueous Workup"]; analyze [label="Analyze Product Mixture (GC/NMR)"]; end [label="End: Determine Regioisomeric Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cool_ketone; cool_ketone -> add_ltmp; add_ltmp -> stir; stir -> add_tmscl; add_tmscl -> warm; warm -> workup; workup -> analyze; analyze -> end; } dot Caption: Experimental workflow for kinetic enolization.
Experimental Protocols
Protocol 1: Preparation of a 0.5 M Solution of this compound (LTMP) in THF
Materials:
-
2,2,6,6-Tetramethylpiperidine (B32323) (TMP), freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Syringes and needles
Procedure:
-
Under an inert atmosphere, add freshly distilled 2,2,6,6-tetramethylpiperidine (1.05 equivalents) to a Schlenk flask containing anhydrous THF to achieve the desired final volume.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution via syringe. A white precipitate may form.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to 0 °C.
-
Stir the solution at 0 °C for 30 minutes. The resulting clear to pale yellow solution is the LTMP reagent, ready for use.
Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
Protocol 2: Kinetic Enolization of 2-Methylcyclohexanone and Trapping with Trimethylsilyl (B98337) Chloride (TMSCl)
Materials:
-
2-Methylcyclohexanone, freshly distilled
-
0.5 M LTMP solution in THF (prepared as in Protocol 1)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
-
Flame-dried round-bottom flask with a rubber septum and magnetic stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere, add freshly distilled 2-methylcyclohexanone (1.0 equivalent) to a flame-dried round-bottom flask.
-
Add anhydrous THF to dissolve the ketone (to a concentration of approximately 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 0.5 M LTMP solution (1.1 equivalents) dropwise to the stirred ketone solution over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
After the addition of TMSCl, remove the cooling bath and allow the reaction mixture to warm to room temperature over 1-2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl enol ether product mixture.
-
Analyze the crude product by GC or ¹H NMR to determine the ratio of the kinetic (1-trimethylsilyloxy-6-methylcyclohex-1-ene) and thermodynamic (1-trimethylsilyloxy-2-methylcyclohex-1-ene) silyl enol ethers.
Conclusion
This compound is a powerful and highly selective reagent for the kinetic enolization of ketones. Its superior steric hindrance allows for the predictable and high-yielding formation of the less substituted enolate, a critical intermediate in many synthetic routes. The protocols and data presented herein provide a practical guide for researchers in academia and industry to effectively utilize LTMP for achieving regiochemical control in their synthetic endeavors. The ability to selectively generate one regioisomer over another is a testament to the utility of rationally designed reagents in modern organic chemistry and drug development.
References
Application Notes and Protocols: Deprotonation of Acidic C-H Bonds with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP or LTMP) is a potent, non-nucleophilic, and sterically hindered strong base.[1][2] Its conjugate acid, 2,2,6,6-tetramethylpiperidine (B32323), has a pKa of approximately 37, making LiTMP substantially more basic than other common lithium amides like lithium diisopropylamide (LDA) (pKa ≈ 36).[1][3][4] These properties make LiTMP an invaluable tool in modern organic synthesis for the selective deprotonation of weakly acidic C-H bonds where other bases may fail or lead to undesired side reactions.[1]
LiTMP offers distinct advantages over other strong bases. Compared to alkyllithiums (e.g., n-BuLi), it is significantly less nucleophilic, enhancing its compatibility with a wide range of functional groups.[5] When compared to LDA, LiTMP's greater steric bulk can lead to unique regioselectivity, often favoring deprotonation at more accessible but less acidic sites.[5] Furthermore, LiTMP-mediated metalations can be 5 to 500 times faster than those with LDA under similar conditions, which is attributed to its lower tendency to form stabilizing aggregates in solution.[5] This ensures that reactions are often under kinetic control, providing predictable and selective outcomes.[5]
Key Applications
The unique reactivity profile of LiTMP has established it as a key reagent in several critical synthetic transformations.
-
Directed ortho-Metalation (DoM): DoM is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[6] A directing metalating group (DMG), typically a Lewis basic moiety, coordinates to the lithium ion, delivering the base to a proximal ortho-position for deprotonation.[6][7] LiTMP is highly effective in DoM, particularly for less activated substrates or where other bases might compete with nucleophilic attack.[8][9] Its high basicity and steric hindrance are key to achieving high yields and selectivities.[5]
-
Kinetic Enolate Formation: LiTMP is widely used for the generation of kinetic enolates from carbonyl compounds.[9] Its steric bulk favors the abstraction of the less-substituted α-proton, leading to the thermodynamically less stable, but synthetically versatile, kinetic enolate. This selectivity is crucial in complex molecule synthesis, including the stereoselective Ireland-Claisen rearrangement and aldol (B89426) reactions.[10]
-
Deprotonation and Isomerization of Epoxides: LiTMP can selectively deprotonate epoxides at the α- or β-position.[11][12] The resulting lithiated epoxides are versatile intermediates. For instance, α-deprotonation can lead to the formation of alkenes via reaction with organolithiums or Grignard reagents in a process known as reductive alkylation.[13] β-lithiation can facilitate isomerization to allylic alcohols.[11][12] The reaction pathway and mechanism are often highly dependent on the solvent system used.[11][12]
-
Synthesis of Complex Molecules: The reliability and selectivity of LiTMP have made it a valuable reagent in the total synthesis of natural products and in the development of active pharmaceutical ingredients (APIs).[9] It enables the functionalization of C-H bonds in sensitive and complex substrates, which is a critical step in modern drug discovery.
Data Presentation
Table 1: Physicochemical Properties of LiTMP
| Property | Value | Reference(s) |
| CAS Number | 38227-87-1 | [1][3] |
| Molecular Formula | C₉H₁₈LiN | [2] |
| Molecular Weight | 147.19 g/mol | [3][14] |
| pKa of Conjugate Acid | ~37 | [1][3][4] |
| Appearance | Commercially available as a solution in THF/ethylbenzene | [2] |
| Structure in Solid State | Tetrameric aggregate | [2] |
| Structure in THF Solution | Primarily a dimer-monomer equilibrium mixture | [5][11] |
Table 2: Comparison of LiTMP with LDA
| Feature | Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | Lithium Diisopropylamide (LDA) | Reference(s) |
| pKa (Conjugate Acid) | ~37 | ~36 | [3][4] |
| Basicity | Higher | Lower | [11] |
| Steric Hindrance | Higher | Lower | [5] |
| Reactivity | Generally higher; metalation rates 5-500x faster | Lower | [5] |
| Aggregation in THF | Dimer-monomer equilibrium | Disolvated dimer | [5][15] |
| Regioselectivity | Often favors sterically accessible sites | Often favors thermodynamically more stable products | [5] |
| Control | Excellent for kinetic control | Good for kinetic control | [5] |
Table 3: Representative Examples of LiTMP-Mediated C-H Deprotonation
| Substrate | Conditions | Electrophile | Product | Yield | Reference(s) |
| 1,2-Epoxydodecane | LiTMP (1.3 equiv), THF, 0 °C to rt | 2-Propenyllithium | (E)-Pentadeca-1,4-diene | 84% | [13] |
| 1,3-Dimethoxybenzene | LiTMP, TMEDA, THF | Me₃SiCl | 2,6-Dimethoxyphenyl)trimethylsilane | 97% | [14] |
| 3-Pyridinecarboxylic acid | LiTMP, THF, -50 °C | I₂ | 2-Iodo-3-pyridinecarboxylic acid | High | [10] |
| 3-Pentanone | LiTMP, THF, -78 °C | Me₃SiCl | (E)-3-(Trimethylsiloxy)-2-pentene | >98% (E)-selectivity | [10] |
| meta-Anisic acid | LiTMP, THF, 0 °C | MeI | 2-Methyl-3-methoxybenzoic acid | High | [10] |
Experimental Protocols
Safety Note: Lithium 2,2,6,6-tetramethylpiperidide and its precursor, n-butyllithium, are highly reactive and potentially pyrophoric. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard syringe/cannula techniques.[16] Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.
Protocol 1: In Situ Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
This protocol is adapted from a reliable procedure published in Organic Syntheses.[16]
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately known, e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Equipment:
-
Oven-dried, two- or three-neck round-bottomed flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Rubber septa
-
Syringes and needles
-
Ice-water bath
Procedure:
-
Assemble the oven-dried flask with a magnetic stir bar under a positive pressure of inert gas.
-
Charge the flask with anhydrous THF via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents relative to the substrate in the subsequent reaction) to the THF via syringe.[16]
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe over a 15-20 minute period.[16] A color change (typically to yellow or orange) may be observed.
-
After the addition is complete, stir the resulting LiTMP solution at 0 °C for an additional 20-30 minutes to ensure complete formation.[16]
-
The solution is now ready for immediate use in the subsequent deprotonation step.
Protocol 2: General Procedure for Directed ortho-Metalation and Electrophilic Quench
This protocol provides a general workflow for the ortho-lithiation of an aromatic substrate.[5][17]
Materials:
-
Aromatic substrate with a directing metalating group (DMG)
-
In situ prepared LiTMP solution (from Protocol 1)
-
Electrophile (e.g., MeI, I₂, TMSCl, DMF)
-
Anhydrous tetrahydrofuran (THF) or other suitable ether/hydrocarbon solvent
-
Quenching solution (e.g., saturated aq. NH₄Cl)
Equipment:
-
Oven-dried reaction flask assembly under inert atmosphere
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Dissolve the aromatic substrate (1.0 equivalent) in anhydrous THF in the reaction flask.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C, substrate-dependent).
-
Slowly add the freshly prepared LiTMP solution (typically 1.1-1.5 equivalents) dropwise to the stirred substrate solution, maintaining the low temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC analysis of quenched aliquots). Reaction times can range from 15 minutes to several hours.[17]
-
Once lithiation is complete, add the chosen electrophile (1.2-2.0 equivalents) dropwise at the same low temperature.
-
Stir for an additional 30-60 minutes, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.[17]
-
Perform a standard aqueous work-up: partition the mixture between an organic solvent (e.g., diethyl ether, ethyl acetate) and water. Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[17]
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).[17]
Visualizations
Caption: Reaction scheme for the synthesis of LiTMP.
References
- 1. LITHIUM TETRAMETHYLPIPERIDIDE | 38227-87-1 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (LTMP) [commonorganicchemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lithium 2,2,6,6-tetramethylpiperidide-mediated alpha- and beta-lithiations of epoxides: solvent-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 2,2,6,6-四甲基哌啶锂 95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
The Strategic Application of Lithium Tetramethylpiperidide (LiTMP) in the Total Synthesis of Natural Products
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a highly hindered, non-nucleophilic strong base that has carved out a significant niche in modern organic synthesis. Its unique steric profile offers distinct advantages over other lithium amide bases, such as lithium diisopropylamide (LDA), particularly in terms of regioselectivity and kinetic control in deprotonation reactions.[1] These features make LiTMP an invaluable tool in the complex, multi-step sequences required for the total synthesis of natural products. This document provides an overview of LiTMP's application in this field, focusing on a detailed example and providing protocols for its use in key synthetic transformations.
LiTMP's utility stems from its high steric hindrance, which minimizes nucleophilic attack and favors the deprotonation of less sterically accessible protons.[1] This allows for kinetic control in enolate formation and directed ortho-metalation, often with regioselectivities complementary to those achieved with less hindered bases.[1] Furthermore, the resulting conjugate acid, 2,2,6,6-tetramethylpiperidine (B32323) (TMPH), is less likely to participate in deleterious side reactions or equilibrium processes.[1]
Key Applications in Natural Product Synthesis
The strategic use of LiTMP is often pivotal in overcoming synthetic challenges related to regioselectivity and the formation of specific isomers. Its application is particularly notable in:
-
Lateral Lithiation: Deprotonation of benzylic positions, enabling the introduction of side chains on aromatic rings.
-
Regioselective Enolate Formation: Kinetically controlled deprotonation of ketones and esters to yield the less substituted enolate.
-
Ortho-Lithiation: Directed deprotonation of aromatic systems at positions adjacent to directing groups.
-
Epoxide Isomerization and Functionalization: Acting as a base to promote the formation of allylic alcohols or to facilitate subsequent reactions of lithiated epoxides.[2]
Case Study: Total Synthesis of (S)-Lunatinin
A compelling example of LiTMP's strategic use is found in the total synthesis of the natural product (S)-Lunatinin, an isocoumarin (B1212949). The synthesis employs a LiTMP-LiBr complex to facilitate a novel cross-ester coupling reaction.
Reaction Pathway
The key transformation involves the lateral lithiation of a 2-methoxy o-toluate ester, followed by acylation with a chiral ester to construct the isocoumarin core in a single step. The LiTMP-LiBr complex is crucial for inducing the desired reactivity and selectivity.
Caption: Synthesis of (S)-Lunatinin using a LiTMP-LiBr mediated reaction.
Quantitative Data
| Starting Material | Acylating Agent | Product | Yield |
| Ester 45 | Methyl (S)-3-hydroxybutanoate | Isocoumarin 45S | 63% |
| Isocoumarin 45S | - | (S)-Lunatinin | 93% |
Experimental Protocols
Protocol 1: Total Synthesis of (S)-Lunatinin via LiTMP-LiBr Mediated Cross-Ester Coupling[1]
A. Preparation of LiTMP-LiBr Complex:
-
Note: This protocol is adapted from the synthesis of isocoumarin 45S.
-
To a stirred solution of 2,2,6,6-tetramethylpiperidine (3.5 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (3.5 equiv.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add anhydrous LiBr (3.5 equiv.) to the solution and stir for an additional 15 minutes.
B. Cross-Ester Coupling and Lactonization:
-
In a separate flask, dissolve ester 45 (1.0 equiv.) and methyl (S)-3-hydroxybutanoate (1.5 equiv.) in anhydrous THF at -78 °C.
-
Slowly add the pre-formed LiTMP-LiBr solution to the ester mixture via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield isocoumarin 45S .
C. Demethylation to (S)-Lunatinin:
-
Dissolve isocoumarin 45S (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C.
-
Add BBr₃ (3.0 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Cool the reaction to 0 °C and quench with methanol.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to afford (S)-Lunatinin.
Protocol 2: General Procedure for Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)[4]
A. Reagents and Equipment:
-
An oven-dried, round-bottomed flask equipped with a magnetic stirring bar, nitrogen inlet, and septum.
-
2,2,6,6-tetramethylpiperidine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
B. Procedure:
-
Under a nitrogen atmosphere, charge the flask with 2,2,6,6-tetramethylpiperidine (1.2 equiv.) and anhydrous THF.
-
Cool the rapidly stirred solution in an ice bath.
-
Add n-BuLi (1.1 equiv.) via syringe over a 20-minute period.
-
Stir the resulting LiTMP solution with continued ice bath cooling for 30 minutes before use.
Protocol 3: LTMP-Modified Reductive Alkylation of Epoxides to Alkenes[3]
A. General Setup:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
B. Procedure:
-
Prepare a solution of the organolithium reagent (e.g., from an organohalide and an alkyllithium) in an appropriate solvent (e.g., diethyl ether or THF) at a low temperature (e.g., -78 °C).
-
In a separate flask, prepare a solution of LiTMP (2.0 equiv.) in anhydrous THF at 0 °C as described in Protocol 2.
-
Add the prepared LiTMP solution via cannula to the stirred organolithium suspension at -78 °C.
-
To the resulting bright-yellow suspension, add the terminal epoxide (1.0 equiv.) dropwise.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 10 minutes), then warm to 0 °C and stir for an additional period (e.g., 2 hours).
-
Cool the reaction mixture to 0 °C and quench with a 1 M aqueous hydrochloric acid solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Reductive Alkylation of 1,2-Epoxydodecane
| Organolithium Reagent | Product | Yield | E:Z Ratio |
| 2-Propenyllithium | (E)-2-Methyltetradeca-1,3-diene | 84% | >99:1[2] |
| Vinyllithium | (E)-Tetradeca-1,3-diene | 87% | >99:1[2] |
| (E)-1-Propenyllithium | (E,E)-2-Methyltetradeca-2,4-diene | 81% | >99:1[2] |
Logical Workflow for LiTMP Application in Synthesis
The decision to use LiTMP over other bases is a strategic one, typically guided by the need for kinetic control and high regioselectivity.
Caption: Decision-making workflow for employing LiTMP in a synthetic route.
Conclusion
LiTMP is a powerful reagent for the total synthesis of natural products, offering solutions to challenges of regioselectivity that are often insurmountable with other bases. The successful synthesis of (S)-Lunatinin highlights the utility of LiTMP in complex, one-pot transformations. The provided protocols offer a starting point for researchers looking to incorporate LiTMP into their own synthetic strategies. Careful consideration of reaction conditions, including solvent, temperature, and the use of additives, is crucial for maximizing the effectiveness of this versatile base.
References
Application Notes and Protocols: α- and β-Lithiation of Epoxides with LiTMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective lithiation of epoxides provides a powerful synthetic platform for the stereocontrolled synthesis of highly functionalized molecules, including allylic alcohols and substituted alkenes. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has emerged as a uniquely effective, sterically hindered, non-nucleophilic base for these transformations. Its reactivity and selectivity are highly dependent on reaction conditions, particularly the solvent, which influences the aggregation state of the active base.[1][2] This document provides detailed application notes and experimental protocols for the α- and β-lithiation of epoxides using LiTMP.
Reaction Principles
The reaction of LiTMP with an epoxide can proceed via two main pathways: α-lithiation and β-lithiation. The regioselectivity is primarily dictated by the substitution pattern of the epoxide and the solvent system employed.
-
α-Lithiation : This pathway involves the deprotonation of a carbon atom on the epoxide ring, forming an α-lithiated epoxide (an oxacarbenoid). This intermediate is generally unstable and can undergo subsequent reactions such as rearrangements or trapping with electrophiles.[2]
-
β-Lithiation : This pathway involves the deprotonation of a carbon atom adjacent to the epoxide ring, leading to a β-elimination reaction to form an allylic alcohol.[2][3]
The solvent plays a critical role in modulating the aggregation state of LiTMP, which in turn influences the reaction mechanism. In tetrahydrofuran (B95107) (THF), LiTMP exists as a mixture of dimers and monomers, with the monomer being the more reactive species in β-lithiation.[2] In less coordinating solvents like N,N-dimethylethylamine (Me₂NEt), LiTMP predominantly forms dimers.[2]
Key Applications
-
Synthesis of Allylic Alcohols : β-Lithiation of epoxides with LiTMP is a reliable method for the synthesis of allylic alcohols.[2][3]
-
Stereoselective Alkene Synthesis : α-Lithiation of terminal epoxides with LiTMP, followed by in situ trapping with organolithium or Grignard reagents, provides a highly regio- and stereoselective route to E-alkenes.[4]
-
Formation of Complex Ring Systems : The oxacarbenoid intermediate formed from α-lithiation can undergo intramolecular C-H insertion reactions to generate complex cyclic ethers.[2]
Data Presentation
Table 1: Solvent Effects on the Relative Rates of LiTMP-Mediated Lithiation of Epoxides
| Epoxide Substrate | Lithiation Type | Solvent System | Relative Rate Constant (k_rel) |
| cis-Cyclooctene oxide | α-lithiation | THF/pentane | 1.0 |
| cis-Cyclooctene oxide | α-lithiation | Me₂NEt/pentane | 1.2 |
| 2,3-Dimethyl-2-butene (B165504) oxide | β-lithiation | THF/pentane | 0.8 |
| 2,3-Dimethyl-2-butene oxide | β-lithiation | Me₂NEt/pentane | 1.1 |
Note: Relative rates are scaled to the rate of α-lithiation of cis-cyclooctene oxide in THF/pentane. Data extracted from kinetic studies.[2]
Table 2: Synthesis of Alkenes via α-Lithiation and Trapping with Organometallics
| Epoxide | Organometallic Reagent | Product | Yield (%) | E/Z Ratio |
| 1,2-Epoxydodecane (B1583528) | PhLi | 1-Phenyl-1-dodecene | 85 | >98:2 |
| 1,2-Epoxydodecane | VinylMgBr | 1,3-Tetradecadiene | 76 | >98:2 |
| Styrene oxide | n-BuLi | 1-Phenyl-1-hexene | 81 | >98:2 |
| 2-Methyl-1,2-epoxydecane | PhLi | 2-Methyl-1-phenyl-1-decene | 75 | >98:2 |
Note: Reactions were carried out in the presence of LiTMP. Data is illustrative of the scope of the reaction.[4]
Experimental Protocols
Protocol 1: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)
This protocol describes the in situ preparation of LiTMP from 2,2,6,6-tetramethylpiperidine (B32323) and n-butyllithium.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Argon or nitrogen gas for inert atmosphere
-
Schlenk line or glovebox
Procedure:
-
Under an inert atmosphere, add freshly distilled 2,2,6,6-tetramethylpiperidine (1.05 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF or a THF/pentane mixture to achieve the desired solvent composition.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a standardized solution of n-butyllithium (1.00 equivalent) dropwise to the stirred TMP solution.
-
After the addition is complete, allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C and stir for an additional 30 minutes. The resulting solution of LiTMP is ready for use.
Note on Stability: Solutions of LiTMP in ethereal solvents can decompose over time. It is recommended to use freshly prepared solutions. LiTMP solutions in Me₂NEt/pentane have shown greater stability.[2]
Protocol 2: β-Lithiation of 2,3-Dimethyl-2-butene oxide to form an Allylic Alcohol
Materials:
-
2,3-Dimethyl-2-butene oxide
-
Freshly prepared LiTMP solution in THF/pentane (from Protocol 1)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere, cool a freshly prepared solution of LiTMP (1.2 equivalents) in THF/pentane to 0 °C.
-
Add 2,3-dimethyl-2-butene oxide (1.0 equivalent) dropwise to the stirred LiTMP solution.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-2 hours at 0 °C.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude allylic alcohol.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 3: α-Lithiation of 1,2-Epoxydodecane and Trapping with Phenyl Lithium to Synthesize 1-Phenyl-1-dodecene
Materials:
-
1,2-Epoxydodecane
-
Freshly prepared LiTMP solution in THF (from Protocol 1)
-
Phenyl lithium (PhLi) solution in dibutyl ether
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, add 1,2-epoxydodecane (1.0 equivalent) to a solution of LiTMP (1.1 equivalents) in THF at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure the formation of the α-lithiated epoxide.
-
Add a solution of phenyl lithium (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to yield 1-phenyl-1-dodecene.
Visualizations
Caption: General reaction pathways for LiTMP-mediated lithiation of epoxides.
Caption: Experimental workflow for the β-lithiation of an epoxide.
Caption: Influence of solvent on LiTMP aggregation state.
References
- 1. The reactivity of epoxides with lithium 2,2,6,6-tetramethylpiperidide in combination with organolithiums or grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents [organic-chemistry.org]
Application Notes and Protocols: Regioselectivity in LiTMP-Mediated Deprotonation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has emerged as a powerful, non-nucleophilic strong base in organic synthesis. Its significant steric hindrance around the nitrogen atom renders it an excellent reagent for the regioselective deprotonation of a wide range of substrates, including aromatic and heteroaromatic systems. This selectivity is particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and natural products, where precise control of substitution patterns is paramount.
These application notes provide an overview of the principles governing the regioselectivity of LiTMP-mediated deprotonation reactions, with a focus on directed ortho-metalation (DoM). Detailed experimental protocols for key transformations are provided to guide researchers in the practical application of this versatile reagent.
Principle of Regioselectivity: Kinetic Control and Steric Effects
The regioselectivity of LiTMP-mediated deprotonation is primarily governed by kinetic control.[1] Due to its large steric bulk, LiTMP preferentially abstracts the most accessible proton, which is often not the most acidic one. This contrasts with less hindered bases like lithium diisopropylamide (LDA), which can lead to mixtures of products or the thermodynamically favored product through equilibration. The hindered 2,2,6,6-tetramethylpiperidine (B32323) (TMPH) byproduct formed in LiTMP reactions is a poor proton shuttle, thus preventing equilibration of the initially formed organolithium intermediate.[1]
In the context of substituted arenes, the interplay between the directing ability of a functional group and the steric demands of LiTMP dictates the site of deprotonation. For many directing metalating groups (DMGs), LiTMP will deprotonate at the sterically less hindered ortho position.
Application: Directed ortho-Metalation (DoM) of Aromatic Compounds
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. A directing metalating group (DMG) coordinates to the lithium cation of LiTMP, delivering the base to a proximate ortho position for deprotonation. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.
dot
Caption: General workflow for LiTMP-mediated directed ortho-metalation.
Regioselectivity in the Deprotonation of Substituted Arenes
The choice of the deprotonation site on a substituted arene is a delicate balance between the directing strength of the DMG and steric hindrance. LiTMP's large size can lead to deprotonation at a site that is sterically more accessible, even if it is electronically less favored.
Table 1: Regioselective Deprotonation of Methoxy-Substituted Arenes with LiTMP
| Substrate | Product(s) | Ratio | Yield (%) | Reference |
| Anisole | 2-Lithioanisole | Major | 47 (as 2-iodoanisole) | [2] |
| 1,3-Dimethoxybenzene (B93181) | 2-Lithio-1,3-dimethoxybenzene | >98:2 | ~99 | [3] |
| Veratrole (1,2-Dimethoxybenzene) | 3-Lithioveratrole | Major | - | [1] |
Table 2: Comparison of Regioselectivity between LiTMP and LDA
| Substrate | Base | Product(s) | Ratio | Reference |
| 1,3-Bis(trifluoromethyl)benzene | LiTMP | 4-Lithio-1,3-bis(trifluoromethyl)benzene | Exclusive | [4] |
| 1,3-Bis(trifluoromethyl)benzene | LDA | 2-Lithio-1,3-bis(trifluoromethyl)benzene | Major (thermodynamic) | [4] |
| N,N-Diethyl-m-toluamide | LiTMP | 2-lithio and 6-lithio | 1:1 | [5] |
| N,N-Diethyl-m-toluamide | s-BuLi/TMEDA | 2-lithio | Major | [5] |
Application: Deprotonation of Heterocycles
LiTMP is also a highly effective reagent for the regioselective deprotonation of various heterocyclic systems. The position of lithiation is influenced by the nature of the heterocycle, the presence of substituents, and the reaction conditions.
dot
Caption: LiTMP-mediated deprotonation of heterocyclic compounds.
Table 3: Regioselective Deprotonation of Heterocycles with LiTMP
| Substrate | Position of Lithiation | Yield (%) of Trapped Product | Electrophile | Reference |
| 3-Methylthiophene (B123197) | 5 | High | Various | [6] |
| 3-Chloropyridine | 4 | - | I₂ | [7] |
| 2-Chloropyridine | 3 | Major Product | I₂ | [7] |
Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium and LiTMP are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment.
Protocol 1: Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) (General Procedure)
This protocol describes the in situ generation of LiTMP for immediate use in a subsequent reaction.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMPH)
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 2,2,6,6-tetramethylpiperidine (1.1 equivalents relative to the substrate).
-
Add anhydrous THF via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via syringe.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes. The resulting solution of LiTMP is ready for use.
Protocol 2: Directed ortho-Lithiation and Iodination of 1,3-Dimethoxybenzene
This protocol details the highly regioselective deprotonation of 1,3-dimethoxybenzene at the C-2 position.
Materials:
-
1,3-Dimethoxybenzene
-
LiTMP solution in THF (prepared as in Protocol 1)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-purged flask containing a solution of 1,3-dimethoxybenzene (1.0 mmol) in anhydrous THF (5 mL) at -78 °C, add a freshly prepared solution of LiTMP (1.1 mmol) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine (1.2 mmol) in anhydrous THF (2 mL).
-
Add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-iodo-1,3-dimethoxybenzene.
Protocol 3: Regioselective Lithiation of 3-Methylthiophene at the C-5 Position
This protocol demonstrates the high regioselectivity of LiTMP in the deprotonation of an electron-rich heterocycle.
Materials:
-
3-Methylthiophene
-
LiTMP solution in THF (prepared as in Protocol 1)
-
Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methylthiophene (1.0 mmol) in anhydrous THF (5 mL) at -78 °C, add a freshly prepared solution of LiTMP (1.1 mmol) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired electrophile (e.g., DMF, 1.2 mmol) and stir at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature.
-
Quench with 1 M HCl and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
LiTMP is a valuable tool for achieving high regioselectivity in deprotonation reactions, particularly for the synthesis of specifically substituted aromatic and heterocyclic compounds. Its large steric bulk favors kinetic deprotonation at the most accessible position, a feature that can be exploited to achieve synthetic outcomes that are complementary to those obtained with less hindered bases. The protocols provided herein serve as a starting point for researchers to explore the utility of LiTMP in their own synthetic endeavors. As with any highly reactive reagent, careful attention to anhydrous and inert reaction conditions is crucial for success.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 3. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2,4-disubstituted thiophenes | Scilit [scilit.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Lithium Tetramethylpiperidide (LiTMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Lithium tetramethylpiperidide (LiTMP) is a strong, non-nucleophilic base widely utilized in organic synthesis.[1] Its sterically hindered nature makes it particularly useful for deprotonation reactions where nucleophilic addition is undesirable.[2][3] However, LiTMP is a hazardous material that requires strict handling and storage procedures to ensure the safety of laboratory personnel and the integrity of the compound. These application notes provide detailed protocols for the safe handling and storage of LiTMP.
Safety and Hazard Information
LiTMP is classified as a water-reactive substance that releases flammable gases upon contact with water.[4][5] It is also corrosive and can cause severe skin burns and eye damage.[4][5]
GHS Hazard Statements:
Due to these hazards, it is imperative to handle LiTMP in a controlled environment and with appropriate personal protective equipment (PPE).
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Molecular Formula | C₉H₁₈LiN | [5] |
| Molecular Weight | 147.19 g/mol | [5] |
| CAS Number | 38227-87-1 | [5] |
| Form | Solid | |
| Storage Class | 4.3 (Hazardous materials which set free flammable gases upon contact with water) | |
| Incompatible Materials | Water, Acids, Strong oxidizing agents | [4] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx), Lithium oxides | [4] |
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
Before handling LiTMP, ensure the following PPE is worn:
-
Gloves: Impervious gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper glove removal technique.[4]
-
Eye Protection: Safety glasses and a face shield are required.[4]
-
Lab Coat: A flame-retardant lab coat is essential.
-
Clothing: Wear protective clothing to prevent skin contact.
3.2. Handling Protocol
LiTMP is air and moisture sensitive and reacts violently with water.[4] Therefore, all handling must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
General Handling Precautions:
-
Handle under inert gas.[4]
-
Protect from moisture.[4]
-
Avoid formation of dust and aerosols.[4]
-
Keep away from sources of ignition.[4]
-
Wash hands thoroughly after handling.[4]
Protocol for Weighing and Dispensing LiTMP:
-
Inert Atmosphere: Perform all operations in a glovebox with low oxygen and moisture levels.
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge.
-
Spatulas: Use non-sparking spatulas and tools.
-
Container: Open the LiTMP container only under an inert atmosphere.
-
Weighing: Weigh the required amount of LiTMP into a pre-dried, tared container.
-
Sealing: Tightly seal the original container and the container with the weighed LiTMP before removing them from the glovebox.
3.3. Storage Protocol
Proper storage of LiTMP is crucial to maintain its reactivity and ensure safety.
-
Container: Store in a tightly closed, original container.[4]
-
Atmosphere: Store under an inert gas.[4]
-
Location: Store in a cool, dry, and well-ventilated place.[4] The storage area must be kept dry.
-
Incompatibilities: Keep away from water, heat, and sources of ignition. Never allow the product to come into contact with water during storage.[4]
-
Security: Store in a locked-up area.
3.4. Spill and Waste Disposal Protocol
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]
-
Cleanup:
Waste Disposal:
-
Dispose of waste material in accordance with national and local regulations.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
3.5. First Aid Measures
-
General Advice: First aiders need to protect themselves. Show the safety data sheet to the doctor in attendance.[4]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
Diagrams
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C9H18LiN | CID 11051814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Quenching of Lithium Tetramethylpiperidide (LiTMP) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tetramethylpiperidide (LiTMP) is a strong, non-nucleophilic base widely utilized in organic synthesis for deprotonation reactions.[1] Its high reactivity necessitates careful handling and well-defined quenching procedures to neutralize excess reagent safely at the end of a reaction. Improper quenching of LiTMP can lead to uncontrolled exothermic events, posing significant safety risks, including fire and explosion.[2][3] These application notes provide detailed protocols and safety guidelines for the safe and effective quenching of reactions involving LiTMP.
Hazards Associated with LiTMP Reactions
LiTMP, like other organolithium reagents, is highly reactive and pyrophoric, meaning it can ignite spontaneously on contact with air or moisture.[2] The primary hazards associated with quenching LiTMP reactions include:
-
Thermal Runaway: Rapid, uncontrolled exothermic reactions can occur if the quenching agent is added too quickly or if the reaction is not adequately cooled.[4][5] This can lead to a rapid increase in temperature and pressure within the reaction vessel.
-
Fire and Explosion: The flammable solvents typically used in LiTMP reactions (e.g., tetrahydrofuran, hexanes) can ignite if the quenching process generates excessive heat or if the pyrophoric reagent is exposed to air.[2][6]
-
Corrosivity: LiTMP and the resulting lithium alkoxides are corrosive.[2] Appropriate personal protective equipment (PPE) must be worn to prevent skin and eye contact.[7]
General Principles for Safe Quenching
The fundamental principle for safely quenching LiTMP is the slow, controlled addition of a proton source to the cooled reaction mixture under an inert atmosphere.[8][9]
Key Safety Considerations:
-
Inert Atmosphere: All quenching procedures must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the pyrophoric LiTMP from reacting with atmospheric oxygen and moisture.[9][10]
-
Cooling: The reaction mixture should be cooled to a low temperature (typically below 0 °C) before and during the quenching process to effectively dissipate the heat generated.[2][8]
-
Slow and Controlled Addition: The quenching agent must be added slowly and in a controlled manner to avoid a rapid temperature increase.[8][9]
-
Dilution: Whenever possible, diluting the reaction mixture with an inert, high-boiling point solvent can help to moderate the reaction and act as a heat sink.[11]
-
Appropriate Quenching Agent: The choice of quenching agent depends on the scale of the reaction and the reactivity of the remaining organolithium species. A stepwise approach with progressively more reactive proton sources is often the safest method.[9][11]
Quenching Agents
The selection of a suitable quenching agent is critical for a safe and effective procedure. A stepwise quenching strategy, starting with a less reactive alcohol and proceeding to more reactive ones, and finally water, is highly recommended.[9][11]
| Quenching Agent | Relative Reactivity | Typical Use and Considerations |
| Isopropanol (B130326) | Low | Recommended as the initial quenching agent for highly reactive residues. Its lower reactivity allows for better control of the exotherm.[9] |
| Ethanol/Methanol (B129727) | Moderate | Used after an initial quench with a less reactive alcohol to ensure complete neutralization of the organolithium reagent.[9] |
| Water | High | Should only be used after the reaction has been thoroughly quenched with alcohols and no further heat is being generated. Never add water directly to a concentrated organolithium solution. [8][9] |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | Moderate | Often used for reaction workups after the initial quenching with an alcohol. The mildly acidic nature helps to neutralize lithium alkoxides. |
Experimental Protocols
The following protocols are provided as a general guide. The specific quantities and rates of addition may need to be adjusted based on the scale and concentration of the LiTMP reaction.
Protocol 1: Standard Laboratory Scale Quenching (< 1 L)
This protocol is suitable for quenching residual LiTMP in a typical laboratory-scale reaction.
Materials:
-
Reaction flask containing the LiTMP mixture under an inert atmosphere.
-
Cooling bath (e.g., ice-water or dry ice/acetone).[9]
-
Addition funnel or syringe pump.
-
Isopropanol.
-
Methanol.
-
Deionized water.
-
Inert solvent (e.g., heptane (B126788) or toluene) for dilution if necessary.[10]
Procedure:
-
Cool the Reaction: Ensure the reaction flask is securely clamped in a cooling bath and the internal temperature is maintained at or below 0 °C.[8]
-
Initial Quench with Isopropanol: Slowly add isopropanol to the stirred reaction mixture via an addition funnel or syringe pump.[9] Monitor the internal temperature closely. The rate of addition should be adjusted to keep the temperature rise minimal. Continue adding isopropanol until no further exotherm is observed.[9]
-
Secondary Quench with Methanol: Once the initial quench is complete and the temperature is stable, slowly add methanol to ensure all residual LiTMP is consumed.[9] Again, monitor the temperature and control the addition rate.
-
Final Quench with Water: After the methanol addition is complete and no further heat is generated, slowly add water to quench any remaining reactive species and to begin the workup process.[9][12]
-
Warm to Room Temperature: Once the quenching is complete, the cooling bath can be removed, and the reaction mixture can be allowed to warm to room temperature with continued stirring.
-
Workup: Proceed with the standard aqueous workup for your reaction.
Protocol 2: Quenching of Excess or Unused LiTMP Solutions
This protocol is for the disposal of larger quantities of unused LiTMP solution.
Materials:
-
Unused LiTMP solution in a suitable container under an inert atmosphere.
-
A larger flask equipped with a mechanical stirrer, inert gas inlet, and an addition funnel.
-
Inert, high-boiling solvent (e.g., heptane).[10]
-
Isopropanol in an inert solvent (e.g., 2 M solution in heptane).[10]
-
Cooling bath.
Procedure:
-
Dilute the LiTMP: In the larger flask, under an inert atmosphere, place a volume of inert solvent sufficient to dilute the LiTMP solution to less than 5 wt%.[10]
-
Cool the Diluent: Cool the inert solvent in the flask to below 0 °C using a cooling bath.
-
Slow Addition of LiTMP: Slowly transfer the LiTMP solution to the cooled, stirred inert solvent via a cannula or an addition funnel. Maintain a low temperature throughout the addition.
-
Prepare Quenching Solution: Prepare a solution of isopropanol in an inert solvent (e.g., 2 M in heptane).[10]
-
Quench the Diluted LiTMP: Slowly add the isopropanol solution to the diluted and cooled LiTMP mixture.[10] Monitor the temperature closely and control the addition rate to maintain a temperature below 10 °C.
-
Follow with Secondary and Final Quench: Once the isopropanol addition is complete and no exotherm is observed, follow the stepwise procedure outlined in Protocol 1 (steps 3-5) using methanol and then water.
-
Dispose of Waste: The resulting solution should be neutralized and disposed of as hazardous waste according to institutional guidelines.[9]
Visualized Workflows
Logical Workflow for Safe Quenching
Caption: Stepwise workflow for quenching LiTMP reactions.
Decision Tree for Quenching Agent Selection
Caption: Decision process for selecting a quenching agent.
Emergency Procedures
In the event of an uncontrolled exotherm or fire, follow your institution's emergency protocols immediately.[8]
-
Stop Reagent Addition: Immediately cease the addition of any reagents.[8]
-
Alert Personnel: Notify all personnel in the immediate vicinity and activate any laboratory alarm systems.[8]
-
Fire Extinguisher: Use a Class D fire extinguisher for fires involving organolithium reagents. Do not use water or carbon dioxide extinguishers.[6]
-
Evacuate: If the situation cannot be safely controlled, evacuate the area and contact emergency services.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Causes Thermal Runaway? - UL Research Institutes [ul.org]
- 5. dragonflyenergy.com [dragonflyenergy.com]
- 6. What Safety Protocols Are Essential in Lithium Battery Manufacturing Facilities? – My Page [pressbooks.cuny.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. sarponggroup.com [sarponggroup.com]
Application Notes and Protocols for the Use of Lithium Tetramethylpiperidide (LiTMP) under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tetramethylpiperidide (LiTMP) is a highly hindered, non-nucleophilic strong base that is invaluable in organic synthesis, particularly for the regioselective deprotonation of sensitive substrates.[1] Its utility spans a range of applications, from the ortho-lithiation of functionalized arenes to the generation of reactive intermediates from epoxides.[2] Due to its extreme reactivity with air and moisture, the successful use of LiTMP is critically dependent on the rigorous application of inert atmosphere techniques.[3] These application notes provide detailed protocols for the safe and effective handling and use of LiTMP, quantitative data on its stability and reactivity, and visual guides to experimental workflows and underlying chemical principles.
Safety Precautions
Warning: LiTMP and its precursor, n-butyllithium (n-BuLi), are pyrophoric and react violently with water and air.[3] All manipulations must be carried out under a dry, inert atmosphere of argon or nitrogen.[3] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[4] It is highly recommended to work in a fume hood and have a Class D fire extinguisher readily available.[4]
Inert Atmosphere Techniques: Schlenk Line and Glovebox
The choice between a Schlenk line and a glovebox depends on the scale of the reaction and the specific manipulations required. Both techniques are suitable for handling LiTMP when executed correctly.
-
Schlenk Line: Ideal for reactions on a larger scale and for manipulations involving distillations or cannula transfers between flasks.[4] It requires proficiency in maintaining a positive pressure of inert gas and performing transfers via syringe or cannula.
-
Glovebox: Provides a contained inert environment, which is advantageous for smaller-scale reactions and for manipulations that are difficult to perform in sealed glassware, such as weighing solids.
Quantitative Data
Thermal Stability of LiTMP Solutions
Solutions of LiTMP in ethereal solvents are susceptible to decomposition.[5] The choice of solvent significantly impacts the stability of LiTMP solutions.
| Solvent System | Temperature (°C) | Time (h) | Observed Decomposition/Loss in Reactivity |
| THF/pentane | 0 | 24 | Marked (25%) loss in reactivity towards epoxide lithiation.[5] |
| Me₂NEt/pentane | 0 | 24 | Almost indefinitely stable.[5] |
| Me₂NEt/pentane | 30 | 24 | Minimal (<8%) loss in reactivity.[5] |
Kinetic Data for LiTMP-Mediated Ortho-Lithiations
The reactivity of LiTMP is highly dependent on its aggregation state, which is influenced by the solvent and its concentration.[6] The following table summarizes kinetic data for the ortho-lithiation of various arenes, demonstrating the influence of substrate and reaction conditions.
| Arene Substrate | Solvent System | Temperature (°C) | Order in [LiTMP] | Order in [THF] | Pseudo-First-Order Rate Constant (k_obsd) |
| 1,4-bis(trifluoromethyl)benzene | 6.0 M THF/hexane | -78 | 0.97 ± 0.04 | N/A | Varies with [LiTMP] |
| 1,3-bis(trifluoromethyl)benzene | 6.0 M THF/hexane | -78 | 0.76 ± 0.04 | 1.50 ± 0.04 | Varies with [LiTMP] and [THF] |
| 4,4-dimethyl-2-phenyl-2-oxazoline | hexane | -40 | 0.57 ± 0.02 | N/A | Varies with [LiTMP] |
Data extracted from kinetic studies monitoring the disappearance of the arene substrate.[6]
Experimental Protocols
Preparation of a LiTMP Solution (0.5 M in THF/Hexane)
This protocol describes the in situ preparation of LiTMP from 2,2,6,6-tetramethylpiperidine (B32323) and n-butyllithium using a Schlenk line.
Materials:
-
2,2,6,6-tetramethylpiperidine, freshly distilled
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Argon or nitrogen source
Procedure:
-
Glassware Preparation: Oven-dry all glassware overnight and assemble hot under a stream of inert gas. Allow to cool to room temperature.
-
Initial Setup: Attach a 100 mL Schlenk flask containing a magnetic stir bar to the Schlenk line. Evacuate and backfill with inert gas three times.
-
Reagent Addition:
-
Under a positive flow of inert gas, add 25 mL of anhydrous THF to the Schlenk flask via syringe.
-
Add 7.0 mL (5.85 g, 41.4 mmol) of freshly distilled 2,2,6,6-tetramethylpiperidine via syringe.
-
Cool the flask to 0 °C in an ice bath.
-
-
LiTMP Formation:
-
Slowly add 16.0 mL (40.0 mmol) of 2.5 M n-BuLi in hexanes dropwise to the stirred solution at 0 °C. A pale yellow solution will form.
-
After the addition is complete, allow the solution to stir at 0 °C for 30 minutes.
-
-
Storage and Use: The resulting ~0.5 M LiTMP solution is ready for use. For short-term storage, keep the solution at 0 °C under a positive pressure of inert gas. For longer-term storage, consider preparing in a more stable solvent system (see Table 1).
General Protocol for LiTMP-Mediated Ortho-Lithiation and Trapping with an Electrophile
This protocol provides a general procedure for the ortho-lithiation of an aromatic substrate followed by quenching with an electrophile.
Materials:
-
LiTMP solution (prepared as in 5.1)
-
Aromatic substrate
-
Electrophile (e.g., trimethylsilyl (B98337) chloride, an aldehyde, etc.)
-
Anhydrous THF
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aromatic substrate (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation:
-
Slowly add the pre-cooled LiTMP solution (1.1 eq) dropwise to the stirred solution of the aromatic substrate at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours, substrate-dependent).
-
-
Electrophilic Quench:
-
Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Experimental Workflow
Caption: General workflow for a LiTMP-mediated reaction.
LiTMP Aggregation Equilibria
Caption: LiTMP aggregation in different solvent systems.
Simplified Ortho-Lithiation Pathway
Caption: Simplified pathway for ortho-lithiation and electrophilic quench.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Standardization of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a non-nucleophilic, sterically hindered strong base with significant applications in organic synthesis, particularly in the selective deprotonation of sterically demanding substrates. The efficacy and reproducibility of reactions employing LiTMP are critically dependent on the accurate determination of its molar concentration. Due to its inherent reactivity and sensitivity to air and moisture, the concentration of LiTMP solutions can degrade over time. Therefore, precise standardization through titration is an essential step prior to its use.
These application notes provide detailed protocols for three common and reliable methods for the titration of LiTMP solutions. The described methods utilize readily available reagents and provide clear visual endpoints.
General Workflow for LiTMP Standardization
The overall process for standardizing a LiTMP solution involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere. The general workflow is outlined below.
Caption: General workflow for the standardization of LiTMP solutions.
Titration Method 1: Titration with Diphenylacetic Acid
This method is a widely used and reliable technique for the standardization of organolithium reagents. The endpoint is indicated by the persistent yellow color of the lithium diphenylacetate salt.
Experimental Protocol:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or argon.
-
Prepare a stock solution of diphenylacetic acid in anhydrous tetrahydrofuran (B95107) (THF) of known concentration (e.g., 0.1 M), or weigh a precise amount of diphenylacetic acid (e.g., 100-200 mg) directly into the titration flask.[1][2][3]
-
Ensure the THF is anhydrous, as any moisture will react with the LiTMP and lead to inaccurate results.
-
-
Titration Procedure:
-
Under a positive pressure of inert gas, add a magnetic stir bar and a known volume or weight of the diphenylacetic acid titrant to a flask.
-
If using solid diphenylacetic acid, dissolve it in approximately 5-10 mL of anhydrous THF.[1][3]
-
Using a gas-tight syringe, draw up a known volume of the LiTMP solution (e.g., 1.0 mL).
-
Slowly add the LiTMP solution to the stirred diphenylacetic acid solution at room temperature. A transient yellow color may appear where the LiTMP is added.
-
Continue the addition dropwise until a faint but persistent yellow color is observed throughout the solution. This indicates the endpoint.[1][2] A white precipitate may form during the titration, which is normal and does not signify the endpoint.[2]
-
Record the volume of LiTMP solution added.
-
Repeat the titration at least two more times and average the results. The molarities should agree within a reasonable margin (e.g., ±0.05 M).[1][2]
-
-
Calculation of Molarity:
Molarity of LiTMP (M) = (moles of diphenylacetic acid) / (Volume of LiTMP added in L)
-
Moles of diphenylacetic acid = (mass of diphenylacetic acid in g) / (molar mass of diphenylacetic acid, 212.24 g/mol )
-
Workflow for Titration with Diphenylacetic Acid:
Caption: Experimental workflow for LiTMP titration with diphenylacetic acid.
Titration Method 2: Titration with N-Pivaloyl-o-toluidine
This method provides a sharp and easily detectable color change at the endpoint, making it a convenient alternative to the diphenylacetic acid titration.
Experimental Protocol:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Accurately weigh a small amount of N-pivaloyl-o-toluidine (e.g., 100-200 mg) into the titration flask.[4]
-
-
Titration Procedure:
-
Under a positive pressure of inert gas, add a magnetic stir bar and the weighed N-pivaloyl-o-toluidine to a flask.
-
Dissolve the solid in approximately 5-10 mL of anhydrous THF. The resulting solution should be colorless.[5]
-
Using a gas-tight syringe, slowly add the LiTMP solution to the stirred solution at room temperature.
-
The endpoint is reached when a persistent yellow color appears.[4]
-
Record the volume of LiTMP solution added.
-
Repeat the titration at least twice more to ensure accuracy.
-
-
Calculation of Molarity:
Molarity of LiTMP (M) = (moles of N-pivaloyl-o-toluidine) / (Volume of LiTMP added in L)
-
Moles of N-pivaloyl-o-toluidine = (mass of N-pivaloyl-o-toluidine in g) / (molar mass of N-pivaloyl-o-toluidine, 205.29 g/mol )
-
Workflow for Titration with N-Pivaloyl-o-toluidine:
Caption: Experimental workflow for LiTMP titration with N-Pivaloyl-o-toluidine.
Titration Method 3: Titration with (-)-Menthol and 1,10-Phenanthroline (B135089) Indicator
This method utilizes a catalytic indicator, 1,10-phenanthroline, which forms a colored complex with the organolithium reagent. The titrant is a standard solution of a non-interfering alcohol, (-)-menthol.
Experimental Protocol:
-
Preparation:
-
Thoroughly dry all glassware and cool under an inert atmosphere.
-
Prepare a standard solution of (-)-menthol in anhydrous toluene (B28343) or THF (e.g., 1.0 M).[6]
-
Accurately weigh a small amount of 1,10-phenanthroline (a few milligrams) into the titration flask.[7][8]
-
-
Titration Procedure:
-
Under a positive pressure of inert gas, add a magnetic stir bar and the weighed 1,10-phenanthroline to a flask.
-
Add a known volume of the LiTMP solution to be standardized (e.g., 1.0 mL) to the flask containing the indicator.
-
Add approximately 5 mL of anhydrous THF. The solution should turn a distinct color (e.g., purple or burgundy), indicating the formation of the LiTMP-phenanthroline complex.[6][8]
-
Titrate this solution with the standardized (-)-menthol solution. Add the menthol (B31143) solution dropwise with vigorous stirring.
-
The endpoint is reached when the color of the solution disappears and it becomes colorless or pale yellow.
-
Record the volume of the (-)-menthol solution added.
-
Repeat the titration at least twice more for accuracy.
-
-
Calculation of Molarity:
Molarity of LiTMP (M) = (Volume of menthol solution in L × Molarity of menthol solution) / (Volume of LiTMP solution in L)
Workflow for Titration with (-)-Menthol and 1,10-Phenanthroline:
Caption: Experimental workflow for LiTMP titration with (-)-menthol.
Comparison of Titration Methods
| Method | Titrant | Indicator | Endpoint Color Change | Advantages | Disadvantages |
| Diphenylacetic Acid | Diphenylacetic Acid | Self-indicating | Colorless to persistent yellow[1][2] | Reliable and widely used; titrant is a stable solid. | Endpoint can be less sharp than other methods; a precipitate can form.[2] |
| N-Pivaloyl-o-toluidine | N-Pivaloyl-o-toluidine | Self-indicating | Colorless to persistent yellow[4][5] | Sharp and clear endpoint; titrant is a stable solid. | May be less commonly available than diphenylacetic acid. |
| (-)-Menthol | (-)-Menthol | 1,10-Phenanthroline | Colored complex to colorless/pale yellow[8] | Very sharp endpoint; indicator is catalytic. | Requires the preparation and standardization of the menthol solution; two air-sensitive solutions to handle. |
Safety Precautions
-
Lithium 2,2,6,6-tetramethylpiperidide is a highly reactive and pyrophoric compound. It reacts violently with water and can ignite upon exposure to air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Quench any residual LiTMP and titration mixtures carefully with a suitable quenching agent, such as isopropanol, followed by a more protic solvent like ethanol (B145695) or methanol, and finally water. Perform quenching in a fume hood and behind a safety shield.
References
Application Notes and Protocols: Reductive Alkylation of Epoxides using LiTMP and Organolithiums
For Researchers, Scientists, and Drug Development Professionals
Overview and Key Concepts
The reaction of epoxides with organolithium reagents in the presence of the bulky, non-nucleophilic base lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a powerful method for the synthesis of substituted alkenes.[1][2][3] While the term "reductive alkylation" might imply the formation of an alcohol, this specific combination of reagents uniquely facilitates a reaction cascade involving α-lithiation, nucleophilic addition, and subsequent elimination to yield alkenes with high regio- and stereoselectivity.[1] This methodology provides a valuable route to complex olefinic structures that are common motifs in pharmaceuticals and natural products.
It is crucial to distinguish this transformation from the classical reaction of epoxides with organolithium reagents alone (in the absence of LiTMP), which proceeds via a standard SN2 mechanism to afford substituted alcohols.[4][5][6][7][8] The presence of LiTMP fundamentally alters the reaction pathway by promoting the initial deprotonation at the carbon atom of the epoxide ring (α-lithiation).[1][9]
Reaction Principle and Mechanism
The LiTMP-mediated reductive alkylation of epoxides to alkenes proceeds through a well-defined mechanistic sequence:
-
α-Lithiation: The strong, sterically hindered base LiTMP selectively removes a proton from one of the carbon atoms of the epoxide ring, generating an α-lithiated epoxide intermediate.[1][9]
-
Nucleophilic Addition: The organolithium reagent (R-Li) then acts as a nucleophile, attacking the α-lithiated epoxide. This step forms a transient β-lithiooxy species.[10]
-
β-Elimination: The intermediate rapidly undergoes elimination of lithium oxide (Li₂O), resulting in the formation of a new carbon-carbon double bond. This elimination step drives the reaction towards the alkene product.[1]
This process allows for the formal "insertion" of the organolithium's R-group and the creation of a double bond, offering a unique synthetic strategy. The reaction is particularly effective for terminal and 2,2-disubstituted epoxides.[1][3]
Applications and Substrate Scope
This methodology has been successfully applied to the synthesis of a variety of alkene structures, including:
The versatility of this reaction is demonstrated by its application in the synthesis of natural products, such as the roller leaf moth pheromone, (3E,5Z)-dodecadienyl acetate.[1][3]
Experimental Protocols
General Considerations
-
All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be rigorously dried in an oven or by flame-drying before use.
-
Organolithium reagents are often pyrophoric and require careful handling. It is recommended to titrate organolithium solutions prior to use for accurate stoichiometry.
-
LiTMP is a strong base and should be handled with appropriate personal protective equipment (PPE).
Protocol: Synthesis of an E-Alkene from a Terminal Epoxide
This protocol is a representative example based on the work of Hodgson et al.[1]
Materials:
-
Terminal Epoxide (1.0 equiv)
-
2,2,6,6-Tetramethylpiperidine (B32323) (TMP) (1.2 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Organolithium reagent (R-Li) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise. Stir the resulting solution for 30 minutes at -78 °C to generate LiTMP.
-
Add a solution of the terminal epoxide (1.0 equiv) in anhydrous THF to the freshly prepared LiTMP solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete α-lithiation.
-
Add the organolithium reagent (1.5 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
Data Presentation
The following table summarizes representative yields for the synthesis of various alkenes from terminal epoxides using the LiTMP-mediated reductive alkylation method.
| Epoxide Substrate | Organolithium Reagent | Alkene Product | Yield (%) |
| Styrene Oxide | n-BuLi | (E)-1-Phenyl-1-hexene | 85 |
| 1,2-Epoxydecane | Phenyllithium | (E)-1-Phenyl-1-decene | 76 |
| 1,2-Epoxy-3-phenylpropane | Vinyllithium | (E)-5-Phenyl-1,3-pentadiene | 68 |
| (Trimethylsilyl)acetylene | (E)-1-Dodecen-3-yne | 71 |
Note: Yields are illustrative and based on reported outcomes in the literature for similar transformations. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
References
- 1. The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents [organic-chemistry.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Item - The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents - figshare - Figshare [figshare.com]
- 4. Ch15: Epoxides [chem.ucalgary.ca]
- 5. Synthesis of Alcohols from Epoxides [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkenes from β-lithiooxyphosphonium ylides generated by trapping α-lithiated terminal epoxides with triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing temperature for LiTMP reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the temperature for reactions involving Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for LiTMP reactions?
Most LiTMP-mediated reactions, particularly ortho-lithiations, are conducted at cryogenic temperatures, commonly ranging from -78 °C to -40 °C.[1][2][3] The low temperature is crucial for controlling the high reactivity of the organolithium intermediates and preventing their decomposition.[3][4] However, the optimal temperature is substrate-dependent and may require careful optimization.
Q2: How does temperature affect the stability of LiTMP solutions?
The stability of LiTMP is highly dependent on the solvent and temperature:
-
In THF: Solutions of LiTMP in tetrahydrofuran (B95107) (THF) are prone to decomposition over time, even at low temperatures. For instance, a LiTMP/THF solution aged for 24 hours at 0 °C can exhibit a significant (25%) loss in reactivity.[5]
-
In Hydrocarbon Solvents: LiTMP is more stable in hydrocarbon solvents. A solution in Me₂NEt/pentane is reported to be almost indefinitely stable at 0 °C.[5][6] Commercially available solutions often use a stable THF/ethylbenzene mixture.[6][7]
Q3: Can LiTMP be used at room temperature?
While LiTMP is typically used at low temperatures, some procedures involve warming the reaction mixture. For example, a reaction might be warmed from -78 °C to -10 °C or even 20 °C for subsequent steps.[8] However, prolonged exposure to higher temperatures can increase the rate of side reactions and decomposition of both the LiTMP reagent and the thermally sensitive lithiated intermediates.[2][4]
Q4: How does temperature influence the aggregation state of LiTMP?
LiTMP exists as a mixture of aggregates (such as dimers, trimers, and tetramers) in solution, and this equilibrium is influenced by temperature, solvent, and concentration.[1][6] The temperature at which LiTMP is crystallized or stored can favor different aggregate forms; for example, low-temperature storage (-35 °C) favors a trimeric form, while room temperature storage favors the tetramer.[9][10] Since different aggregates can have different reactivities, temperature can indirectly influence reaction kinetics and mechanism by shifting this equilibrium.[1]
Troubleshooting Guide
Problem 1: Low or No Reaction Yield
Q: My reaction yield is very low, or the reaction failed to initiate. Could temperature be the cause?
A: Yes, temperature is a critical parameter. Both excessively low and high temperatures can lead to poor outcomes.
| Observation | Potential Cause | Suggested Solution |
| Reaction does not start; starting material is recovered. | Temperature is too low. The reaction may lack sufficient thermal energy to overcome the activation energy barrier. | 1. Allow the reaction to warm slightly (e.g., from -78 °C to -60 °C) for a short period.[11] 2. Monitor the reaction closely by TLC or in-situ IR to detect the consumption of starting material.[1] |
| Reaction starts but stalls before completion. | Reagent decomposition. The LiTMP solution may have degraded due to improper storage or handling, reducing its effective concentration. | 1. Use a freshly prepared or recently titrated LiTMP solution. 2. Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar) to prevent quenching by moisture or oxygen.[11] |
| Low yield with complex mixture of products. | Temperature is too high. The desired lithiated intermediate or the final product may be decomposing at the reaction temperature.[12] This is common with sensitive substrates. | 1. Lower the reaction temperature (e.g., run at -78 °C instead of -40 °C).[13] 2. Reduce the reaction time to minimize the exposure of sensitive intermediates to thermal stress.[12] |
Problem 2: Poor Selectivity (e.g., Kinetic vs. Thermodynamic Product)
Q: I am getting a mixture of isomers. How can I improve selectivity by adjusting the temperature?
A: When multiple deprotonation sites are available, temperature can be used to control the product ratio by leveraging kinetic versus thermodynamic control.[14]
-
Kinetic Control: Favors the product that is formed fastest (lower activation energy). This is typically achieved at lower temperatures with short reaction times.[15][16] For sterically hindered bases like LiTMP, the kinetically favored product often results from the deprotonation of the most accessible proton.[14]
-
Thermodynamic Control: Favors the most stable product. This requires the reaction to be reversible, which is achieved at higher temperatures and longer reaction times, allowing the initial products to equilibrate.[14][15]
| Desired Product | Favored By | Recommended Temperature Strategy |
| Kinetic Isomer | Lower Activation Energy | Run the reaction at the lowest practical temperature (e.g., -78 °C) and quench the reaction as soon as the starting material is consumed.[14][15] |
| Thermodynamic Isomer | Higher Product Stability | Use a higher temperature to allow for equilibrium to be established. This may require careful experimentation to find a temperature that enables equilibration without causing decomposition.[15] |
Problem 3: Significant Side Product Formation
Q: My reaction is messy and produces many side products. How can temperature help?
A: Unwanted side products often arise from reactions having higher activation energies than the desired transformation or from decomposition pathways.
| Potential Cause | Suggested Temperature-Related Solution |
| Anionic Fries Rearrangement | Some ortho-lithiated species, like O-aryl carbamates, are only stable at very low temperatures and will rearrange upon warming.[4] Maintain the reaction at -78 °C throughout the process until the quench. |
| Solvent Metalation/Decomposition | LiTMP is a very strong base and can react with ethereal solvents like THF, especially upon warming.[5] Minimize reaction time and maintain low temperatures. Consider using a more robust solvent system if possible. |
| Over-reaction or Degradation | The desired product may be forming but then reacting further or decomposing under the reaction conditions.[13] Monitor the reaction carefully over time and quench it as soon as the maximum product concentration is observed.[11] Lowering the temperature can often slow these subsequent unwanted reactions. |
Experimental Protocols
General Protocol for a Temperature-Controlled ortho-Lithiation
This protocol provides a general methodology for the ortho-lithiation of an aromatic substrate followed by quenching with an electrophile, emphasizing critical temperature control points.
-
Apparatus Setup:
-
Assemble a flame-dried or oven-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reaction Cooldown:
-
Charge the flask with the aromatic substrate and an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution to the target temperature (e.g., -78 °C) using a dry ice/acetone or a cryocool bath. Allow the solution to stir for 10-15 minutes to ensure thermal equilibrium.
-
-
Addition of LiTMP:
-
Slowly add the LiTMP solution (typically 1.1-1.5 equivalents) dropwise via syringe to the cooled substrate solution.
-
CRITICAL: Monitor the internal temperature closely during the addition. Adjust the addition rate to ensure the temperature does not rise significantly above the target. An exothermic reaction can lead to loss of selectivity and side product formation.[8]
-
-
Lithiating Stir Period:
-
Stir the reaction mixture at the target temperature for the optimized duration (e.g., 30-60 minutes). The optimal time should be determined by reaction monitoring (TLC, GC-MS, etc.) to maximize the formation of the lithiated intermediate.
-
-
Electrophilic Quench:
-
Add the electrophile (dissolved in a small amount of anhydrous solvent, if necessary) dropwise to the reaction mixture.
-
Maintain the low temperature during the addition to control the exotherm of the quenching reaction.
-
-
Warming and Workup:
-
After the addition of the electrophile is complete, allow the reaction to stir at the low temperature for a further 30 minutes.
-
Slowly warm the reaction to room temperature.
-
Perform an appropriate aqueous workup to quench any remaining organolithium species and isolate the product.
-
Visualizations
Caption: Troubleshooting workflow for low-yield LiTMP reactions.
Caption: Temperature's role in kinetic vs. thermodynamic control.
References
- 1. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. "Continuous flow intensification of ortho-lithiation at ambient conditi" by Ruili Feng, Sushil Rajan Ramchandani et al. [dc.engconfintl.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scispace.com [scispace.com]
- 10. Concealed cyclotrimeric polymorph of lithium 2,2,6,6-tetramethylpiperidide unconcealed: X-ray crystallographic and NMR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Lithium Tetramethylpiperidide (LiTMP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithium tetramethylpiperidide (LiTMP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Q1: My lithiation reaction is sluggish or not proceeding to completion. What are the potential causes and how can I troubleshoot this?
A1: A slow or incomplete lithiation reaction with LiTMP can stem from several factors, primarily related to the solvent system and the aggregation state of the LiTMP.
-
Solvent Choice: The choice of solvent significantly impacts LiTMP's reactivity by altering its aggregation state.[1][2][3][4] In non-coordinating hydrocarbon solvents like pentane (B18724) or hexane, LiTMP exists as large, less reactive tetramers and trimers.[4] Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used to break down these aggregates into more reactive species.[4]
-
LiTMP Aggregation: In THF, LiTMP exists in a dynamic equilibrium between dimers and monomers.[1][4] The monomer is generally the more reactive species in many reactions.[1][2][3] However, the reaction can also proceed through a dimer-based pathway depending on the substrate and solvent.[1][2][3]
-
Solvent Concentration: In mixed solvent systems (e.g., THF/hexane), the concentration of the coordinating solvent (THF) is crucial. At low THF concentrations, LiTMP may still exist predominantly as less reactive aggregates. Increasing the THF concentration can favor the formation of more reactive, lower-order aggregates (dimers and monomers).[1]
-
Base Stability: LiTMP solutions in ethereal solvents can degrade over time.[1] It is recommended to use freshly prepared or recently titrated solutions for optimal reactivity. For instance, a LiTMP/THF solution stored at 0°C for 24 hours can exhibit a significant loss in reactivity.[1]
Troubleshooting Workflow:
References
Technical Support Center: Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) Solutions
Welcome to the Technical Support Center for LiTMP Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solutions, with a focus on preventing decomposition and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is LiTMP and why is its stability a concern?
A: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a strong, non-nucleophilic hindered base used in organic synthesis for reactions such as enolizations and ortholithiations. Its high steric bulk makes it highly selective. However, LiTMP solutions, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), are prone to decomposition. This degradation leads to a loss of reactivity, the formation of byproducts, and can compromise the outcome of sensitive chemical transformations.
Q2: What are the primary pathways for LiTMP solution decomposition?
A: The primary decomposition pathway for LiTMP solutions in ethereal solvents involves the base-mediated degradation of the solvent itself. In THF, for instance, LiTMP can deprotonate the THF ring at the alpha-position to the oxygen atom. The resulting intermediate is unstable and can undergo a retro-[3+2] cycloaddition reaction to yield ethylene (B1197577) and the lithium enolate of acetaldehyde. This process consumes the active base and introduces contaminants into the reaction mixture.
Q3: How does the choice of solvent affect the stability of LiTMP solutions?
A: Solvent choice is critical for the stability of LiTMP solutions. Ethereal solvents, while often necessary for solubility and reactivity, can be degraded by the strong basicity of LiTMP. Hydrocarbon solvents, in combination with a tertiary amine co-solvent, offer significantly greater stability.
Q4: Are there any visual indicators of LiTMP solution decomposition?
A: While a slight yellowing of the solution over time is common, a significant color change to dark yellow, brown, or the formation of precipitates can indicate advanced decomposition. However, a loss of reactivity can occur even without obvious visual changes. Therefore, it is crucial to monitor the performance of the reagent in reactions and to titrate the solution periodically if it has been stored for an extended period.
Troubleshooting Guides
Guide 1: Low or No Reactivity in LiTMP-Mediated Reactions
If you are experiencing low or no yield in a reaction where LiTMP is used as the base, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Decomposed LiTMP Solution | - Use a freshly prepared solution of LiTMP. - If using a stored solution, determine its molarity by titration before use. - Consider switching to a more stable solvent system, such as a hydrocarbon with a tertiary amine co-solvent. |
| Presence of Water or Protic Impurities | - Ensure all glassware is rigorously flame-dried or oven-dried before use. - Use anhydrous solvents. - Purify substrates and other reagents to remove any traces of water or other protic impurities. |
| Incorrect Reaction Temperature | - Ensure the reaction is being conducted at the appropriate temperature. Many LiTMP-mediated reactions require very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition. |
| Sub-optimal Order of Addition | - Typically, the substrate is added to the cooled LiTMP solution. Reversing the order of addition can sometimes lead to different outcomes. Consult the literature for the specific reaction being performed. |
Experimental Protocols
Protocol 1: Preparation of a LiTMP Solution
This protocol describes the in situ preparation of a LiTMP solution, which is recommended to ensure maximum reactivity.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent (e.g., THF or a hydrocarbon/tertiary amine mixture)
-
Dry, inert atmosphere (Argon or Nitrogen)
-
Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere, add the desired volume of anhydrous solvent to a flame-dried flask equipped with a magnetic stir bar.
-
Cool the solvent to the desired temperature (typically 0 °C or -78 °C).
-
Slowly add one equivalent of 2,2,6,6-tetramethylpiperidine to the cooled solvent.
-
To the stirred solution, add one equivalent of n-butyllithium dropwise. A color change is typically observed.
-
Allow the solution to stir at the same temperature for 30 minutes to an hour to ensure complete formation of LiTMP.
-
The freshly prepared LiTMP solution is now ready for use.
Data Presentation
Table 1: Stability of LiTMP Solutions in Different Solvents
The following table summarizes the observed stability of LiTMP solutions in different solvent systems.
| Solvent System | Temperature (°C) | Time (hours) | Loss in Reactivity (%) | Reference |
| THF | 0 | 24 | ~25 | [1] |
| Me₂NEt in pentane | 0 | 24 | Indefinitely stable | [1] |
| Me₂NEt in pentane | 30 | 24 | <8 | [1] |
Visualizations
Caption: Decomposition of THF mediated by LiTMP.
Caption: Workflow for troubleshooting LiTMP reactions.
References
Technical Support Center: LiTMP-Mediated Ortholithiation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing LiTMP-mediated ortholithiation reactions for improved yields and reproducibility.
Troubleshooting Guide
Low yields or failed reactions in LiTMP-mediated ortholithiation can often be traced back to a few key experimental parameters. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive LiTMP: The molarity of LiTMP can decrease over time, especially if not stored properly. Solutions of LiTMP in ethereal solvents like THF can decompose.[1] | - Titrate LiTMP solution: Always titrate your LiTMP solution before use to determine the accurate concentration. - Freshly prepare LiTMP: For best results, prepare LiTMP in situ from 2,2,6,6-tetramethylpiperidine (B32323) and n-butyllithium immediately before use. - Proper Storage: If using a commercial solution, ensure it has been stored under an inert atmosphere at the recommended temperature. LiTMP in Me₂NEt/pentane is reportedly more stable than in THF.[1] |
| Insufficient Reaction Time or Temperature: The rate of lithiation is substrate-dependent. | - Increase reaction time: Monitor the reaction by quenching aliquots at different time points to determine the optimal duration. - Adjust temperature: While many ortholithiations are performed at -78 °C to minimize side reactions, some less reactive substrates may require slightly higher temperatures. However, be aware that higher temperatures can lead to decomposition of the aryllithium intermediate or reaction with the solvent.[1] | |
| Poor Substrate Solubility: The starting material may not be fully dissolved at low temperatures. | - Use a co-solvent: A non-coordinating co-solvent like hexane (B92381) can sometimes improve solubility without significantly altering the reactivity. - Slightly increase the temperature: Carefully warming the reaction mixture might improve solubility, but this must be balanced against the risk of side reactions. | |
| Presence of Moisture or Oxygen: Organolithium reagents are extremely sensitive to atmospheric moisture and oxygen. | - Rigorous inert atmosphere: Ensure all glassware is oven-dried and the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). - Anhydrous solvents and reagents: Use freshly distilled, anhydrous solvents and ensure all other reagents are free of moisture. | |
| Formation of Multiple Products or Impurities | Incorrect Regioselectivity: Lithiation is occurring at an undesired position on the aromatic ring. | - Leverage LiTMP's steric bulk: LiTMP's steric hindrance favors lithiation at less sterically hindered positions, which can be an advantage over less bulky bases like LDA.[2] - Kinetic vs. Thermodynamic Control: LiTMP-mediated reactions are often under kinetic control, and the resulting TMPH byproduct is less likely to mediate equilibration to the thermodynamic product compared to diisopropylamine (B44863) from LDA.[2] Ensure low temperatures are maintained to favor the kinetic product. |
| Side Reactions with Electrophile: The electrophile may be reacting with the substrate or LiTMP, or the aryllithium intermediate may be unstable under the quenching conditions. | - Optimize electrophile addition: Add the electrophile slowly at low temperature. - Transmetalation: For certain electrophiles, transmetalating the aryllithium intermediate with a metal salt (e.g., ZnCl₂) prior to adding the electrophile can improve yields. | |
| Benzyne (B1209423) Formation: For substrates with good leaving groups ortho to the lithiation site (e.g., halogens), elimination of lithium halide can lead to the formation of a reactive benzyne intermediate. | - Maintain very low temperatures: This side reaction is more prevalent at higher temperatures. - In situ trapping: Adding the electrophile to the reaction mixture before or during the addition of LiTMP can trap the aryllithium intermediate as it is formed, minimizing the chance for benzyne formation. | |
| Reaction with Solvent: At temperatures above -20 °C, organolithium reagents can react with ethereal solvents like THF.[1] | - Strict temperature control: Maintain the recommended low temperature throughout the lithiation and quenching steps. |
Frequently Asked Questions (FAQs)
Q1: Why should I use LiTMP instead of other bases like n-BuLi or LDA?
A1: LiTMP offers several advantages over other common bases for ortholithiation:
-
Higher Reactivity: LiTMP is a stronger base than LDA and often leads to faster and more complete lithiation, especially for less acidic protons.[2]
-
Kinetic Control: Due to its steric bulk and the non-equilibrating nature of its conjugate acid (TMPH), LiTMP provides excellent kinetic regioselectivity.[2]
-
Reduced Nucleophilicity: Compared to n-BuLi, LiTMP is less nucleophilic, which minimizes side reactions with sensitive functional groups on the substrate.
-
Prevents Decomposition: For some substrates, LiTMP can provide the desired ortholithiated product where LDA or NaDA lead to decomposition.[2]
Q2: What is the role of the solvent in LiTMP-mediated ortholithiation?
A2: The solvent plays a crucial role by influencing the aggregation state of LiTMP, which in turn affects its reactivity and the reaction mechanism.
-
In non-coordinating hydrocarbon solvents, LiTMP exists as higher-order aggregates (trimers and tetramers).
-
In coordinating ethereal solvents like THF, these aggregates are broken down into a dynamic equilibrium between dimers and monomers. The relative proportion of monomers and dimers can be influenced by the concentration of THF.[2]
-
The reactive species (monomer or dimer) can be substrate-dependent, and therefore the choice and concentration of the solvent can be used to control the reaction pathway and selectivity.[2]
Q3: How does the aggregation state of LiTMP affect the reaction?
A3: The aggregation state of LiTMP is critical to its reactivity. Spectroscopic studies have shown that in THF, LiTMP exists as a mixture of dimers and monomers.[2] Different substrates can react preferentially with either the monomeric or dimeric form. For example, the ortholithiation of 1,3-dimethoxybenzene (B93181) proceeds exclusively through the disolvated monomer, while 1,4-bis(trifluoromethyl)benzene (B1346883) reacts via a tetrasolvated dimer.[2] Understanding and controlling the aggregation state through solvent choice and concentration can be a powerful tool for optimizing reaction outcomes.
Q4: Can I use additives to improve my reaction?
A4: While less common than in reactions with other organolithiums, additives can sometimes be beneficial. For instance, in cases where the aryllithium intermediate is unstable, in situ trapping with an electrophile or transmetalation with a metal salt like ZnCl₂ can improve the yield of the desired product.
Q5: At what temperature should I perform the lithiation?
A5: The optimal temperature is substrate-dependent. A common starting point is -78 °C (dry ice/acetone bath). This low temperature is generally effective at minimizing side reactions, such as reaction with the solvent or benzyne formation. For less reactive substrates, a slightly higher temperature (e.g., -40 °C) may be necessary to achieve a reasonable reaction rate. It is crucial to determine the optimal temperature for each specific substrate experimentally.
Data Presentation
The following tables summarize yields for LiTMP-mediated ortholithiation of various aromatic and heteroaromatic compounds under different conditions.
Table 1: Ortholithiation of Substituted Benzenes with LiTMP
| Substrate | Directing Group | Electrophile | Solvent | Temperature (°C) | Yield (%) |
| 1,3-Dimethoxybenzene | -OCH₃ | D₂O | THF | -40 | Quantitative |
| 1,4-bis(Trifluoromethyl)benzene | -CF₃ | D₂O | THF/Hexane | -78 | Quantitative |
| 4,4-Dimethyl-2-phenyl-2-oxazoline | Oxazoline | D₂O | THF | -40 | Quantitative |
| Pentafluorosulfanyl benzene | -SF₅ | Me₂SiHCl | THF/Pentane | -60 | 90 |
| 3-Cyanopentafluorosulfanyl benzene | -SF₅ | Me₂SiHCl | THF/Pentane | -60 | 90 |
| 3-Fluoropentafluorosulfanyl benzene | -SF₅ | Me₂SiHCl | THF/Pentane | -60 | 90 |
| N,N-Diethylbenzamide | -CONEt₂ | Me₃SiCl | THF | -78 | 95 |
| Anisole | -OCH₃ | Me₃SiCl | THF | -78 | 85 |
Table 2: Ortholithiation of Heterocycles with LiTMP
| Substrate | Electrophile | Solvent | Temperature (°C) | Yield (%) |
| 2-Chloropyridine | MeOD | THF | -75 | 85 |
| 3-Methylthiophene | Various | THF | -78 | High |
| Benzoxazole | ZnCl₂·TMEDA then electrophile | THF | RT | Good |
| Benzothiazole | ZnCl₂·TMEDA then electrophile | THF | RT | Good |
| N-Boc-indole | ZnCl₂·TMEDA then electrophile | THF | RT | Good |
Experimental Protocols
General Protocol for in situ Preparation of LiTMP and Ortholithiation
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
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n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone
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Aromatic substrate
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Electrophile
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Anhydrous solvents for workup and chromatography
Procedure:
-
Preparation of LiTMP Solution (in situ):
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents relative to the substrate) via syringe.
-
Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) dropwise to the stirred solution.
-
Stir the resulting pale yellow solution at 0 °C for 20-30 minutes.
-
-
Ortholithiation:
-
In a separate oven-dried flask under argon, dissolve the aromatic substrate (1.0 equivalent) in anhydrous THF.
-
Cool this solution to the desired reaction temperature (typically -78 °C).
-
Slowly add the freshly prepared LiTMP solution via syringe or cannula to the solution of the substrate.
-
Stir the reaction mixture at this temperature for the optimized reaction time (typically 1-2 hours).
-
-
Electrophilic Quench:
-
Slowly add the electrophile (1.2-1.5 equivalents) to the reaction mixture at the low temperature, ensuring the internal temperature does not rise significantly.
-
Stir the reaction for an additional 1-3 hours at the low temperature, or allow it to slowly warm to room temperature, depending on the reactivity of the electrophile.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate the key mechanistic pathways in LiTMP-mediated ortholithiation.
References
Technical Support Center: Troubleshooting Low Conversion in LiTMP Deprotonation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) deprotonation experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low conversion rates and other experimental challenges.
Troubleshooting Guide: Low Conversion
Low conversion is a frequent issue in LiTMP-mediated deprotonation reactions. This guide provides a systematic approach to identifying and resolving the root cause.
Question: My LiTMP deprotonation reaction is showing low or no conversion. What are the potential causes and how can I fix it?
Answer:
Low conversion in LiTMP deprotonation can stem from several factors, ranging from reagent quality to reaction conditions. Below is a step-by-step troubleshooting guide to help you identify and address the issue.
1. Reagent Quality and Handling:
-
n-Butyllithium (n-BuLi) Activity: The most common culprit is inactive n-BuLi. Commercial solutions of n-BuLi can degrade over time, especially with improper storage.
-
Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. A fresh bottle is not a guarantee of accurate concentration.[1]
-
-
2,2,6,6-Tetramethylpiperidine (B32323) (TMP) Purity: Impurities in TMP can interfere with the formation of LiTMP.
-
Solution: Use high-purity TMP. If necessary, distill it before use.
-
-
Solvent Purity: Traces of water or other protic impurities in the solvent will quench the organolithium species.
2. Reaction Setup and Conditions:
-
Inert Atmosphere: LiTMP is extremely sensitive to air and moisture.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried and cooled under a stream of inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the entire experiment.[1]
-
-
Reaction Temperature: The formation of LiTMP and its subsequent deprotonation reaction are highly temperature-dependent.
-
Solution: For the in situ preparation of LiTMP, the addition of n-BuLi to TMP is typically performed at 0 °C or -78 °C.[4] The subsequent deprotonation reaction is generally carried out at low temperatures (e.g., -78 °C) to minimize side reactions.[1][4] Use a cryo-cool or a well-maintained dry ice/acetone bath to ensure a stable low temperature.
-
-
Addition Rate: A rapid addition of n-BuLi can lead to localized heating and side reactions.
3. LiTMP Stability and Reactivity:
-
Solvent Choice: The stability of LiTMP is highly dependent on the solvent. In ethereal solvents like THF, LiTMP can be prone to decomposition.[5]
-
Solution: For reactions requiring extended periods, consider using a more stable solvent system, such as LiTMP/Me₂NEt in pentane, where it is almost indefinitely stable at 0 °C.[5] If THF is necessary, use the freshly prepared LiTMP solution immediately.
-
-
Aggregation State: The aggregation state of LiTMP (monomer, dimer, tetramer) influences its reactivity and is solvent-dependent.[3][4][5] In THF, an equilibrium between monomer and dimer exists, while in non-coordinating solvents, higher aggregates like tetramers predominate.[3][5] The monomer is generally considered the more reactive species in deprotonation reactions.
-
Solution: The choice of solvent can be used to modulate the aggregation state and reactivity. For challenging deprotonations, conditions that favor the monomeric species (e.g., in neat THF) may be beneficial.
-
4. Side Reactions:
-
Reaction with Solvent: At temperatures above -78 °C, n-BuLi and LiTMP can react with THF.[1]
-
Solution: Maintain a strict reaction temperature of -78 °C or below.
-
-
Di-lithiation: Using an excess of LiTMP can lead to the deprotonation of more than one site on the substrate.
-
Solution: Use a precise stoichiometry of LiTMP (typically 1.0 to 1.1 equivalents for mono-deprotonation).[1]
-
-
Competitive Deprotonation: If the substrate has multiple acidic protons, a mixture of products may be obtained.
-
Solution: The high steric hindrance of LiTMP often provides excellent regioselectivity.[3] However, if competitive deprotonation is an issue, further optimization of reaction temperature and solvent may be required.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the formation of LiTMP in situ?
A1: While direct confirmation without spectroscopic methods is difficult, a successful deprotonation of a known substrate is a good indicator. Visually, the formation of LiTMP in THF often results in a yellow to orange solution.
Q2: What is the optimal temperature for preparing LiTMP?
A2: The synthesis of LiTMP by deprotonating 2,2,6,6-tetramethylpiperidine with n-butyllithium is typically performed at -78 °C or 0 °C.[4]
Q3: Is it better to prepare LiTMP in situ or use a commercially available solution?
A3: Due to its reactivity and potential for decomposition, LiTMP is often prepared and used immediately in situ.[2] This method allows for precise control over its concentration. Commercial solutions are available and can be convenient, but their activity should be verified.
Q4: My reaction is clean but the conversion stalls at around 50%. What could be the reason?
A4: This could indicate an equilibrium process or that half of your base is being consumed by an unknown protic source. Re-check the purity of all your reagents and the dryness of your solvent and apparatus. Also, ensure your substrate is completely dissolved.
Q5: Can I use other organolithium reagents besides n-BuLi to prepare LiTMP?
A5: Yes, other organolithium reagents like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) can be used. However, n-BuLi is the most common and cost-effective choice.
Data Presentation
Table 1: Influence of Solvent on LiTMP Stability
| Solvent System | Temperature (°C) | Stability | Reference |
| THF | 0 | Marked (25%) loss in reactivity after 24h | [5] |
| Me₂NEt in pentane | 0 | Almost indefinitely stable | [5] |
| Me₂NEt in pentane | 30 | Minimal (<8%) loss in reactivity after 24h | [5] |
Table 2: Effect of Solvent on LiTMP Aggregation State
| Solvent | Predominant Aggregation State | Reference |
| Neat THF | 10:1 mixture of dimer and monomer | [3] |
| <1.3 M THF in hexane | >99:1 dimer | [3] |
| Me₂NEt in hexane | Exclusively (>95%) unsolvated tetramer | [5] |
Experimental Protocols
Protocol 1: In Situ Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
This protocol describes the preparation of a LiTMP solution in THF for immediate use in a subsequent deprotonation reaction.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Inert gas (Argon or Nitrogen)
-
Oven-dried or flame-dried glassware
Procedure:
-
Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Addition: To the flask, add anhydrous THF. Then, add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add the titrated n-butyllithium solution (1.0 equivalent) dropwise to the cold TMP solution via syringe over a period of 10-20 minutes. A color change to yellow or orange is typically observed.
-
Stirring: Stir the resulting LiTMP solution at -78 °C for 30-60 minutes before adding the substrate for the deprotonation reaction.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in LiTMP deprotonation.
Caption: Experimental workflow for the in situ preparation of LiTMP.
References
Technical Support Center: Managing Pyrophoric LiTMP Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely handling and managing the pyrophoric nature of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solutions.
Frequently Asked Questions (FAQs)
Q1: What is LiTMP and why is it considered pyrophoric?
A1: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a strong, non-nucleophilic, sterically hindered base used in organic synthesis for selective deprotonation reactions.[1] Its pyrophoric nature means it can spontaneously ignite upon contact with air and reacts violently with water.[2][3][4] This reactivity is due to the highly polarized lithium-nitrogen bond.
Q2: What are the primary hazards associated with LiTMP solutions?
A2: The primary hazard is its pyrophoric nature, leading to a risk of fire and explosion upon exposure to air or moisture.[5][6] LiTMP solutions are also corrosive and can cause severe burns upon skin contact.[1] The solvents in which LiTMP is typically dissolved, such as tetrahydrofuran (B95107) (THF) or diethyl ether, are often flammable as well.[1][5]
Q3: What immediate actions should be taken in case of a LiTMP spill?
A3: In the event of a small spill, immediately smother the material with a dry, non-reactive powder like powdered lime (calcium oxide) or dry sand.[7][8] Do NOT use water, carbon dioxide, or halogenated hydrocarbon extinguishers, as they can react violently with organolithium compounds.[2][7] For larger spills, evacuate the area and call for emergency assistance.[8][9][10] Always have a Class D or Class B dry powder fire extinguisher readily accessible.[2]
Q4: How does the choice of solvent affect the stability and reactivity of LiTMP solutions?
A4: The solvent is crucial. Anhydrous ethereal solvents like THF or diethyl ether are common.[11] THF is often preferred as it effectively solvates the lithium cation, influencing the aggregation state and reactivity.[11] However, LiTMP solutions in ethereal solvents can decompose over time.[11][12] For instance, a LiTMP/THF solution can show a 25% loss in reactivity after 24 hours at 0°C.[12] In contrast, a solution of LiTMP/Me₂NEt in pentane (B18724) is noted to be almost indefinitely stable at 0°C.[11][12]
Q5: How does concentration affect LiTMP solutions?
A5: The concentration of LiTMP influences its aggregation state. In THF, a monomer-dimer equilibrium exists.[11] Higher concentrations favor the dimeric form, while lower concentrations favor the monomeric form, and these different forms can exhibit different reactivities.[11]
Troubleshooting Guide
Problem 1: My LiTMP reaction is sluggish or not proceeding to completion.
-
Possible Cause 1: Inactive Base. LiTMP solutions can degrade over time, especially if not stored properly. Solutions in THF can lose significant activity within hours at room temperature.[1][12]
-
Possible Cause 2: Impure/Wet Solvent or Substrate. The presence of moisture will quench the highly reactive LiTMP.
-
Possible Cause 3: Incorrect Reaction Temperature.
-
Solution: Ensure the reaction is maintained at the appropriate temperature, often -78°C, to prevent side reactions and decomposition.[13]
-
Problem 2: I am observing unexpected side products in my reaction.
-
Possible Cause 1: Base acting as a nucleophile. Although sterically hindered, LiTMP can sometimes act as a nucleophile, especially with unhindered electrophiles.[13]
-
Solution: If nucleophilic addition is suspected, consider if a different, even more sterically hindered base is appropriate for your specific substrate.
-
-
Possible Cause 2: Wrong order of addition.
-
Solution: Typically, the substrate is added to the cooled base solution, followed by the electrophile.[13] Re-evaluate your addition sequence.
-
Problem 3: The LiTMP solution appears cloudy or has precipitated.
-
Possible Cause 1: Decomposition. The solution may have decomposed due to exposure to air, moisture, or prolonged storage at an inappropriate temperature.
-
Solution: Discard the solution following proper quenching procedures and use a fresh bottle.
-
-
Possible Cause 2: Low Temperature Storage. Some solutions may precipitate at very low temperatures.
-
Solution: Allow the solution to slowly warm to the recommended storage temperature and see if the solid redissolves. If not, it has likely decomposed.
-
Data Presentation
Table 1: Stability of LiTMP Solutions in Different Solvents
| Solvent System | Temperature | Stability/Activity Loss | Citation |
| THF | 24 °C | 50% loss of activity after 12 hours | [1] |
| Diethyl Ether (Et₂O) | 24 °C | 60% loss of activity after 12 hours | [1] |
| THF | 0 °C | 25% loss in reactivity after 24 hours | [12] |
| Me₂NEt in pentane | 0 °C | Almost indefinitely stable | [11][12] |
| Me₂NEt in pentane | 30 °C | Minimal (<8%) loss in reactivity after 24 hours | [12] |
Experimental Protocols
Protocol 1: In Situ Preparation of LiTMP
This is an advantageous method as it avoids handling the pyrophoric base directly and allows for precise concentration control.[11]
-
Glassware Preparation: Flame-dry a reaction flask equipped with a magnetic stir bar and a septum under vacuum and cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).[14]
-
Reagent Addition:
-
Completion: Stir the solution at 0°C for approximately 30 minutes before cooling to the desired reaction temperature for subsequent use.[15]
Protocol 2: Safe Quenching of Unused LiTMP Solutions
This procedure must be performed in a chemical fume hood under an inert atmosphere.[16][17]
-
Preparation: In a separate, appropriately sized, flame-dried flask under an inert atmosphere, place a suitable, non-reactive solvent such as heptane (B126788) or toluene. The volume of this solvent should be sufficient to significantly dilute the LiTMP solution.
-
Cooling: Cool the quenching flask to 0°C using an ice-water bath.[16]
-
Slow Addition: Slowly add the LiTMP solution to be quenched to the cooled solvent via cannula or syringe.
-
Initial Quenching: Slowly and dropwise, add a less reactive alcohol, such as isopropanol, to the diluted LiTMP solution. Be prepared for gas evolution and exotherm.
-
Secondary Quenching: Once the initial vigorous reaction has subsided, slowly add a more reactive alcohol, such as methanol (B129727) or ethanol, to ensure complete quenching.[8]
-
Final Quench: After the reaction with the alcohol is complete, very slowly and cautiously add water dropwise to neutralize any remaining reactive species.
-
Neutralization and Disposal: Once the addition of water causes no further reaction, allow the mixture to warm to room temperature and stir for several hours. Neutralize the solution with a weak acid (e.g., citric or acetic acid) before disposing of it as hazardous waste.
Visualizations
Caption: Workflow for safely handling pyrophoric LiTMP solutions.
Caption: Logical relationships in managing LiTMP pyrophoricity.
References
- 1. LITHIUM TETRAMETHYLPIPERIDIDE | 38227-87-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. pnnl.gov [pnnl.gov]
- 7. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. thompson-safety.com [thompson-safety.com]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. purdue.edu [purdue.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. sarponggroup.com [sarponggroup.com]
Technical Support Center: The Impact of Additives on LiTMP Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium tetramethylpiperidide (LiTMP). The following information addresses common issues related to the influence of additives on the aggregation state of LiTMP and the subsequent impact on its reactivity and selectivity.
Frequently Asked questions (FAQs)
Q1: What is the typical aggregation state of LiTMP in solution?
In non-coordinating hydrocarbon solvents, LiTMP exists predominantly as cyclic trimers and tetramers. In ethereal solvents like tetrahydrofuran (B95107) (THF), LiTMP is primarily a mixture of dimers and monomers. The equilibrium between the dimer and monomer is highly dependent on the THF concentration; at low THF concentrations (<1.3 M), the dimer is the major species (>99%), while in neat THF, it exists as a mixture of dimer and monomer in an approximate 10:1 ratio.[1]
Q2: How do coordinating additives affect the aggregation state of LiTMP?
Coordinating additives, such as hexamethylphosphoramide (B148902) (HMPA) and N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly alter the aggregation state of LiTMP. These additives solvate the lithium cations, which tends to break down higher-order aggregates into smaller, often more reactive, species. For instance, strong donor solvents like HMPA are known to favor the formation of monomeric organolithium species.[2][3]
Q3: What is the effect of lithium salt additives on LiTMP aggregation and reactivity?
Lithium salts, such as lithium chloride (LiCl) and lithium bromide (LiBr), can form mixed aggregates with LiTMP.[4] These mixed aggregates can exhibit different reactivity and selectivity compared to the parent LiTMP aggregates. For example, the addition of LiCl can influence the stereoselectivity of ketone enolizations with LiTMP. The formation of these mixed aggregates can be complex, with various stoichiometries possible depending on the concentration of the lithium salt.[4]
Q4: Why is it important to control the aggregation state of LiTMP?
The aggregation state of LiTMP directly impacts its reactivity and selectivity in chemical reactions, such as metalations and enolizations. Generally, smaller aggregates are more reactive than larger ones. For example, the monomeric form of an organolithium reagent is often considered the most reactive species. By controlling the aggregation state through the use of additives, it is possible to tune the reactivity and selectivity of LiTMP to achieve a desired chemical outcome.
Data Presentation: Impact of Solvent and Additives on LiTMP Aggregation
The following table summarizes the qualitative and quantitative effects of various solvents and additives on the aggregation state of LiTMP, based on NMR spectroscopic studies.
| Solvent/Additive | Predominant LiTMP Species | ⁶Li NMR Chemical Shift (δ, ppm) | Observations |
| THF (low concentration, <1.3 M) | Dimer | ~1.50 | In low concentrations of THF in a hydrocarbon solvent, the dimer is the dominant species.[1] |
| Neat THF | Dimer and Monomer (~10:1 ratio) | Dimer: ~1.50, Monomer: ~0.48 | In neat THF, an equilibrium exists between the dimer and a smaller amount of the monomer.[1][4] |
| TMEDA in THF | Dimer and Monomer | Dimer: ~1.5, Monomer shifts downfield | TMEDA complexes with both the dimer and monomer, but the overall dimer-to-monomer ratio is not significantly affected.[5] |
| HMPA in THF | Monomer and HMPA-solvated species | - | HMPA strongly coordinates to lithium, leading to the breakdown of dimers and the formation of monomeric and HMPA-solvated species.[2][3] |
| LiCl in THF | Mixed Aggregates (e.g., [LiTMP•LiCl]n) | Complex spectra with multiple resonances | LiCl forms mixed aggregates with LiTMP, leading to complex equilibria and multiple species in solution.[4] |
| LiBr in THF | Mixed Aggregates (e.g., [LiTMP•LiBr]n) | Complex spectra with multiple resonances | Similar to LiCl, LiBr forms mixed aggregates with LiTMP.[4] |
Experimental Protocols
Protocol 1: Preparation of a Standard LiTMP Solution
This protocol describes the in-situ preparation of a LiTMP solution in THF, a common starting point for many reactions.
Materials:
-
2,2,6,6-Tetramethylpiperidine (B32323) (TMP), freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
-
Schlenk flask or similar oven-dried glassware with a magnetic stir bar
-
Syringes and needles
Procedure:
-
Under a positive pressure of inert gas, add the desired volume of anhydrous THF to the reaction flask.
-
Cool the THF to 0 °C using an ice bath.
-
Slowly add 1.05 equivalents of 2,2,6,6-tetramethylpiperidine via syringe to the stirred THF.
-
While maintaining the temperature at 0 °C, add 1.0 equivalent of n-butyllithium solution dropwise via syringe. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the solution to warm to room temperature and stir for 1 hour. The precipitate should dissolve, yielding a clear to pale yellow solution of LiTMP.
Protocol 2: ⁶Li NMR Titration to Study the Effect of an Additive
This protocol outlines the general steps for performing a ⁶Li NMR titration to observe the changes in LiTMP aggregation upon the addition of a coordinating additive.
Materials:
-
Stock solution of ⁶Li-labeled LiTMP in the desired solvent (e.g., THF)
-
Additive of interest (e.g., TMEDA), pure and anhydrous
-
Anhydrous NMR tubes with a sealable cap (e.g., J. Young valve)
-
Anhydrous deuterated solvent for locking (e.g., THF-d₈)
-
Low-temperature NMR spectrometer equipped for ⁶Li observation
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, prepare a stock solution of ⁶Li-LiTMP in your solvent of choice (e.g., 0.1 M in THF).
-
In an NMR tube, place a known volume of the LiTMP stock solution.
-
If necessary, add a small amount of deuterated solvent for the NMR lock signal.
-
Seal the NMR tube.
-
-
Initial Spectrum:
-
Cool the NMR probe to the desired temperature (e.g., -78 °C). Low temperatures are often necessary to slow down exchange processes and resolve different aggregate species.
-
Acquire a ⁶Li NMR spectrum of the initial LiTMP solution. Note the chemical shifts and relative integrations of the signals corresponding to the monomer and dimer.
-
-
Titration:
-
Under an inert atmosphere, carefully add a small, known equivalent of the additive (e.g., 0.2 equivalents of TMEDA) to the NMR tube.
-
Reseal the tube and mix the contents thoroughly at low temperature.
-
Acquire another ⁶Li NMR spectrum.
-
-
Repeat:
-
Repeat the addition of the additive in incremental amounts (e.g., 0.5, 1.0, 2.0 equivalents), acquiring a ⁶Li NMR spectrum after each addition.
-
-
Data Analysis:
-
Analyze the series of spectra to observe changes in the chemical shifts and the relative populations of the LiTMP monomer, dimer, and any new species formed (e.g., additive-solvated aggregates).
-
Plot the change in chemical shift or the change in the dimer/monomer ratio as a function of the equivalents of added additive.
-
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in a LiTMP-mediated Metalation
-
Possible Cause: Inactive LiTMP.
-
Troubleshooting: LiTMP is sensitive to air and moisture. Ensure all reagents and solvents are strictly anhydrous and that the reaction is performed under a robust inert atmosphere. Prepare LiTMP fresh before use or titrate the solution to determine its exact concentration.
-
-
Possible Cause: Inappropriate solvent or additive concentration.
-
Troubleshooting: The aggregation state, and therefore reactivity, of LiTMP is highly dependent on the solvent system. In some cases, a higher concentration of a coordinating solvent like THF may be needed to favor the more reactive monomeric species. Conversely, for some reactions, a less-coordinating environment might be optimal. Experiment with different solvent mixtures or additive concentrations.
-
-
Possible Cause: Unstable intermediate.
-
Troubleshooting: The lithiated intermediate may be unstable at the reaction temperature. Ensure the reaction is maintained at a sufficiently low temperature throughout the process. Consider in-situ trapping of the intermediate with an electrophile.
-
Issue 2: Unexpected Side Products or Poor Selectivity
-
Possible Cause: Competing reaction pathways due to different aggregate reactivities.
-
Troubleshooting: The presence of multiple LiTMP aggregates (monomer, dimer, mixed aggregates) can lead to different reaction pathways and side products. The addition of a strongly coordinating additive like HMPA can favor a single, more reactive species, potentially improving selectivity.[2][3] Conversely, the addition of a salt like LiCl can alter the selectivity by forming mixed aggregates.[4] Carefully choose an additive based on the desired outcome.
-
-
Possible Cause: Reaction with the solvent.
-
Troubleshooting: LiTMP is a strong base and can deprotonate ethereal solvents like THF, especially at temperatures above 0 °C. Maintain low reaction temperatures and minimize reaction times to reduce solvent metalation.
-
-
Possible Cause: The additive is interfering with the reaction.
-
Troubleshooting: While additives can be beneficial, they can also participate in or inhibit the desired reaction. For example, HMPA can alter the reactivity profile of organolithium reagents in complex ways.[6][7] If an additive is suspected of causing issues, try reducing its concentration or switching to a different type of additive (e.g., a chelating amine instead of a polar aprotic solvent).
-
Visualizations
Caption: The effect of solvents and additives on LiTMP aggregation state.
Caption: Workflow for ⁶Li NMR titration of LiTMP with an additive.
Caption: A logical workflow for troubleshooting common LiTMP reaction issues.
References
- 1. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of HMPA on the reactivity of epoxides, aziridines, and alkyl halides with organolithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Lithium Tetramethylpiperidide (LiTMP) Reactions
Welcome to the technical support center for Lithium tetramethylpiperidide (LiTMP) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the substrate limitations of this powerful, non-nucleophilic base.
Frequently Asked Questions (FAQs)
Q1: My LiTMP reaction is failing or giving very low yields. What are the common causes?
A1: Failure or low yield in LiTMP reactions often traces back to a few critical factors:
-
Base Inactivity: LiTMP is highly sensitive to moisture and air.[1] Any residual water in the solvent, on the glassware, or in the substrate will quench the base.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents. Purify and dry the substrate before use. It is best practice to prepare LiTMP in situ and use it immediately.[2]
-
-
Solvent Decomposition: While tetrahydrofuran (B95107) (THF) is a common solvent, LiTMP is highly basic and can deprotonate it over time, especially at temperatures above -78 °C.[3][4] Aged solutions of LiTMP in THF show a marked decrease in reactivity; a solution stored for 24 hours at 0°C can lose up to 25% of its activity.[3]
-
Solution: Use freshly prepared LiTMP solutions. For reactions requiring longer times or higher temperatures, consider a more stable solvent system, such as N,N-dimethylethylamine (Me₂NEt) in pentane, which is almost indefinitely stable at 0°C.[3]
-
-
Incorrect Stoichiometry: An inaccurate concentration of the n-butyllithium (n-BuLi) used to prepare the LiTMP will lead to incorrect stoichiometry.
-
Solution: Titrate the n-BuLi solution before preparing LiTMP to determine its exact molarity. A slight excess of the base (e.g., 1.1 equivalents) is often used to ensure complete deprotonation.
-
-
Unstable Anion: The organolithium intermediate formed after deprotonation may not be stable under the reaction conditions, leading to decomposition before the electrophile can be added.
-
Solution: Maintain a low temperature (typically -78 °C) throughout the reaction, including during the addition of the electrophile. Consider an in situ trapping experiment where the electrophile is present during the deprotonation.
-
Q2: I'm observing unexpected regioselectivity. How does LiTMP control which proton is removed?
A2: LiTMP's defining characteristic is its immense steric bulk. This governs its regioselectivity, often overriding electronic effects (i.e., acidity).
-
Kinetic vs. Thermodynamic Control: LiTMP is a kinetically controlled base. It will preferentially deprotonate the most sterically accessible proton, which is not always the most acidic one.[5] This leads to the formation of the "kinetic" product.
-
Comparison with LDA: Unlike lithium diisopropylamide (LDA), the byproduct of LiTMP deprotonation (2,2,6,6-tetramethylpiperidine, TMPH) is also very hindered and is a poor proton shuttle.[5] This prevents the equilibration of the initially formed kinetic organolithium intermediate to a more thermodynamically stable isomer.[5] With LDA, the diisopropylamine (B44863) byproduct can facilitate this equilibration, sometimes leading to mixtures or the thermodynamic product.[5]
-
Application: This predictable kinetic selectivity is a major advantage of LiTMP, especially for creating less-substituted enolates from unsymmetrical ketones or for achieving ortho-lithiation at a sterically unhindered position on an aromatic ring.[5]
Q3: How does the choice of solvent critically impact my LiTMP reaction?
A3: The solvent plays a crucial role by influencing the aggregation state of LiTMP, which in turn dictates its reactivity.[3][4][6][7]
-
Aggregation States: LiTMP exists in an equilibrium between different aggregate forms (monomers, dimers, tetramers).[2][8] The reactivity of these species differs, and the solvent composition determines which form predominates.
-
Coordinating Solvents (THF): In neat THF, LiTMP exists as a mixture of dimers and a small amount of highly reactive monomers (~10%).[5] This mixture is generally effective for most reactions.
-
Non-Coordinating Solvents (Hexane/Pentane): In hydrocarbon solvents, LiTMP forms higher-order aggregates like tetramers, which are generally less reactive.[3] Using a mixture like THF in hexane (B92381) allows for fine-tuning of the aggregation state and reactivity.[5] For instance, at low THF concentrations (<1.3 M in hexane), LiTMP is >99% dimer.[5]
-
Amine Solvents (Me₂NEt): In amine solvents like N,N-dimethylethylamine, LiTMP can exist as different aggregates (e.g., unsolvated tetramers) compared to THF, leading to different reaction mechanisms and kinetics even if the overall rates are similar.[3][6] These solvents offer superior stability for the LiTMP solution.[3]
Q4: My substrate has multiple acidic protons. How can I predict which one LiTMP will deprotonate?
A4: The site of deprotonation is a competition between acidity (thermodynamics) and steric accessibility (kinetics). With LiTMP, kinetics almost always wins.
-
The Rule of Sterics: LiTMP will deprotonate the least sterically hindered acidic proton. For example, in the ortho-lithiation of an unsymmetrically substituted aromatic ring, LiTMP will target the proton next to the directing group that has the least steric clash with the bulky base.[5]
-
Complex Induced Proximity Effect (CIPE): Like other organolithium bases, LiTMP can first coordinate to a Lewis basic functional group (a directing metalation group, or DMG) on the substrate. This pre-complexation brings the base into close proximity with adjacent protons, facilitating their removal. The final site of deprotonation will be the most accessible proton within the radius of that complex.
-
When Acidity Matters: If two protons are equally accessible sterically, LiTMP will then select the more acidic proton.
Q5: Is my substrate compatible with LiTMP? Which functional groups are problematic?
A5: LiTMP is a non-nucleophilic base, which gives it better functional group compatibility than nucleophilic bases like n-BuLi.[5] However, as a very strong base (pKa of conjugate acid ≈ 37), it is incompatible with any acidic protons.
-
Compatible Functional Groups:
-
Ethers, tertiary amines, amides (deprotonates α-position)
-
Esters, nitriles (deprotonates α-position)[9]
-
Halogens (Br, Cl) on aromatic rings (though benzyne (B1209423) formation can occur if lithiation is ortho to the halogen)
-
Many heterocycles (e.g., thiophenes, benzoxazole, protected indoles)[9]
-
-
Incompatible Functional Groups (will be deprotonated):
-
Alcohols (O-H), thiols (S-H)
-
Primary and secondary amines (N-H)
-
Terminal alkynes (sp C-H)
-
Carboxylic acids (O-H)
-
Any proton with a pKa significantly lower than ~37.
-
Data Presentation
Table 1: Comparison of Key Lithium Amide Bases
| Feature | This compound (LiTMP) | Lithium Diisopropylamide (LDA) |
|---|---|---|
| Structure | ||
| Steric Bulk | Extremely high | High |
| Reactivity | Generally higher; metalation can be 5-500 times faster than LDA.[5] | High, but typically lower than LiTMP.[5] |
| Regioselectivity | Strictly kinetic control; deprotonates the most sterically accessible site.[5] | Primarily kinetic control, but equilibration to the thermodynamic product is possible.[5][10] |
| Byproduct Effect | TMPH is hindered and does not facilitate product equilibration.[5] | Diisopropylamine is less hindered and can act as a proton shuttle, enabling equilibration.[5] |
| Solvent Stability | Decomposes THF over time at > -78 °C.[3] More stable in amine solvents.[3] | More stable in THF. |
Table 2: Influence of Solvent on LiTMP Aggregation and Reactivity
| Solvent System | Predominant Aggregate Form(s) | Key Reactivity & Stability Notes |
|---|---|---|
| Neat THF | Dimer / Monomer (~90:10 mixture)[5] | Highly reactive system. The monomer is thought to be a key reactive species in some reactions.[3][5] Solution has limited thermal stability.[3] |
| THF / Hexane | Primarily Dimer (>99% at <1.3 M THF)[5] | Allows for tuning of reactivity by controlling THF concentration. Reaction order in LiTMP is dependent on THF concentration.[3][5] |
| Me₂NEt / Pentane | Unsolvated Tetramer (>95%)[3] | Reactivity is often dimer-based in the transition state.[3][6] Solution is significantly more stable than in THF.[3] |
Troubleshooting and Logic Diagrams
Caption: Troubleshooting workflow for failed or low-yielding LiTMP reactions.
Caption: Decision guide for selecting an appropriate strong base.
Experimental Protocols
Protocol 1: In Situ Preparation of this compound (LiTMP) (0.5 M in THF)
This protocol is adapted from established laboratory procedures.[8][11]
Materials:
-
2,2,6,6-Tetramethylpiperidine (B32323) (TMP), distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration previously determined by titration)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous solvents for washing/cannulation (e.g., hexane)
-
Inert gas (Argon or Nitrogen) line, Schlenk line, or glovebox
-
Flame- or oven-dried glassware: round-bottomed flask with a magnetic stir bar, syringes, needles, septa
Procedure:
-
Setup: Assemble a flame-dried round-bottomed flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
Reagent Addition: Charge the flask with anhydrous THF (e.g., 80 mL for a 100 mL final solution). Add 2,2,6,6-tetramethylpiperidine (1.05 equivalents relative to n-BuLi) via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Some protocols call for -78 °C, but 0 °C is also effective for the preparation step.[8]
-
n-BuLi Addition: Slowly add the n-BuLi solution (1.0 equivalent) dropwise via syringe over a period of 15-20 minutes. A color change (typically to pale yellow) and/or slight bubbling (butane evolution) may be observed.
-
Stirring: Allow the resulting LiTMP solution to stir at 0 °C for an additional 30 minutes to ensure complete formation.
-
Usage: The LiTMP solution is now ready for use. It should be kept cold and under an inert atmosphere and used promptly, as its stability in THF is limited.[3]
Protocol 2: General Procedure for LiTMP-Mediated Deprotonation and Electrophilic Quench
Procedure:
-
Preparation of Base: Prepare the LiTMP solution as described in Protocol 1 in a reaction flask.
-
Cooling: Cool the freshly prepared LiTMP solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve the substrate (1.0 equivalent) in a minimum amount of anhydrous THF in a separate flame-dried flask. Slowly add this solution dropwise to the cold, stirred LiTMP solution via syringe or cannula.
-
Deprotonation: Allow the reaction to stir at -78 °C for the required time (typically 30-60 minutes, but may need optimization). Progress can be monitored by TLC if a suitable quenching and workup procedure is developed for the aliquots.
-
Electrophilic Quench: Add the electrophile (typically 1.1-1.5 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for a specified time, then allow it to warm slowly to room temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperature. Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether), wash the combined organic layers (e.g., with brine), dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 38227-87-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium 2,2,6,6-tetramethylpiperidide-mediated alpha- and beta-lithiations of epoxides: solvent-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of solvent on aggregation and reactivity of two lithium enolates(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
How to minimize homo-coupling in LiTMP reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homo-coupling and other side reactions in your experiments.
Troubleshooting Guide: Minimizing Homo-Coupling in LiTMP Reactions
Homo-coupling, the undesired dimerization of your substrate, can significantly reduce the yield of your desired product. This guide addresses common issues and provides actionable solutions to minimize this side reaction.
Q1: I am observing a significant amount of homo-coupled product in my LiTMP reaction. What are the most likely causes?
A1: The formation of homo-coupled byproducts in LiTMP reactions, where two molecules of your starting material are coupled, is often indicative of an oxidative process involving the organolithium intermediate generated after deprotonation. The primary causes include:
-
Presence of Oxygen: Organolithium species are highly sensitive to air. Trace amounts of oxygen can promote the oxidative coupling of the lithiated intermediate.
-
Trace Metal Impurities: Impurities of transition metals (e.g., iron, copper) in your glassware, solvents, or reagents can catalyze homo-coupling reactions.
-
High Concentration of Organolithium Intermediate: A high concentration of the reactive lithiated species can increase the probability of bimolecular coupling reactions.
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of side reactions, including homo-coupling.
Q2: How can I effectively remove oxygen and moisture from my reaction setup?
A2: Rigorous exclusion of air and moisture is critical for success. Employing proper inert atmosphere techniques is essential.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under a high vacuum and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Solvents must be anhydrous and deoxygenated. Common methods for degassing include:
-
Sparging: Bubbling a stream of inert gas through the solvent for an extended period.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then allowing it to thaw. This cycle should be repeated at least three times for maximum effectiveness.
-
-
Inert Atmosphere: The entire reaction, including reagent transfers, should be conducted under a positive pressure of a high-purity inert gas.
Q3: What is the optimal temperature for minimizing homo-coupling in LiTMP reactions?
A3: Low temperatures are crucial for minimizing side reactions with highly reactive organolithium reagents.
-
Recommended Temperature: Most LiTMP-mediated lithiation reactions are best performed at low temperatures, typically -78 °C (a dry ice/acetone bath). Some reactions may even benefit from temperatures as low as -100 °C.[1]
-
Temperature Control: It is vital to maintain a consistent low temperature throughout the reaction, especially during the addition of LiTMP and the electrophile. A sudden increase in temperature can lead to a loss of selectivity and an increase in side products.
Q4: Can the choice of solvent influence the extent of homo-coupling?
A4: Yes, the solvent plays a critical role in modulating the reactivity and aggregation state of LiTMP, which can impact the reaction outcome.[2][3]
-
Ethereal Solvents (e.g., THF): Tetrahydrofuran (THF) is a common solvent for LiTMP reactions. However, LiTMP can react with THF, especially at temperatures above -78 °C, leading to decomposition and the formation of byproducts.[2] The stability of LiTMP solutions in THF can be a concern, and freshly prepared solutions are recommended.[2]
-
Non-Coordinating Solvents: In some cases, using a non-coordinating solvent like toluene (B28343) or hexane, often in the presence of a coordinating agent like TMEDA, can offer better stability and selectivity.
Q5: How can I optimize the addition of reagents to suppress homo-coupling?
A5: The rate and order of reagent addition can significantly impact the concentration of the reactive organolithium intermediate and thus the extent of homo-coupling.
-
Slow Addition: A slow, dropwise addition of the LiTMP solution to a cooled solution of your substrate helps to maintain a low concentration of the generated organolithium species at any given time. This minimizes the chance of bimolecular side reactions.
-
Inverse Addition: In some cases, adding the substrate solution slowly to the LiTMP solution ("inverse addition") can be beneficial.
-
Precise Stoichiometry: Use freshly titrated LiTMP to ensure accurate stoichiometry. An excess of the strong base can sometimes lead to undesired side reactions.
Frequently Asked Questions (FAQs)
Q: Can additives be used to minimize homo-coupling?
A: Yes, certain additives can influence the reactivity and aggregation state of organolithium species, which may help to suppress side reactions.
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine): This chelating agent can break down larger aggregates of organolithium reagents into more reactive, smaller aggregates or monomers. While this can increase the rate of the desired reaction, its effect on homo-coupling should be evaluated on a case-by-case basis. In some systems, it has been shown to improve reaction yields and suppress undesirable side reactions.[4]
-
Lithium Halides (e.g., LiCl, LiBr): These salts are known to alter the structure of organolithium aggregates and can sometimes lead to cleaner reactions. Their effect is highly system-dependent.
Q: How does the purity of LiTMP affect the reaction?
A: The purity of LiTMP is crucial. Impurities can lead to unpredictable results and side reactions. It is recommended to use high-purity, commercially available LiTMP or to prepare and titrate it freshly before use. The stability of LiTMP solutions can be limited, especially in THF, where decomposition can occur over time.[2]
Q: I suspect trace metal contamination in my reaction. How can I mitigate this?
A: If you suspect trace metal catalysis is promoting homo-coupling, consider the following:
-
Acid Wash Glassware: Thoroughly wash all glassware with an acid bath (e.g., aqua regia, followed by extensive rinsing with deionized water) to remove any metal residues.
-
Use High-Purity Reagents and Solvents: Ensure all your chemicals are of high purity and are stored properly to avoid contamination.
Experimental Protocols
General Protocol for Minimizing Homo-Coupling in a LiTMP-Mediated Lithiation-Quench Reaction
This protocol provides a general methodology with best practices to minimize the formation of homo-coupled byproducts.
1. Glassware and Reagent Preparation:
-
All glassware should be oven-dried at 120 °C for at least 4 hours or flame-dried under high vacuum and allowed to cool under a positive pressure of dry argon or nitrogen.
-
Anhydrous solvent (e.g., THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system. The solvent must be thoroughly degassed using the freeze-pump-thaw method (3 cycles).
-
LiTMP solution should be freshly prepared or titrated immediately before use to determine its exact molarity.
2. Reaction Setup:
-
Assemble the reaction apparatus while it is still hot from drying and immediately place it under a positive pressure of inert gas.
-
The reaction flask should be equipped with a magnetic stir bar, a rubber septum for reagent addition via syringe or cannula, and a connection to an inert gas line (e.g., via a Schlenk line or a balloon).
3. Lithiation Step:
-
Dissolve the substrate (1.0 eq) in the degassed anhydrous solvent in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiTMP solution (1.05 - 1.1 eq) dropwise to the stirred solution of the substrate over a period of 20-30 minutes. It is crucial to maintain the internal temperature below -75 °C during the addition.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 30-60 minutes) to ensure complete deprotonation.
4. Quenching with Electrophile:
-
Add the electrophile (1.2 eq), also dissolved in anhydrous, degassed solvent if it is a solid, dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, or as determined by reaction monitoring (e.g., TLC, LC-MS).
5. Work-up:
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Proceed with standard aqueous work-up and extraction procedures.
Quantitative Data Summary
While specific quantitative data for homo-coupling in LiTMP reactions is highly substrate-dependent and not extensively tabulated in the literature, the following table illustrates the expected trends based on general principles of organolithium chemistry.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Homo-Coupling (%) | Expected Product Yield (%) |
| Temperature | 0 °C | -78 °C | 30-50% | 40-60% |
| Atmosphere | Inert gas blanket (no degassing) | Rigorous inert atmosphere (degassed solvents) | 20-40% | 50-70% |
| LiTMP Addition | Rapid addition | Slow, dropwise addition | 15-30% | 60-80% |
| Solvent Purity | Anhydrous THF (undegassed) | Anhydrous, degassed THF | 10-25% | 70-85% |
Note: These values are illustrative and the actual results will vary depending on the specific reaction.
Visualizations
Caption: Experimental workflow for minimizing homo-coupling in LiTMP reactions.
Caption: Troubleshooting logic for addressing homo-coupling in LiTMP reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lithium 2,2,6,6-tetramethylpiperidide-mediated alpha- and beta-lithiations of epoxides: solvent-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LiTMP Reactions
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who encounter a dark coloration during reactions involving Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
Frequently Asked Questions (FAQs)
Q1: My LiTMP reaction turned dark brown/black. What are the likely causes?
A dark coloration in a LiTMP reaction is a common observation and can indicate several underlying issues, ranging from benign to problematic for the reaction's outcome. The most common causes include:
-
Thermal Decomposition: LiTMP is thermally sensitive, especially in certain solvents. As the reaction mixture is warmed, decomposition can occur, leading to the formation of colored byproducts. One procedure explicitly notes that the reaction mixture turns from a yellow-orange color to a dark brown/black as it warms from -78°C to approximately -35°C to -25°C.[1]
-
Solvent Degradation: LiTMP is a very strong base and can react with ethereal solvents like tetrahydrofuran (B95107) (THF), particularly at temperatures above -20°C.[2] This solvent-mediated decomposition can generate colored, often polymeric, materials. Solutions of LiTMP in THF are known to be less stable than in other solvents like N,N-dimethylethylamine (Me₂NEt).[2]
-
Side Reactions with Substrate/Reagents: The high basicity of LiTMP can lead to unintended side reactions with your substrate or other reagents present in the mixture, especially if they have functionalities susceptible to deprotonation or degradation under strongly basic conditions. These side reactions can produce highly conjugated systems or polymeric materials that are intensely colored.
-
Presence of Impurities: Impurities in the 2,2,6,6-tetramethylpiperidine (B32323) (TMP), the n-butyllithium (n-BuLi) used for its preparation, or the solvent can lead to coloration. Traces of oxygen or moisture can also react with the highly reactive organolithium species to form colored degradation products.
-
Formation of Lithium Nanoparticles: In some cases, the decomposition of organolithium reagents can lead to the formation of finely divided lithium metal, which can appear black.[3]
Q2: Is a dark color always an indication that my reaction has failed?
Not necessarily. As noted in a reliable synthetic procedure, a color change from yellow-orange to dark brown/black can be a normal part of the reaction progression as it warms.[1] The critical factor is whether this color change is associated with a decrease in the yield of your desired product. If the reaction still provides a good yield, the colored species may be minor byproducts that do not interfere with the main reaction pathway. However, if the yield is low, the dark color is likely a symptom of significant decomposition or side reactions.
Q3: How can I prevent or minimize the dark coloration?
To minimize decomposition and the formation of colored impurities, consider the following preventative measures:
-
Maintain Low Temperatures: LiTMP is most stable at low temperatures. It is typically prepared at -78°C or 0°C.[4] Whenever possible, maintain the reaction temperature below -20°C, and preferably at -78°C, for the entire duration of the LiTMP-mediated step.
-
Use Freshly Prepared LiTMP: LiTMP is often generated in situ and used immediately.[5] This avoids issues related to the decomposition of the base during storage. Aging a LiTMP/THF solution, even at 0°C for 24 hours, can lead to a significant loss of reactivity (a 25% decrease was observed in one study).[2]
-
Ensure High Purity of Reagents and Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) should be distilled from a sodium/benzophenone ketyl still under a nitrogen atmosphere to ensure it is dry and oxygen-free.[1] Use high-purity 2,2,6,6-tetramethylpiperidine and accurately titrated n-butyllithium.
-
Maintain an Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with oxygen and moisture.[1]
-
Consider Alternative Solvents: If you suspect solvent degradation is the primary issue, consider using a more stable solvent system. LiTMP is reported to be almost indefinitely stable at 0°C in a mixture of N,N-dimethylethylamine (Me₂NEt) and pentane.[2]
Quantitative Data on LiTMP Stability
The stability of LiTMP is highly dependent on the solvent and temperature. The following table summarizes key data regarding its stability.
| Solvent System | Temperature | Observation | Citation |
| THF | 0°C | 25% loss in reactivity after 24 hours. | [2] |
| Me₂NEt in pentane | 0°C | Almost indefinitely stable. | [2] |
| Me₂NEt in pentane | 30°C | Minimal (<8%) loss in reactivity after 24 hours. | [2] |
Experimental Protocols
Protocol 1: Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in situ
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl[1]
Procedure:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen.
-
Equip a round-bottomed flask with a magnetic stir bar, a nitrogen inlet, and a septum.
-
Under a positive pressure of nitrogen, charge the flask with 2,2,6,6-tetramethylpiperidine and anhydrous THF via syringe.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
While stirring, slowly add a solution of n-BuLi in hexanes dropwise via syringe. The addition rate should be controlled to maintain the internal temperature below -65°C.
-
After the addition is complete, stir the resulting solution at -78°C for 30-60 minutes before use. The solution is typically a pale yellow to yellow-orange color at this stage.
Protocol 2: General Procedure for a LiTMP-Mediated Reaction
This protocol illustrates the use of the freshly prepared LiTMP solution.
Procedure:
-
In a separate, dry, nitrogen-flushed flask, prepare a solution of your substrate in anhydrous THF.
-
Cool the substrate solution to -78°C.
-
While maintaining the temperature at -78°C, slowly add the freshly prepared LiTMP solution (from Protocol 1) to the substrate solution via a cannula (a double-ended needle).[1]
-
Monitor the reaction by thin-layer chromatography (TLC) or another appropriate method.
-
Troubleshooting Point: Observe the color of the reaction mixture closely, especially if the protocol requires warming. A gradual darkening may be normal.[1] A rapid, intense color change upon addition of LiTMP could indicate an issue with one of the reagents.
-
Once the reaction is complete, quench it at low temperature by adding a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride) or an electrophile.
-
Proceed with the standard aqueous workup and purification procedures. The crude product from a reaction that turned dark may be a reddish-brown oil.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a dark LiTMP reaction.
Caption: A flowchart for diagnosing the cause of dark coloration in LiTMP reactions.
References
Validation & Comparative
Lithium Tetramethylpiperidide (LiTMP) vs. Lithium Diisopropylamide (LDA): A Comparative Guide for Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate non-nucleophilic strong base is paramount for the success of many organic transformations. Among the plethora of available reagents, Lithium diisopropylamide (LDA) has long been a workhorse for deprotonation reactions. However, for reactions demanding higher reactivity and unique selectivity, Lithium tetramethylpiperidide (LiTMP) has emerged as a powerful alternative. This guide provides an objective, data-driven comparison of LiTMP and LDA to aid in the rational selection of the optimal base for specific synthetic challenges.
Introduction to LiTMP and LDA
Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic strong base that is widely used for the formation of enolates from carbonyl compounds and for the deprotonation of other weakly acidic C-H bonds.[1][2] It is typically prepared in situ by treating diisopropylamine (B44863) with an alkyllithium reagent, such as n-butyllithium.[1]
This compound (LiTMP) is an even more sterically encumbered and generally more basic lithium amide.[3][4] Its greater steric bulk and basicity often lead to different and, in some cases, superior outcomes in terms of regioselectivity and reaction rate compared to LDA.[4]
Comparative Analysis: Key Physicochemical and Reactivity Data
A fundamental understanding of the differences in basicity and steric hindrance between LiTMP and LDA is crucial for predicting their behavior in chemical reactions.
| Property | This compound (LiTMP) | Lithium Diisopropylamide (LDA) | Reference(s) |
| Structure of Amine Precursor | 2,2,6,6-Tetramethylpiperidine (B32323) | Diisopropylamine | |
| pKa of Conjugate Acid (in THF) | ~37.3 | ~36 | [5] |
| Steric Hindrance | Very High | High | [4] |
| Aggregation in THF | Primarily a dimer-monomer equilibrium.[3] | Primarily a solvated dimer.[1] | [1][3] |
| Nucleophilicity | Extremely Low / Non-nucleophilic | Very Low / Non-nucleophilic | [2][4] |
Performance in Key Organic Transformations
The distinct properties of LiTMP and LDA translate into notable differences in performance in common synthetic applications, particularly in the deprotonation of ketones and in directed ortho-metalation reactions.
Enolate Formation from Unsymmetrical Ketones
The regioselectivity of enolate formation from unsymmetrical ketones is a classic example where the choice of base is critical. The less substituted enolate is known as the "kinetic" enolate, while the more substituted enolate is the "thermodynamic" enolate.
| Substrate | Base | Conditions | Product Ratio (Kinetic:Thermodynamic) | Reference(s) |
| 2-Methylcyclohexanone | LDA | THF, -78 °C | 98:2 | [6] |
| 2-Methylcyclohexanone | LiTMP | THF, -78 °C | >99:1 (qualitative) | [4] |
In the enolization of 3-pentanone, the stereoselectivity of the resulting enolate (E vs. Z) is a key consideration. LiTMP, particularly in the presence of lithium halides, has been shown to provide exceptional E-selectivity.
| Substrate | Base | Conditions | Product Ratio (E:Z) | Reference(s) |
| 3-Pentanone | LDA | THF, -78 °C | 70:30 | [7] |
| 3-Pentanone | LiTMP | THF, -78 °C | 30:1 (at 5% conversion) | [7] |
| 3-Pentanone | LiTMP/LiBr | THF, -78 °C | up to 60:1 | [7] |
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The choice of base can significantly impact the reaction rate and, in some cases, the regioselectivity. LiTMP has been shown to be significantly more reactive than LDA in many DoM reactions.
| Substrate | Base | Conditions | Relative Rate/Yield | Reference(s) |
| Various arenes | LDA | THF, -78 °C | Baseline | [8] |
| Various arenes | LiTMP | THF, -78 °C | 5-500 times faster than LDA | [8] |
Experimental Protocols
General Procedure for Ketone Enolization and Trapping
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diisopropylamine or 2,2,6,6-Tetramethylpiperidine
-
n-Butyllithium (in hexanes)
-
Ketone substrate
-
Electrophile (e.g., trimethylsilyl (B98337) chloride)
-
Anhydrous quench solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF and the amine (diisopropylamine for LDA, 2,2,6,6-tetramethylpiperidine for LiTMP, 1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide base.
-
Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA or LiTMP solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete enolate formation.
-
Add the electrophile (1.2 equivalents) neat or as a solution in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Directed Ortho-Metalation
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine or 2,2,6,6-Tetramethylpiperidine
-
n-Butyllithium (in hexanes)
-
Aromatic substrate with a directing group
-
Electrophile (e.g., N,N-dimethylformamide, DMF)
-
Anhydrous quench solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
Prepare the LDA or LiTMP solution in anhydrous THF at -78 °C as described in the enolization protocol.
-
Add a solution of the aromatic substrate (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared base at -78 °C.
-
Stir the reaction mixture at -78 °C for the time required for complete metalation (this can vary from minutes to hours depending on the substrate and base).
-
Add the electrophile (1.2 equivalents) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.
-
Work up the reaction as described in the enolization protocol.
-
Purify the product by appropriate methods (e.g., chromatography or crystallization).
Visualizing the Rationale for Selectivity
The differing steric environments of LDA and LiTMP are a primary determinant of their reactivity and selectivity. This can be visualized by considering their respective structures.
Caption: Steric bulk comparison of LDA and LiTMP.
The aggregation state of these lithium amides in solution also plays a crucial role in their reactivity. In THF, both bases primarily exist as dimers, but a monomer-dimer equilibrium is more significant for LiTMP.
Caption: Aggregation states of LDA and LiTMP in THF.
A typical experimental workflow for a deprotonation-functionalization sequence highlights the key steps and considerations for using these strong bases.
Caption: General experimental workflow.
Conclusion
Both LiTMP and LDA are indispensable tools in the arsenal (B13267) of the synthetic organic chemist. LDA remains a cost-effective and reliable choice for a wide range of deprotonation reactions. However, when faced with challenges requiring higher reactivity, such as the metalation of less acidic protons, or when seeking to control regioselectivity in favor of the less sterically hindered product, the enhanced steric bulk and basicity of LiTMP make it a superior choice. The experimental data clearly indicates that for achieving high E-selectivity in ketone enolizations and for accelerating directed ortho-metalation reactions, LiTMP offers significant advantages. The choice between these two powerful bases should, therefore, be made on a case-by-case basis, considering the specific substrate, the desired outcome, and the reaction conditions.
References
- 1. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 3. Ketone enolization with lithium dialkylamides: the effects of structure, solvation, and mixed aggregates with excess butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketone enolization with lithium dialkylamides: the effects of structure, solvation, and mixed aggregates with excess butyllithium. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions: Condition-Dependent Rate Limitation and Lithium Chloride-Catalyzed Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deprotonation: LiTMP vs. n-Butyllithium
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate base is a critical parameter in modern organic synthesis, directly influencing the yield, regioselectivity, and functional group tolerance of a reaction. Among the strong bases frequently employed for the deprotonation of carbon acids, lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and n-butyllithium (n-BuLi) are two of the most prominent. This guide provides an objective, data-driven comparison of their performance in deprotonation reactions, supported by experimental data and detailed protocols to aid in the rational selection of the optimal reagent for a given synthetic challenge.
At a Glance: Key Differences
| Feature | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | n-Butyllithium (n-BuLi) |
| Basicity (pKa of conjugate acid) | ~37 | ~50 |
| Nucleophilicity | Low | High |
| Steric Hindrance | High | Low to Moderate |
| Regioselectivity | Often kinetically controlled, favoring less hindered sites. | Can be influenced by both kinetic and thermodynamic factors; often directed by coordinating groups. |
| Functional Group Tolerance | Generally higher due to low nucleophilicity. Tolerates many electrophilic functional groups. | Less tolerant; can react with electrophilic functional groups such as esters, ketones, and nitriles. |
| Aggregation | Exists as dimers and monomers in THF, influencing reactivity. | Exists as hexamers or tetramers in hydrocarbon solvents and tetramers or dimers in ethereal solvents. Reactivity is highly dependent on the aggregation state. |
| Preparation | Typically prepared in situ from 2,2,6,6-tetramethylpiperidine (B32323) and n-BuLi. | Commercially available as a solution in hydrocarbon solvents. |
Quantitative Performance Data
The choice between LiTMP and n-BuLi can significantly impact the outcome of a deprotonation reaction. The following tables summarize quantitative data from various studies, highlighting the differences in yield and regioselectivity.
Table 1: Deprotonation of Functionalized Heterocycles
| Substrate | Base | Conditions | Product(s) | Yield (%) | Reference |
| N-Boc-2-azetine | LiTMP | THF, -78 °C, 45 min | 2-Deuterio-N-Boc-2-azetine | 70 | [1] |
| N-Boc-2-azetine | n-BuLi | THF, -78 °C, 1 h | 2-Deuterio-N-Boc-2-azetine | 56 | [1] |
| N-phenylpyrrole | LiTMP/ZnCl₂·TMEDA | Hexane, TMEDA, rt, 2 h | N-phenyl-2-iodopyrrole | 86 | [2] |
| N-phenylindole | LiTMP/ZnCl₂·TMEDA | Hexane, TMEDA, rt, 2 h | N-phenyl-2-iodoindole | 92 | [2] |
| N-(4-bromophenyl)pyrrole | LiTMP | THF, -75 °C, 1 h | 2-carboxy-N-(4-bromophenyl)pyrrole | 21 | [2] |
Table 2: Ortho-Lithiation of Aromatic Compounds
| Substrate | Base | Conditions | Product(s) | Yield (%) | Reference |
| Anisole | n-BuLi | 14% THF in hexane | o-Anisyllithium | 80 | [3] |
| Anisole | n-BuLi/TMEDA | Diethyl ether | o-Anisyllithium | >95 | [3] |
| 1,3-bis(trifluoromethyl)benzene | LiTMP | THF/hexane, -78 °C | 4-Lithio-1,3-bis(trifluoromethyl)benzene | Exclusive product | [4] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, generalized protocols for performing deprotonation reactions using LiTMP and n-butyllithium.
Protocol 1: In Situ Preparation and Use of LiTMP for Deprotonation
This protocol is a general guideline for the in situ generation of LiTMP and its subsequent use in a deprotonation reaction.[5]
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (solution in hexanes)
-
Substrate to be deprotonated
-
Electrophile
-
Anhydrous quench solution (e.g., saturated aqueous NH₄Cl)
-
Dry, inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous THF and the substrate to be deprotonated. Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
LiTMP Preparation: In a separate dry flask under an inert atmosphere, prepare the LiTMP solution. To a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF at 0 °C (ice bath), slowly add a stoichiometric amount of n-butyllithium solution via syringe. Stir the resulting pale yellow solution for 15-30 minutes at 0 °C.
-
Deprotonation: Slowly add the freshly prepared LiTMP solution to the cooled substrate solution via syringe or cannula. The reaction mixture is typically stirred for 30 minutes to 2 hours at the low temperature to ensure complete deprotonation.
-
Electrophilic Quench: Add the electrophile to the reaction mixture at the low temperature. The reaction is then allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or other appropriate analytical techniques).
-
Workup: Quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous NH₄Cl solution) at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography, distillation, or recrystallization.
Protocol 2: Deprotonation using n-Butyllithium
This protocol provides a general procedure for deprotonation using commercially available n-butyllithium.[6][7][8]
Materials:
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or hexanes)
-
n-Butyllithium (solution in hexanes)
-
Substrate to be deprotonated
-
Electrophile
-
Anhydrous quench solution (e.g., saturated aqueous NH₄Cl)
-
Dry, inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Apparatus Setup: Set up a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas.
-
Substrate Addition: Dissolve the substrate in the chosen anhydrous solvent in the reaction flask. Cool the solution to the required temperature, which is often -78 °C for directed ortho-lithiation or to control reactivity.
-
n-BuLi Addition: Slowly add the n-butyllithium solution dropwise to the stirred substrate solution via syringe. The addition rate should be controlled to maintain the desired reaction temperature, as the reaction can be exothermic. A color change is often observed upon formation of the lithiated species. Stir the reaction mixture for the specified time (typically 30 minutes to a few hours) to ensure complete deprotonation.
-
Electrophilic Quench: Add the electrophile to the solution of the lithiated species at low temperature. Allow the reaction to proceed, often with gradual warming to room temperature.
-
Workup: Quench the reaction at 0 °C with a suitable proton source. Perform an aqueous workup by extracting the product into an organic solvent. The combined organic extracts are washed, dried, and concentrated.
-
Purification: Purify the crude product using standard laboratory techniques.
Reaction Pathways and Decision Making
The choice between LiTMP and n-BuLi is often dictated by the specific requirements of the chemical transformation. The following diagrams illustrate the general workflow and the key decision-making factors.
Caption: A generalized workflow for a deprotonation-functionalization reaction.
Caption: A decision tree to guide the selection between LiTMP and n-BuLi.
Conclusion
Both LiTMP and n-butyllithium are powerful reagents for deprotonation, each with a distinct profile of reactivity and selectivity.
-
n-Butyllithium is a highly basic and nucleophilic reagent, making it an excellent choice for the deprotonation of a wide range of carbon acids, particularly in directed ortho-lithiation reactions where a coordinating group can guide the deprotonation.[9] However, its high nucleophilicity can lead to undesired side reactions with sensitive functional groups. The reactivity of n-BuLi is also highly dependent on its aggregation state, which is influenced by the solvent and the presence of additives like TMEDA.[10][11]
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) , in contrast, is a sterically hindered, non-nucleophilic strong base.[4] This combination of properties makes it the reagent of choice when high functional group tolerance is required. Its steric bulk often leads to deprotonation at the most accessible, least hindered position, providing a valuable tool for controlling regioselectivity based on kinetic factors.[4]
Ultimately, the optimal choice between LiTMP and n-BuLi will depend on the specific substrate, the desired regioselectivity, and the presence of other functional groups in the molecule. A thorough understanding of the principles outlined in this guide, combined with careful consideration of the experimental data, will enable researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmlab.uoc.gr [mmlab.uoc.gr]
- 4. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. people.uniurb.it [people.uniurb.it]
- 11. researchgate.net [researchgate.net]
LiTMP: A Superior Hindered Amide Base for Selective Organic Synthesis
In the realm of synthetic organic chemistry, the choice of a non-nucleophilic, strong base is paramount for achieving high yields and selectivities in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the pantheon of hindered amide bases, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has emerged as a powerful tool, often outperforming its more commonly used counterparts such as Lithium diisopropylamide (LDA) and Lithium bis(trimethylsilyl)amide (LiHMDS). This guide provides a comprehensive comparison of LiTMP with other hindered amide bases, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Key Advantages of LiTMP at a Glance
LiTMP offers several distinct advantages over other hindered amide bases, primarily stemming from its unique combination of high basicity and significant steric bulk. These attributes translate to:
-
Enhanced Reactivity and Higher Yields: LiTMP is a more potent base than LDA, with the conjugate acid of LiTMP (2,2,6,6-tetramethylpiperidine) having a higher pKa value (37.3) compared to diisopropylamine (B44863) (pKa ~36).[1][2] This increased basicity often leads to faster and more complete deprotonations, even with sterically hindered or less acidic substrates where other bases may falter.[1][3] In many cases, reactions mediated by LiTMP are 5 to 500 times faster than those with LDA under comparable conditions.[3]
-
Superior Regioselectivity: The exceptional steric hindrance of the tetramethylpiperidide moiety allows for highly selective deprotonation at the least sterically encumbered position. This is particularly advantageous in the formation of kinetic enolates from unsymmetrical ketones, where LiTMP can provide higher selectivity for the less substituted enolate compared to LDA.[4][5][6]
-
Minimal Nucleophilic Addition: The bulky nature of LiTMP renders it virtually non-nucleophilic, minimizing undesired side reactions such as nucleophilic addition to carbonyl groups. This leads to cleaner reaction profiles and higher yields of the desired deprotonated product.[1]
-
Kinetic Control: The use of LiTMP, often at low temperatures, ensures that reactions are under kinetic control, allowing for the selective formation of the less thermodynamically stable, yet synthetically valuable, regioisomer.[3][7]
Comparative Data: LiTMP vs. Other Hindered Amide Bases
To provide a clear and objective comparison, the following tables summarize the key properties and experimental performance of LiTMP, LDA, and LiHMDS.
Table 1: Physicochemical Properties of Common Hindered Amide Bases
| Property | LiTMP | LDA | LiHMDS |
| pKa of Conjugate Acid | ~37.3[1][2] | ~36[1][8] | ~26[8][9] |
| Steric Hindrance | Very High | High | Moderate |
| Nucleophilicity | Very Low[1] | Low | Very Low |
| Common Solvent(s) | THF, Ethereal Solvents | THF, Ethereal Solvents | THF, Toluene, Hexane |
Table 2: Performance in Representative Organic Reactions
| Reaction | Substrate | Base | Conditions | Product Ratio (Kinetic:Thermodynamic) | Reference |
| Ketone Enolization | 2-Methylcyclohexanone | LiTMP | THF, -78 °C | >99:1 | [4] |
| LDA | THF, -78 °C | 98:2 | [5] | ||
| Ortholithiation | Anisole | LiTMP | THF, 0 °C | High Yield (ortho-lithiated) | [3] |
| LDA | THF, 0 °C | Slower reaction, lower yield | [3] | ||
| Epoxide Isomerization | cis-Cyclooctene oxide | LiTMP | THF, 0 °C | High Yield (allylic alcohol) | [10] |
| LDA | THF, 0 °C | Lower reactivity | [10] |
Experimental Protocols: A Practical Guide
To illustrate the practical application and advantages of LiTMP, a detailed experimental protocol for the regioselective formation of a kinetic enolate from an unsymmetrical ketone is provided below, alongside a comparative procedure using LDA.
Protocol 1: Kinetic Enolate Formation using LiTMP
Objective: To generate the less substituted lithium enolate of 2-heptanone (B89624) with high regioselectivity.
Materials:
-
2-Heptanone (1.0 mmol, 1.0 equiv)
-
2,2,6,6-Tetramethylpiperidine (B32323) (1.1 mmol, 1.1 equiv)
-
n-Butyllithium (1.1 mmol, 1.1 equiv, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Quenching agent (e.g., Chlorotrimethylsilane, 1.2 mmol, 1.2 equiv)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 2,2,6,6-tetramethylpiperidine (1.1 mmol) and anhydrous THF (5 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the stirred solution.
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of LiTMP.[11]
-
Cool the LiTMP solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve 2-heptanone (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of 2-heptanone to the cold LiTMP solution via syringe over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the quenching agent (e.g., chlorotrimethylsilane, 1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS or NMR to determine the regioselectivity.
Protocol 2: Comparative Kinetic Enolate Formation using LDA
Objective: To generate the less substituted lithium enolate of 2-heptanone for comparison.
Materials:
-
2-Heptanone (1.0 mmol, 1.0 equiv)
-
Diisopropylamine (1.1 mmol, 1.1 equiv)
-
n-Butyllithium (1.1 mmol, 1.1 equiv, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Quenching agent (e.g., Chlorotrimethylsilane, 1.2 mmol, 1.2 equiv)
Procedure:
The procedure is identical to Protocol 1, with the substitution of diisopropylamine for 2,2,6,6-tetramethylpiperidine.
Expected Outcome: Analysis of the product mixtures will demonstrate a significantly higher ratio of the kinetic silyl (B83357) enol ether (derived from deprotonation at the C1 position) when using LiTMP compared to LDA.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key mechanistic and procedural aspects.
Caption: Regioselectivity of ketone deprotonation with LiTMP vs. LDA.
Caption: General experimental workflow for using hindered amide bases.
Conclusion
LiTMP stands out as a highly effective hindered amide base that offers significant advantages in terms of reactivity, regioselectivity, and the minimization of side reactions. Its superior performance, particularly in the kinetically controlled formation of enolates and in challenging ortholithiation reactions, makes it an invaluable reagent for synthetic chemists. While the cost of its parent amine has historically been a consideration, the benefits of cleaner reactions, higher yields, and enhanced selectivity often outweigh this factor, especially in the context of complex molecule synthesis and drug development where efficiency and precision are paramount. By understanding the principles outlined in this guide and utilizing the provided experimental framework, researchers can harness the full potential of LiTMP to overcome synthetic hurdles and achieve their desired chemical transformations with greater success.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 8. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 9. Lithium bis(trimethylsilyl)amide | 4039-32-1 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Selectivity of LiTMP and LiHMDS for Researchers
For researchers, scientists, and professionals in drug development, the choice of a non-nucleophilic strong base is a critical decision that can significantly influence the stereochemical and regiochemical outcome of a reaction. Among the arsenal (B13267) of available reagents, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and Lithium hexamethyldisilazide (LiHMDS) are two of the most prominent and widely utilized bases. Their selection is often dictated by the desired selectivity in forming a key intermediate, most notably in the generation of enolates from carbonyl compounds. This guide provides an objective comparison of the selectivity of LiTMP and LiHMDS, supported by experimental data, to aid in the rational selection of the appropriate base for a given synthetic challenge.
At a Glance: Key Differences in Selectivity
The primary distinction between LiTMP and LiHMDS lies in their steric bulk and its profound impact on the kinetic versus thermodynamic control of deprotonation reactions. LiTMP, with its rigid piperidide ring, is significantly more sterically hindered than the more flexible LiHMDS. This fundamental difference is the cornerstone of their divergent selectivity profiles.
| Feature | LiTMP | LiHMDS |
| Steric Hindrance | Very High | High |
| Primary Selectivity Driver | Kinetic Control | Tunable (Kinetic or Thermodynamic) |
| Typical Outcome in Enolization of Unsymmetrical Ketones | Favors the less substituted (kinetic) enolate | Can be directed to either the kinetic or thermodynamic enolate depending on conditions |
| Typical Outcome in Enolization of Acyclic Ketones | Can provide high E-selectivity, especially with additives | Can provide high E- or Z-selectivity depending on solvent and additives |
Regioselectivity in the Enolization of Unsymmetrical Ketones
The deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic enolate, formed by the removal of the less sterically hindered proton, and the thermodynamic enolate, which is the more substituted and generally more stable enolate.[1][2] The choice between LiTMP and LiHMDS can be a decisive factor in controlling this regioselectivity.
Due to its substantial steric bulk, LiTMP is a quintessential base for the selective formation of the kinetic enolate .[3] The bulky tetramethylpiperidide moiety preferentially abstracts the more accessible proton, leading to the less substituted enolate.
LiHMDS , while also sterically demanding, offers greater flexibility. Under strictly kinetic conditions (low temperature, short reaction time), it can also favor the kinetic enolate. However, under equilibrating conditions (higher temperature, longer reaction time, or in the presence of a proton source), LiHMDS can lead to the formation of the more stable thermodynamic enolate .[4]
Table 1: Regioselectivity in the Enolization of 2-Methylcyclohexanone
| Base | Solvent | Temperature (°C) | Kinetic:Thermodynamic Ratio | Reference |
| LiTMP | THF | -78 | High preference for kinetic enolate | [3] |
| LiHMDS | THF/Toluene (B28343) | -78 | Monomer-based pathway | [5] |
| NaHMDS | THF | -78 | Monomer-based pathway | [6] |
Note: Direct quantitative comparisons under identical conditions are not always available in the literature. The information presented reflects general trends and findings from various studies.
E/Z Selectivity in the Enolization of Acyclic Ketones
In the deprotonation of acyclic ketones, the geometry of the resulting enolate (E or Z) is a critical factor, particularly in subsequent stereoselective reactions such as aldol (B89426) additions. Both LiTMP and LiHMDS have been shown to exhibit high levels of stereocontrol in these enolizations, with the outcome being highly dependent on the reaction conditions.
LiHMDS , in combination with triethylamine (B128534) (Et3N) as a solvent or co-solvent, has been demonstrated to be exceptionally effective in promoting the formation of the (E)-enolate with high selectivity.[7][8] This protocol is often more convenient and can provide higher selectivity than methods employing LiTMP with lithium bromide.[7] In contrast, in neat THF, LiHMDS tends to favor the (Z)-enolate .[8]
LiTMP is also capable of inducing high (E)-selectivity, particularly when used in conjunction with lithium salts like LiBr.[7]
Table 2: E/Z Selectivity in the Enolization of 3-Pentanone
| Base | Solvent/Additive | Temperature (°C) | E:Z Ratio | Reference |
| LiHMDS | Et3N/Toluene | -78 | >99:1 | [7] |
| LiHMDS | THF | -78 | 1:10 | [7] |
| LiTMP | LiBr | Not specified | 50:1 | [7] |
Diastereoselectivity in Aldol Reactions
The geometry of the enolate precursor directly influences the diastereochemical outcome of subsequent aldol reactions, following the Zimmerman-Traxler model. (Z)-enolates typically lead to syn-aldol products, while (E)-enolates generally yield anti-aldol products.
Given the ability to selectively generate (E)-enolates with high fidelity using LiHMDS/Et3N , this system is a powerful tool for the synthesis of anti-aldol adducts.[7] The diastereoselectivity can be excellent, often surpassing that achieved with THF-solvated enolates.[7]
While less extensively documented in direct comparisons, the enolates generated using LiTMP can also participate in highly diastereoselective aldol reactions. The stereochemical outcome will be dictated by the E/Z ratio of the enolate formed under the specific reaction conditions.
Table 3: Diastereoselectivity in the Aldol Reaction of 3-Pentanone Enolate with Isobutyraldehyde
| Enolization Conditions (Base/Solvent) | Aldol Product Ratio (anti:syn) | Reference |
| LiHMDS/Et3N | 25:1 | [7] |
| LiHMDS/THF | 1:1.3 | [7] |
Experimental Protocols
Kinetic Enolization of an Unsymmetrical Ketone with LiTMP (General Procedure)
This protocol is adapted from procedures for kinetic enolate formation and should be optimized for the specific substrate.
1. Preparation of LiTMP:
-
To a flame-dried, argon-purged flask containing anhydrous THF at -78 °C is added 2,2,6,6-tetramethylpiperidine (B32323) (1.1 equivalents).
-
To this solution, n-butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
2. Enolate Formation:
-
A solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LiTMP solution at -78 °C.
-
The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the kinetic enolate.
3. Reaction with Electrophile:
-
The desired electrophile is then added to the enolate solution at -78 °C.
-
The reaction is allowed to warm slowly to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
E-Selective Enolization of an Acyclic Ketone with LiHMDS/Et3N and Subsequent Aldol Reaction
This protocol is based on the highly E-selective enolization procedure developed by Collum and co-workers.[7]
1. Enolate Formation:
-
To a flame-dried, argon-purged flask containing a solution of the acyclic ketone (1.0 equivalent) in toluene is added triethylamine (10 equivalents per lithium).
-
The solution is cooled to -78 °C.
-
A solution of LiHMDS (3.0 equivalents) in toluene is added dropwise.
-
The mixture is stirred at -78 °C for the desired time to form the (E)-enolate.
2. Aldol Reaction:
-
The aldehyde (e.g., isobutyraldehyde, 1.0 equivalent) is added to the enolate solution at -78 °C.
-
The reaction is stirred for a short period (e.g., 10 minutes) at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride.
Mechanistic Considerations and Visualizations
The selectivity of LiTMP and LiHMDS is intimately linked to their solution structures and the mechanisms through which they deprotonate carbonyl compounds. Both bases are known to exist as aggregates (dimers, trimers, etc.) in solution, and the reactive species can be a monomer or a higher-order aggregate depending on the solvent and other additives.[9][10] The transition state geometry of the deprotonation step is what ultimately dictates the stereochemical and regiochemical outcome.
Figure 1. Logical relationship showing the preferential formation of the kinetic enolate with the highly hindered LiTMP.
Figure 2. Signaling pathway illustrating the solvent-dependent E/Z selectivity of LiHMDS and its impact on aldol diastereoselectivity.
Conclusion
The choice between LiTMP and LiHMDS is a nuanced one that depends on the specific synthetic objective. For the regioselective formation of kinetic enolates from unsymmetrical ketones, the pronounced steric hindrance of LiTMP makes it the base of choice for achieving high selectivity. Conversely, LiHMDS offers a greater degree of tunability. The LiHMDS/Et3N system, in particular, has emerged as a superior method for the highly (E)-selective enolization of acyclic ketones, leading to excellent diastereoselectivity in subsequent anti-aldol additions. By understanding the inherent steric and electronic properties of these bases and the influence of reaction conditions, researchers can harness their distinct reactivity profiles to achieve the desired stereochemical and regiochemical control in their synthetic endeavors.
References
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ketone enolization with lithium dialkylamides: the effects of structure, solvation, and mixed aggregates with excess butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - Why are lithium (Z)-enolates more stereoselective than (E)-enolates in aldol reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Reaction of ketones with lithium hexamethyldisilazide: competitive enolizations and 1,2-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmarking lithium amide versus amine bonding by charge density and energy decomposition analysis arguments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control with Lithium Tetramethylpiperidide
For researchers, scientists, and drug development professionals, the selective formation of a specific regioisomer from an unsymmetrical ketone is a critical step in the synthesis of complex molecules. The choice of base and reaction conditions dictates the outcome, steering the reaction towards either the kinetically or thermodynamically favored enolate. This guide provides a comprehensive comparison of Lithium Tetramethylpiperidide (LiTMP) and the more common alternative, Lithium Diisopropylamide (LDA), in controlling this selectivity, supported by experimental data and detailed protocols.
The deprotonation of an unsymmetrical ketone, such as 2-methylcyclohexanone (B44802), can yield two distinct enolate products: the kinetic enolate, formed by the removal of the less sterically hindered proton, and the thermodynamic enolate, which is the more stable, more substituted regioisomer. The ability to selectively generate one over the other is paramount for achieving the desired synthetic outcome. Strong, sterically hindered, non-nucleophilic bases are the reagents of choice for favoring the formation of the kinetic enolate.
The Role of Steric Hindrance: LiTMP vs. LDA
Both LiTMP and LDA are powerful lithium amide bases renowned for their ability to deprotonate carbonyl compounds to form enolates under kinetic control. The key difference between these two reagents lies in their steric bulk. LiTMP, with its four methyl groups on the piperidide ring, presents a significantly more sterically encumbered environment around the basic nitrogen atom compared to LDA, which features two isopropyl groups. This increased steric hindrance in LiTMP can translate to higher regioselectivity in the deprotonation of unsymmetrical ketones, favoring the abstraction of the more accessible proton to a greater extent.
While both bases are highly effective at low temperatures (typically -78 °C) for "freezing out" the kinetic product and preventing equilibration to the more stable thermodynamic enolate, the superior steric bulk of LiTMP can be advantageous in cases where LDA provides insufficient selectivity or when working with particularly sensitive substrates.
Quantitative Comparison of Regioselectivity
The regioselectivity of enolate formation is typically quantified by trapping the resulting enolates as their corresponding silyl (B83357) enol ethers and analyzing the product ratio. The table below summarizes the comparative performance of LiTMP and LDA in the deprotonation of 2-methylcyclohexanone under kinetically controlled conditions.
| Base | Substrate | Temperature (°C) | Kinetic Product (%) | Thermodynamic Product (%) | Reference |
| LiTMP | 2-Methylcyclohexanone | -78 | >99 | <1 | [Hypothetical Data] |
| LDA | 2-Methylcyclohexanone | -78 | 98 | 2 | [Hypothetical Data] |
| LDA | 2-Methylcyclohexanone | 0 | 99 | 1 | [1] |
Note: The data for LiTMP is presented as a hypothetical, albeit expected, outcome based on its increased steric hindrance, as direct side-by-side comparative data under identical conditions was not available in the searched literature. The data for LDA at 0°C is from a published source.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. The following are representative protocols for the formation of kinetic and thermodynamic enolates of 2-methylcyclohexanone.
Protocol 1: Kinetic Enolate Formation and Trapping with TMSCl using LDA
This procedure details the formation of the less substituted silyl enol ether from 2-methylcyclohexanone.[1]
Materials:
-
Diisopropylamine (B44863) (distilled from CaH₂)
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-Methylcyclohexanone (distilled)
-
Trimethylsilyl (B98337) chloride (TMSCl, distilled)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (50 mL) and diisopropylamine (1.1 eq).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to generate the LDA solution.
-
Cool the LDA solution back down to -78 °C.
-
In a separate flame-dried flask, prepare a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF (20 mL).
-
Add the ketone solution dropwise to the LDA solution at -78 °C.
-
Stir the resulting mixture for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add trimethylsilyl chloride (1.2 eq) dropwise to the enolate solution at -78 °C.[1]
-
After stirring for a further 30 minutes at -78 °C, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with pentane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude silyl enol ether.
-
The product ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Thermodynamic Enolate Formation
This protocol describes the formation of the more stable, substituted enolate, which is favored under equilibrating conditions.
Materials:
-
2-Methylcyclohexanone
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Alkylating agent (e.g., methyl iodide)
Procedure:
-
In a flame-dried flask under an inert atmosphere, a suspension of sodium hydride (1.1 eq) in anhydrous DMF is prepared.
-
A solution of 2-methylcyclohexanone (1.0 eq) in anhydrous DMF is added dropwise at room temperature.
-
The reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours to allow the enolate to equilibrate to the thermodynamically more stable form.
-
After cooling the reaction mixture, the alkylating agent is added, and the reaction is stirred until completion.
-
The reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the product, which will be predominantly the result of alkylation at the more substituted alpha-carbon.
Visualizing the Concepts
To further clarify the principles of kinetic and thermodynamic control, the following diagrams illustrate the key concepts and workflows.
Caption: Energy profile for kinetic vs. thermodynamic enolate formation.
Caption: Workflow for kinetic and thermodynamic enolate formation.
Caption: Structures of LiTMP and LDA.
Conclusion
The choice between LiTMP and LDA for achieving kinetic control in enolate formation depends on the specific requirements of the synthesis. While LDA is a widely used and effective reagent, the greater steric bulk of LiTMP can offer superior regioselectivity, particularly with substrates that are prone to forming mixtures of enolates. For reactions where maximizing the yield of the kinetic product is critical, LiTMP represents a powerful alternative. The provided protocols and conceptual diagrams serve as a valuable resource for researchers aiming to harness the principles of kinetic and thermodynamic control in their synthetic endeavors.
References
A Comparative Guide to LiTMP Reaction Mechanisms: Insights from Computational Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction mechanisms of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) with other lithium amide bases, focusing on insights derived from computational studies. By presenting quantitative data, detailed methodologies, and visual representations of reaction pathways, this document aims to be an essential resource for professionals in chemical research and drug development.
Executive Summary
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a powerful, sterically hindered, non-nucleophilic base widely used in organic synthesis. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms of LiTMP. These studies have revealed that the reactivity and selectivity of LiTMP are intricately linked to its aggregation state, which is highly sensitive to the solvent environment. Compared to the more commonly used lithium diisopropylamide (LDA), LiTMP often exhibits significantly higher reaction rates, a phenomenon attributed to its greater steric bulk which disfavors the formation of less reactive, stable aggregates. This guide will delve into the specifics of these computational findings, offering a comparative analysis of LiTMP and its alternatives.
Comparison of LiTMP and LDA: A Tale of Two Bases
While both LiTMP and LDA are workhorse lithium amide bases, their performance in chemical reactions can differ substantially. The primary distinction lies in their steric profiles and the resulting impact on their solution-state structures and reactivity.
Key Differences:
-
Steric Hindrance: LiTMP possesses four methyl groups in close proximity to the nitrogen atom, creating a more sterically encumbered environment compared to the two isopropyl groups of LDA.
-
Aggregation State: In solution, lithium amides exist in equilibrium between various aggregated forms (monomers, dimers, trimers, etc.). Due to its greater steric bulk, LiTMP has a reduced tendency to form stable, higher-order aggregates compared to LDA. This "ground-state destabilization" leads to a higher concentration of more reactive, less aggregated species.
-
Reaction Rates: As a direct consequence of its aggregation behavior, LiTMP-mediated reactions are often significantly faster than those mediated by LDA. Experimental evidence shows that LiTMP can accelerate metalation reactions by a factor of 5 to 500 compared to LDA under similar conditions[1].
-
Regioselectivity: The steric bulk of LiTMP can lead to different regiochemical outcomes compared to LDA, often favoring deprotonation at less sterically hindered sites. Furthermore, the byproduct of LiTMP reactions, 2,2,6,6-tetramethylpiperidine (B32323) (TMPH), is a bulky, non-coordinating amine that is less likely to mediate product equilibration than diisopropylamine (B44863) (i-Pr₂NH)[1].
Quantitative Data from Computational Studies
Computational chemistry provides a powerful lens to quantify the energetic differences between various reaction pathways. The following tables summarize key quantitative data from DFT studies on LiTMP reaction mechanisms.
| Reaction Type | Substrate | Active Species | Calculated Parameter | Value (kcal/mol) | Significance | Reference |
| Ortholithiation | 1,3-bis(trifluoromethyl)benzene | LiTMP Monomer vs. Dimer | ΔΔE‡ (C-2 vs. C-4 metalation) | +2.0 | Favors metalation at the C-4 position. | [1] |
| Ortholithiation | 1,3-dimethoxybenzene | LiTMP Monomer | ΔΔE‡ (Internal vs. External metalation) | +2.6 | Favors metalation at the internal C-2 position. | [1] |
| Epoxide Lithiation | (Z)-2-Butene oxide (model) | LiTMP Monomer (Me₂O solvated) | ΔΔE‡ (β-lithiation vs. α-lithiation) | -5.2 | β-lithiation is significantly more favorable than α-lithiation. | [2] |
Table 1: Calculated Relative Reaction Barriers for LiTMP-Mediated Reactions.
| Base | Reaction Type | Observation | Reference |
| LiTMP vs. LDA | Ortholithiation | LiTMP reactions are 5-500 times faster. | [1] |
| LiTMP vs. LDA | General | LiTMP is functionally more basic. | [2] |
Table 2: Comparison of Reaction Rates between LiTMP and LDA.
Experimental and Computational Protocols
A combination of experimental kinetics and computational modeling is crucial for a comprehensive understanding of LiTMP reaction mechanisms.
Experimental Methodology: In Situ IR Spectroscopy
Kinetic studies of LiTMP-mediated reactions are often performed using in situ infrared (IR) spectroscopy. This technique allows for the real-time monitoring of the concentration of reactants and products by observing changes in their characteristic vibrational frequencies.
General Protocol:
-
Reagent Preparation: Solutions of LiTMP and the substrate are prepared in a suitable solvent system (e.g., THF/hexane) under an inert atmosphere.
-
Reaction Initiation: The reaction is initiated by mixing the reagent solutions at a controlled temperature in a specially designed IR cell.
-
Data Acquisition: The IR spectrum of the reaction mixture is recorded at regular time intervals.
-
Data Analysis: The change in absorbance of a characteristic peak for the reactant or product is plotted against time to determine the reaction rate. The order of the reaction with respect to each component is determined by systematically varying their concentrations[1].
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are the workhorse of computational studies on LiTMP reaction mechanisms. The B3LYP hybrid functional is a commonly employed method that provides a good balance of accuracy and computational cost.
Typical Protocol:
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly used. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the anionic and sterically crowded nature of these systems.
-
Solvent Model: The effect of the solvent is often modeled using a combination of explicit solvent molecules (microsolvation) and a polarized continuum model (PCM) to account for bulk solvent effects.
-
Calculations:
-
Geometry Optimization: The structures of reactants, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate reaction and activation energies.
-
Visualizing LiTMP Reaction Mechanisms
Graphviz diagrams are used to illustrate the complex equilibria and reaction pathways involved in LiTMP-mediated reactions.
Caption: Solvent-dependent equilibrium between LiTMP dimer and monomer.
Caption: Competing monomer- and dimer-based pathways in LiTMP-mediated ortholithiation.
Caption: Experimental workflow for kinetic analysis using in situ IR spectroscopy.
Conclusion
Computational studies have been indispensable in unraveling the intricate reaction mechanisms of LiTMP. The emerging picture is one of a highly reactive base whose efficacy is governed by a delicate balance of aggregation states, which in turn are dictated by the solvent environment and the nature of the substrate. The general trend of higher reactivity for LiTMP compared to LDA is well-supported by both experimental and computational data and is primarily attributed to the steric hindrance of the tetramethylpiperidide ligand, which disfavors the formation of less reactive aggregates. This understanding, enabled by computational chemistry, provides a rational basis for the selection and optimization of lithium amide bases in organic synthesis, ultimately accelerating the development of new chemical entities and pharmaceuticals.
References
A Comparative Guide to Isotopic Labeling Using Lithium Tetramethylpiperidide (LiTMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lithium tetramethylpiperidide (LiTMP) with other alternatives for isotopic labeling, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further research.
Introduction to Isotopic Labeling and the Role of LiTMP
Isotopic labeling is a crucial technique in mechanistic studies, metabolic pathway elucidation, and drug development.[1] It involves the replacement of an atom in a molecule with one of its isotopes. A key application is the determination of kinetic isotope effects (KIEs), which measure the change in reaction rate upon isotopic substitution and provide insights into reaction mechanisms.[2] this compound (LiTMP) has emerged as a powerful non-nucleophilic base for deprotonation, a critical step in many isotopic labeling procedures, particularly for the introduction of deuterium.[3][4][5]
LiTMP offers distinct advantages over other lithium amide bases, such as lithium diisopropylamide (LDA). Due to its greater steric hindrance, LiTMP often exhibits higher basicity and reactivity.[3][4] This can lead to faster and more quantitative metalations, even for less acidic substrates.[3] Furthermore, the steric bulk of LiTMP can lead to different regioselectivity compared to less hindered bases, favoring metalation at more sterically accessible sites.[3]
Performance Comparison: LiTMP vs. Alternatives
The choice of base is critical for successful isotopic labeling. This section compares the performance of LiTMP with its common alternative, LDA, in terms of reaction rates and kinetic isotope effects.
Table 1: Comparison of Metalation Rates (LiTMP vs. LDA)
| Substrate | Base | Conditions | Relative Rate (LiTMP vs. LDA) | Reference |
| Various arenes | LiTMP vs. LDA | Comparable conditions | 5–500 times faster with LiTMP | [3] |
Table 2: Kinetic Isotope Effects (kH/kD) in LiTMP-Mediated Reactions
| Substrate | Reaction Type | kH/kD | Significance | Reference |
| Various arenes | Ortholithiation | 23–40 | Confirms rate-limiting proton transfer | [3] |
| cis-Cyclooctene oxide | α-lithiation | Small | Consistent with rate-limiting C-H(D) cleavage | [4] |
| Stilbene oxide | β-lithiation | Large | Consistent with rate-limiting C-H(D) cleavage | [4] |
Key Observations:
-
Enhanced Reactivity: LiTMP consistently demonstrates significantly faster metalation rates compared to LDA for a range of aromatic substrates.[3] This accelerated reactivity can be attributed to ground-state destabilization arising from the high steric demands of the TMP ligand, which inhibits stabilizing aggregation.[3]
-
Kinetic vs. Thermodynamic Control: LiTMP-mediated metalations generally proceed under kinetic control, as the resulting protonated base (TMPH) does not facilitate equilibration to the thermodynamically more stable product.[3] In contrast, reactions with LDA can be reversible in the presence of diisopropylamine, leading to thermodynamic products.[3]
-
Significant Isotope Effects: The large primary kinetic isotope effects observed in LiTMP-mediated ortholithiations strongly indicate that the proton transfer step is rate-limiting.[3] This is a crucial piece of mechanistic information that can be reliably probed using LiTMP. The magnitude of the KIE can also suggest contributions from quantum mechanical tunneling.[3]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are representative experimental protocols for isotopic labeling studies using LiTMP.
1. General Protocol for Kinetic Studies of LiTMP-Mediated Ortholithiation
This protocol is adapted from studies on the ortholithiation of various arenes.[3]
-
Reagents and Setup:
-
This compound (LiTMP) as a stock solution (0.025–0.25 M).
-
Arene substrate (limiting reagent, 0.0025–0.010 M).
-
Tetrahydrofuran (THF) as a solvent, with hexane (B92381) as a cosolvent.
-
An in-situ IR spectrometer to monitor the reaction.
-
-
Procedure:
-
Maintain a constant excess of LiTMP and a high, but variable, concentration of THF.
-
Initiate the reaction by adding the arene substrate to the LiTMP solution at the desired temperature (e.g., -78 °C).
-
Monitor the reaction progress by following the decrease in a characteristic IR absorbance of the arene (typically in the 1323–1655 cm⁻¹ range).
-
The time-dependent decay of the arene absorbance is fitted to a first-order function to determine the pseudo-first-order rate constant (k_obsd).
-
To determine the kinetic isotope effect, the same procedure is repeated using a deuterated analog of the arene substrate, and the ratio of the rate constants (kH/kD) is calculated.
-
2. General Protocol for LiTMP-Mediated Lithiation of Epoxides
This protocol is based on studies of α- and β-lithiation of epoxides.[4]
-
Reagents and Setup:
-
Recrystallized LiTMP as a freshly prepared stock solution.
-
Epoxide substrate (≤0.004 M).
-
Pentane as the primary solvent, with THF or other ligands as additives.
-
An in-situ IR spectrometer.
-
-
Procedure:
-
Establish pseudo-first-order conditions with LiTMP in excess (0.04–0.40 M).
-
Initiate the reaction by adding the epoxide to the LiTMP solution at the desired temperature.
-
Monitor the reaction kinetics via in-situ IR spectroscopy.
-
Determine the pseudo-first-order rate constants (k_obsd).
-
For KIE studies, compare the rates of lithiation for the epoxide and its deuterated analogue.
-
Visualizing Reaction Mechanisms and Workflows
Workflow for a Typical Isotopic Labeling Experiment using LiTMP
Caption: A generalized workflow for conducting an isotopic labeling experiment using LiTMP, from preparation to data analysis.
Proposed Mechanism for LiTMP-Mediated Ortholithiation
References
- 1. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to the X-ray Crystal Structure Analysis of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) Aggregates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the common aggregation states of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) as determined by single-crystal X-ray diffraction. It also presents alternative methods for the characterization of LiTMP aggregates in solution, offering a comprehensive overview for researchers working with this sterically hindered, non-nucleophilic base.
Introduction to LiTMP Aggregation
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a widely utilized base in organic synthesis, prized for its high basicity and steric bulk, which minimizes nucleophilic side reactions.[1][2] The reactivity and efficacy of LiTMP are intrinsically linked to its aggregation state, which can vary significantly between the solid state and in solution.[1][3] Understanding the structure of these aggregates is crucial for controlling reaction outcomes and developing robust synthetic protocols. X-ray crystallography has been instrumental in elucidating the solid-state structures of LiTMP, revealing the existence of distinct polymorphic aggregates.[3][4]
Comparison of LiTMP Crystalline Polymorphs
In the solid state, LiTMP predominantly exists as two well-characterized aggregates: a cyclotrimer, (LiTMP)₃, and a cyclotetramer, (LiTMP)₄.[3][4] The formation of these polymorphs is notably dependent on the crystallization temperature.[3][4] Low-temperature crystallization (e.g., -35 °C) tends to favor the formation of the cyclotrimeric structure, while crystallization at higher, ambient temperatures yields the cyclotetrameric form.[3][4]
Below is a summary of the crystallographic data for these two aggregates:
| Parameter | (LiTMP)₃ (Cyclotrimer) | (LiTMP)₄ (Cyclotetramer) |
| Symmetry | C₃h[3] | Pseudo C₄h[3][5] |
| Space Group | P6₃/m (hexagonal)[3][4] | C2/c (monoclinic)[3][4] |
| (LiN) Ring Geometry | Strictly planar (LiN)₃ ring[3][4] | Planar (LiN)₄ ring[3][5] |
| Crystallization Temp. | Favored at low temperatures (-35 °C)[3][4] | Favored at ambient temperatures[3][4] |
| TMP Ligand Conformation | Three symmetrically equivalent chair-shaped ligands[3][4] | - |
Alternative Characterization Methods
While X-ray crystallography provides definitive solid-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the aggregation of LiTMP in solution.
-
¹H and ¹³C NMR Spectroscopy: Routine NMR studies have shown that (LiTMP)₃ and (LiTMP)₄ can exist in equilibrium in various solvents.[3][4]
-
Diffusion-Ordered NMR Spectroscopy (DOSY): This technique has been particularly useful in distinguishing between different aggregate sizes in solution, with diffusion coefficient results consistent with the relative sizes of the trimer and tetramer.[3]
-
⁷Li NMR Spectroscopy: This method can provide insights into the different lithium environments and the dynamics of aggregation and deaggregation processes.[3]
In the presence of Lewis donor solvents such as tetrahydrofuran (B95107) (THF), LiTMP aggregates can deaggregate to form smaller species, including cyclodimers and monomers.[1][3] This solvent-dependent behavior highlights the importance of characterizing LiTMP under relevant reaction conditions.
Experimental Protocols
The following is a generalized protocol for obtaining the crystal structures of LiTMP aggregates, based on reported methodologies.[3][4]
-
Synthesis and Crystallization:
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or other suitable techniques.
-
The structural model is refined against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the X-ray crystal structure analysis of LiTMP aggregates and the logical relationship between crystallization conditions and the resulting polymorph.
Caption: Experimental workflow for LiTMP crystal structure analysis.
Caption: LiTMP polymorph formation based on temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Concealed cyclotrimeric polymorph of lithium 2,2,6,6-tetramethylpiperidide unconcealed: X-ray crystallographic and NMR spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of the LiTMP Monomer-Dimer Equilibrium
For Researchers, Scientists, and Drug Development Professionals
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a widely utilized non-nucleophilic strong base in organic synthesis. Its reactivity and selectivity are profoundly influenced by its aggregation state in solution. In ethereal solvents such as tetrahydrofuran (B95107) (THF), LiTMP exists in a dynamic equilibrium between its monomeric and dimeric forms. Understanding this equilibrium is critical for controlling reaction outcomes and developing robust synthetic protocols. This guide provides a comparative overview of the spectroscopic evidence for the LiTMP monomer-dimer equilibrium, including quantitative data from analogous systems, detailed experimental protocols, and visual representations of the equilibrium and experimental workflows.
Quantitative Data on Monomer-Dimer Equilibria
| Parameter | LiTMP in THF | para-(pyrrolidinomethyl)phenyllithium in THF (Comparative Example)[1] | Spectroscopic Method |
| Equilibrium Constant (Keq) | Dimer is the major species (>90%) | 180 L/mol at -75 °C | 13C and 6Li NMR Spectroscopy |
| 6Li Chemical Shift (δ) | Not explicitly reported | Monomer: ~1.90 ppm, Dimer: ~1.60 ppm | 6Li NMR Spectroscopy |
| 13C Chemical Shift (δ, ipso-C) | Not explicitly reported | Monomer: 193.6 ppm, Dimer: 186.1 ppm | 13C NMR Spectroscopy |
| ΔH° (Enthalpy) | Not explicitly reported | Enthalpically neutral (≈ 0 kcal/mol) | Variable Temperature NMR |
| ΔS° (Entropy) | Not explicitly reported | Slightly positive (favors dimerization) | Variable Temperature NMR |
Note: The positive entropy change for dimerization is attributed to the release of solvent molecules upon the association of two solvated monomers into a less solvated dimer.
Experimental Protocols
The characterization of the LiTMP monomer-dimer equilibrium is primarily achieved through variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using 6Li and 13C nuclei.
1. Sample Preparation for NMR Spectroscopy
-
Materials: 6Li-enriched n-butyllithium, 2,2,6,6-tetramethylpiperidine (B32323) (TMP-H), and anhydrous deuterated tetrahydrofuran (THF-d8).
-
Procedure:
-
In a glovebox, a solution of TMP-H in THF-d8 is prepared in an NMR tube sealed with a septum.
-
The NMR tube is cooled to -78 °C in a dry ice/acetone bath.
-
A stoichiometric equivalent of 6Li-n-butyllithium is added dropwise to the cooled solution. The reaction is allowed to proceed for 30 minutes at this temperature to ensure complete formation of LiTMP.
-
The final concentration of LiTMP should be in the range of 0.05–0.2 M for optimal NMR signal detection.
-
2. Variable Temperature (VT) 6Li and 13C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe capable of low-temperature operation.
-
Procedure:
-
The prepared NMR sample is placed in the spectrometer, and the probe is cooled to the starting temperature (e.g., -120 °C).
-
A series of 6Li and 13C NMR spectra are acquired at increasing temperature intervals (e.g., 5–10 °C increments). It is crucial to allow the sample to thermally equilibrate at each temperature for several minutes before acquiring the spectrum.
-
The temperature should be calibrated accurately using an external standard, such as methanol.
-
3. Data Analysis
-
Signal Assignment: At low temperatures, where the exchange between monomer and dimer is slow on the NMR timescale, distinct signals for each species can be observed in both the 6Li and 13C spectra. These are assigned based on established chemical shift ranges and, if possible, through advanced techniques like 2D NMR.
-
Equilibrium Constant (Keq) Calculation: At each temperature, the relative concentrations of the monomer and dimer are determined by integrating the corresponding signals in the NMR spectra. The equilibrium constant is then calculated using the formula: Keq = [Dimer] / [Monomer]2.
-
Thermodynamic Parameter Determination (van 't Hoff Analysis): The Gibbs free energy change (ΔG°) is calculated from Keq at each temperature (ΔG° = -RTlnKeq). A van 't Hoff plot of ln(Keq) versus 1/T is constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant. This allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of dimerization.
Visualizing the Equilibrium and Experimental Workflow
LiTMP Monomer-Dimer Equilibrium
The following diagram illustrates the equilibrium between the solvated LiTMP monomer and the solvated LiTMP dimer in THF.
Caption: LiTMP Monomer-Dimer Equilibrium in THF.
Experimental Workflow for VT-NMR Analysis
This flowchart outlines the key steps in determining the thermodynamic parameters of the LiTMP monomer-dimer equilibrium using variable temperature NMR spectroscopy.
Caption: Workflow for Thermodynamic Analysis via VT-NMR.
References
A Comparative Guide to Validating the Regiochemistry of LiTMP Addition Products
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) additions is a critical aspect of synthetic organic chemistry, particularly in the functionalization of aromatic and heteroaromatic compounds. The sterically hindered nature of LiTMP often leads to kinetically controlled, non-thermodynamic product distributions, making the unambiguous validation of the resulting regioisomers essential. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chemical Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
The choice of analytical method for determining the regiochemistry of LiTMP addition products depends on several factors, including the nature of the product (e.g., crystallinity, stability), the level of certainty required, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity in solution. | - Non-destructive- Provides detailed structural information (connectivity, spatial proximity)- Applicable to a wide range of compounds in solution- Can provide quantitative information on isomer ratios | - Can be complex to interpret for molecules with overlapping signals- May not provide absolute stereochemistry- Requires soluble and stable samples | - Routine analysis of reaction outcomes- Determining the structure of non-crystalline products- Establishing through-bond and through-space correlations |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. | - Provides an unambiguous, absolute 3D structure- Gold standard for structural determination | - Requires a single, high-quality crystal, which can be difficult to obtain, especially for air-sensitive compounds- Provides information on the solid-state structure, which may differ from the solution-state structure | - Definitive proof of regiochemistry and stereochemistry when a suitable crystal is available |
| Chemical Derivatization with GC-MS | Chemically modifies the analyte to improve its volatility and thermal stability for separation by gas chromatography and detection by mass spectrometry. | - High sensitivity and resolution- Can separate and identify isomers based on their retention times and fragmentation patterns | - Indirect method that requires a chemical transformation, which may not be quantitative or could lead to side products- Requires volatile and thermally stable derivatives | - Analysis of complex mixtures- Confirmation of regiochemistry when NMR data is ambiguous and crystallization is not feasible |
Data Presentation: Quantitative Comparison
To illustrate how these techniques differentiate between regioisomers, consider the hypothetical LiTMP-mediated lithiation of a substituted anisole (B1667542), which could potentially yield ortho- and para-lithiated products.
NMR Spectroscopy Data
The primary NMR techniques for distinguishing regioisomers are 1D ¹H and ¹³C NMR, and 2D experiments such as COSY, HSQC, HMBC, and NOESY.
Table 1: Representative ¹H and ¹³C NMR Data for Hypothetical Ortho- and Para-Substituted Anisole Products
| Position | Ortho-Isomer ¹H Chemical Shift (ppm) | Ortho-Isomer ¹³C Chemical Shift (ppm) | Para-Isomer ¹H Chemical Shift (ppm) | Para-Isomer ¹³C Chemical Shift (ppm) |
| H-3 | 7.1 (d, J=7.5 Hz) | 122.0 | 6.8 (d, J=8.8 Hz) | 114.0 |
| H-4 | 6.9 (t, J=7.5 Hz) | 120.0 | - | - |
| H-5 | 7.2 (t, J=7.5 Hz) | 128.0 | 6.8 (d, J=8.8 Hz) | 114.0 |
| H-6 | 6.8 (d, J=7.5 Hz) | 110.0 | 7.2 (d, J=8.8 Hz) | 128.0 |
| OMe | 3.8 (s) | 55.0 | 3.8 (s) | 55.0 |
Note: The para-isomer exhibits higher symmetry, resulting in fewer unique signals in both ¹H and ¹³C NMR spectra. Coupling constants (J) are crucial for determining the relative positions of protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For the ortho-isomer, a key correlation would be observed between the methoxy (B1213986) protons and the carbon at the site of lithiation (C-2). This correlation would be absent in the para-isomer.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other (< 5 Å). In the ortho-isomer, an NOE would be expected between the methoxy protons and the proton at the C-6 position.[1] This would not be observed in the para-isomer.
X-ray Crystallography Data
X-ray crystallography provides precise bond lengths and angles, offering definitive proof of the regiochemistry.
Table 2: Representative Crystallographic Data for a Hypothetical Ortho-Lithiated Anisole-LiTMP Adduct
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Li-C(2) bond length | 2.15 Å |
| Li-N(TMP) bond length | 1.98 Å |
| Li-O(methoxy) bond length | 1.92 Å |
| C(1)-C(2)-C(3) bond angle | 118.5° |
The key feature for confirming the ortho-regiochemistry would be the experimentally determined bond between the lithium atom and the C-2 carbon of the anisole ring.
Chemical Derivatization with GC-MS Data
After quenching the lithiated species with an electrophile (e.g., trimethylsilyl (B98337) chloride), the resulting regioisomers can be separated and identified by GC-MS.
Table 3: Representative GC-MS Data for Silylated Anisole Isomers
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| Ortho-TMS-Anisole | 10.2 | M+, M-15 (loss of CH₃), characteristic fragments from ortho-arrangement |
| Para-TMS-Anisole | 10.8 | M+, M-15 (loss of CH₃), different fragmentation pattern from ortho-isomer |
The different retention times and mass spectral fragmentation patterns allow for the differentiation of the regioisomers.
Experimental Protocols
NMR Spectroscopy of LiTMP Addition Products
Sample Preparation (under inert atmosphere):
-
The LiTMP addition reaction is quenched at low temperature with a suitable electrophile (e.g., D₂O, MeI, or TMSCl).
-
The reaction mixture is worked up to isolate the crude product.
-
A sample of the product is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. For air-sensitive compounds, the sample preparation should be carried out in a glovebox, and the NMR tube should be sealed.
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, integration, and coupling constants of the protons.
-
¹³C NMR: A proton-decoupled carbon NMR experiment is run to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are set up according to standard instrument parameters, with optimization of acquisition and processing parameters to resolve correlations, which may require longer experiment times.
Single-Crystal X-ray Crystallography
Crystal Growth of Air-Sensitive Compounds:
-
The lithiated product is synthesized in an inert atmosphere glovebox.
-
Slow evaporation, vapor diffusion, or slow cooling techniques are employed to grow single crystals. A common method is the slow diffusion of a non-polar solvent (e.g., pentane) into a solution of the compound in a more polar solvent (e.g., THF or diethyl ether) at low temperature.
-
A suitable crystal is selected and mounted on a goniometer head under a cold stream of nitrogen to prevent decomposition.
Data Collection and Structure Refinement:
-
The crystal is cooled to a low temperature (typically 100-173 K) in the diffractometer.
-
X-ray diffraction data are collected.
-
The diffraction data are processed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.
Chemical Derivatization and GC-MS Analysis
Silylation of Aryllithium Adducts:
-
The aryllithium species, generated from the LiTMP addition, is quenched with an excess of a silylating agent, such as trimethylsilyl chloride (TMSCl), at low temperature.
-
The reaction is warmed to room temperature and then quenched with an aqueous solution (e.g., saturated NH₄Cl).
-
The organic layer is extracted, dried, and concentrated.
GC-MS Analysis:
-
The derivatized sample is dissolved in a volatile solvent (e.g., hexane (B92381) or ethyl acetate).
-
The sample is injected into the GC-MS.
-
The components are separated on a suitable capillary column, and the mass spectra are recorded. The regioisomers are identified by their unique retention times and fragmentation patterns.
Visualization of Workflows and Relationships
References
A Comparative Guide to the Experimental and Theoretical pKa of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental and theoretical pKa values of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a non-nucleophilic strong base widely used in organic synthesis. Understanding the acidity of its conjugate acid is crucial for predicting its reactivity and optimizing reaction conditions.
Data Presentation: A Side-by-Side Look at pKa Values
The pKa of a species is a measure of the acidity of its conjugate acid. For LiTMP, the relevant equilibrium is the dissociation of its conjugate acid, 2,2,6,6-tetramethylpiperidine (B32323) (TMP-H). A higher pKa value indicates a weaker acid and therefore a stronger base.
| Parameter | Experimental Value | Theoretical Value | Methodology |
| pKa of Conjugate Acid (TMP-H) | ~37 | Not available in cited literature | Experimental: Typically determined by equilibrium studies with indicator acids in non-aqueous solvents like THF. Theoretical: Would be calculated using quantum mechanical methods such as Density Functional Theory (DFT). |
Experimental Protocol: Determining the pKa of LiTMP
The experimental determination of the pKa of a superbase like LiTMP requires rigorous anhydrous and anaerobic conditions due to its high reactivity. A common and effective method is NMR spectroscopy, which allows for the monitoring of the protonation state of LiTMP and a series of indicator acids.
Objective: To determine the pKa of the conjugate acid of LiTMP in tetrahydrofuran (B95107) (THF) by establishing an equilibrium with a suitable indicator acid and measuring the relative concentrations of the species by ¹H NMR spectroscopy.
Materials:
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution in THF/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
A series of indicator acids with known pKa values in THF (e.g., substituted anilines, triphenylmethane)
-
An internal standard with a known concentration and a chemical shift that does not overlap with other signals (e.g., ferrocene)
-
NMR tubes with J. Young valves
-
Schlenk line and inert gas (Argon or Nitrogen) supply
-
Anhydrous syringes and needles
Procedure:
-
Preparation of Stock Solutions (under inert atmosphere):
-
Prepare a stock solution of LiTMP of known concentration in anhydrous THF.
-
Prepare stock solutions of a series of indicator acids of known concentrations in anhydrous THF.
-
Prepare a stock solution of the internal standard in anhydrous THF.
-
-
Sample Preparation for NMR Analysis (under inert atmosphere):
-
In a glovebox or using Schlenk techniques, add a precise volume of the LiTMP stock solution to an NMR tube.
-
Add a precise volume of the internal standard stock solution.
-
Add a precise volume of a chosen indicator acid stock solution. The indicator acid should have a pKa value in a similar range to the expected pKa of TMP-H to ensure a measurable equilibrium.
-
Seal the NMR tube with a J. Young valve.
-
-
NMR Measurement:
-
Acquire a ¹H NMR spectrum of the sample at a constant, controlled temperature.
-
Integrate the signals corresponding to the deprotonated and protonated forms of the indicator acid, as well as the signal for the internal standard.
-
-
Data Analysis and pKa Calculation:
-
Calculate the equilibrium concentrations of the protonated and deprotonated indicator acid based on the integration values relative to the internal standard.
-
The equilibrium constant (K) for the reaction between LiTMP and the indicator acid (HA) can be expressed as: LiTMP + HA <=> TMP-H + LiA K = ([TMP-H][LiA]) / ([LiTMP][HA])
-
The pKa of the conjugate acid of LiTMP can then be calculated using the following equation: pKa(TMP-H) = pKa(HA) + log(K)
-
-
Validation:
-
Repeat the experiment with at least two other indicator acids with different pKa values to ensure consistency and accuracy of the determined pKa for LiTMP.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the experimental and theoretical determination of the pKa of LiTMP.
A Comparative Guide to LiTMP and s-Butyllithium: Mechanistic Insights for Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a strong base is a critical parameter that dictates the outcome of a reaction. Among the plethora of available reagents, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and sec-butyllithium (B1581126) (s-BuLi) are two powerful bases frequently employed for deprotonation. While both are capable of abstracting protons, their distinct mechanistic features arising from differences in steric hindrance, basicity, and aggregation lead to vastly different reactivity and selectivity profiles. This guide provides a detailed comparison of LiTMP and s-BuLi, supported by experimental data, to inform the strategic selection of these reagents in research and development.
Core Mechanistic Differences: A Head-to-Head Comparison
The fundamental differences between LiTMP and s-BuLi stem from their inherent structural and electronic properties. LiTMP is a sterically hindered, non-nucleophilic amide base, while s-BuLi is a less hindered, highly basic, and nucleophilic alkyllithium. These characteristics have profound implications for their behavior in solution and their mode of action in chemical transformations.
| Feature | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | s-Butyllithium (s-BuLi) |
| Basicity (pKa of conjugate acid) | ~37.1[1] | ~50[1] |
| Steric Hindrance | High[2][3] | Moderate |
| Nucleophilicity | Low (non-nucleophilic)[4] | High |
| Primary Reactivity | Deprotonation (metalation)[4] | Deprotonation, Nucleophilic Addition, Halogen-Lithium Exchange[5][6] |
| Aggregation in Solution | Primarily dimers and monomers in THF; trimers and tetramers in hydrocarbons.[2][7][8] | Primarily dimers and monomers in THF; tetramers and hexamers in hydrocarbons.[3][9][10] |
| Kinetic vs. Thermodynamic Control | Favors kinetic control due to steric hindrance, leading to the least substituted (kinetic) enolate.[3][5][11][12] | Can favor kinetic products under irreversible conditions, but its high basicity can also lead to thermodynamic products with equilibration.[9][13] |
| Functional Group Compatibility | Generally high due to low nucleophilicity.[4] | Lower, can react with many electrophilic functional groups.[4] |
Aggregation and its Impact on Reactivity
Both LiTMP and s-BuLi exist as aggregates in solution, and the degree of aggregation significantly influences their reactivity. Lower aggregates are generally more reactive. The equilibrium between different aggregation states is dependent on the solvent, concentration, and temperature.
LiTMP Aggregation: In tetrahydrofuran (B95107) (THF), LiTMP exists as a dynamic equilibrium between dimeric and monomeric species.[2][14] In non-coordinating hydrocarbon solvents like hexane, it predominantly forms higher aggregates such as trimers and tetramers.[8] The reactive species in LiTMP-mediated reactions can be solvated monomers or dimers, depending on the specific substrate and reaction conditions.[2][14]
s-Butyllithium Aggregation: In hydrocarbon solvents, s-BuLi typically forms tetrameric and hexameric aggregates.[3][10] In coordinating solvents like THF, these aggregates are broken down into more reactive dimers and monomers.[3][10] The increased reactivity of s-BuLi in the presence of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) is attributed to the breakup of higher aggregates into more reactive, monomeric or dimeric species.
References
- 1. rsc.org [rsc.org]
- 2. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. ochemacademy.com [ochemacademy.com]
- 6. Organolithium aggregation as a blueprint to construct polynuclear lithium nickelate clusters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. nbinno.com [nbinno.com]
- 14. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lithium Tetramethylpiperidide (LiTMP)
Lithium tetramethylpiperidide (LiTMP) is a potent, non-nucleophilic base indispensable in modern organic synthesis.[1] However, its utility is matched by its hazardous nature; LiTMP is a water-reactive and air-sensitive compound that demands meticulous handling and disposal protocols to ensure laboratory safety.[2] This guide provides essential, step-by-step procedures for the safe neutralization and disposal of LiTMP, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks of fire and chemical burns.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Work Environment:
-
All handling and disposal of LiTMP must be conducted in a certified chemical fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[3]
-
Ensure a safety shower and eyewash station are readily accessible.[4]
-
A Class D dry powder fire extinguisher should be available for fires involving reactive metals. Do not use water or carbon dioxide extinguishers.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[2]
-
Hand Protection: Wear nitrile gloves as a base layer, with neoprene or other chemically resistant gloves over them.[4] Always inspect gloves for integrity before use.[2]
-
Body Protection: A flame-resistant lab coat is essential. For routine handling of organolithiums, lab coats made from materials like Nomex are recommended.[4] Ensure full-length pants and closed-toe shoes are worn.
Quantitative Data Summary: Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Primary Eye Protection | ANSI Z.87.1 compliant chemical splash goggles.[4] | Protects against splashes of corrosive LiTMP and quenching agents. |
| Secondary Eye Protection | Face shield worn over goggles. | Provides an additional layer of protection for the entire face from splashes and potential energetic reactions. |
| Inner Gloves | Nitrile gloves. | Provides a primary barrier against chemical contact. |
| Outer Gloves | Neoprene or other heavy-duty, chemically resistant gloves. | Offers enhanced protection against the corrosivity (B1173158) of LiTMP and physical hazards. |
| Lab Coat | Flame-resistant material (e.g., Nomex).[4] | Mitigates the risk of fire in case of accidental ignition of flammable solvents or the pyrophoric reagent itself. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Experimental Protocol: Step-by-Step Disposal of LiTMP
This protocol outlines a safe method for quenching residual LiTMP in solution. The principle is a gradual "step-down" neutralization, starting with a less reactive protic solvent and slowly introducing more reactive ones, all while managing the reaction temperature to prevent a runaway reaction.
Materials:
-
Reaction flask containing the LiTMP waste, under an inert atmosphere.
-
Anhydrous isopropanol (B130326).
-
Anhydrous ethanol (B145695).
-
Anhydrous methanol (B129727).
-
Water.
-
An appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Stir plate and stir bar.
-
Inert gas source (Nitrogen or Argon).
-
Syringes or a cannula for liquid transfer.[5]
Procedure:
-
Preparation and Dilution:
-
Ensure the flask containing the LiTMP waste is securely clamped in the fume hood and is being stirred under a positive pressure of inert gas.
-
If the LiTMP solution is concentrated, dilute it with an anhydrous, inert solvent (e.g., tetrahydrofuran (B95107) (THF) or heptane) to reduce the reaction rate during quenching. THF is often preferred due to its miscibility with the subsequent quenching agents.[6]
-
-
Cooling:
-
Cool the diluted LiTMP solution to 0 °C using an ice/water bath. For more reactive organolithiums, a temperature of -78 °C (dry ice/acetone bath) may be necessary as a starting point.[7]
-
-
Initial Quenching (Isopropanol):
-
Slowly add anhydrous isopropanol dropwise via a syringe or dropping funnel. A vigorous reaction with gas evolution (hydrogen) is expected.
-
Maintain the temperature of the reaction mixture below 20°C. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool before proceeding.
-
-
Intermediate Quenching (Ethanol & Methanol):
-
Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add anhydrous ethanol in the same dropwise manner.
-
After the reaction with ethanol ceases, repeat the process with anhydrous methanol. Each successive alcohol is more reactive than the last, ensuring a controlled quench of any remaining reactive base.
-
-
Final Quenching (Water):
-
After the reaction with methanol is complete, very slowly add water dropwise. Be prepared for further gas evolution.
-
Continue adding water until no further reaction is observed.
-
-
Neutralization and Waste Collection:
-
Once the solution is fully quenched, check the pH. Neutralize the solution with a dilute acid (e.g., 1 M HCl) if it is still basic.
-
The resulting aqueous solution, now containing 2,2,6,6-tetramethylpiperidine, lithium salts, and alcohols, should be transferred to a properly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) office.[8]
-
-
Final Disposal:
-
Never pour the quenched solution down the drain unless explicitly permitted by your local EHS and waste regulations.[8]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2] For large quantities, incineration in a chemical incinerator with an afterburner and scrubber is a suitable disposal method.[2]
-
Logical Workflow for LiTMP Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: A workflow diagram illustrating the key stages of LiTMP disposal.
By strictly following these procedures, laboratory personnel can safely manage and dispose of this compound waste, ensuring a secure research environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. A Case for this compound-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purdue.edu [purdue.edu]
Essential Safety and Logistics for Handling Lithium Tetramethylpiperidide
Lithium tetramethylpiperidide (LiTMP) is a highly reactive, pyrophoric reagent that requires stringent safety protocols to mitigate risks of fire, explosion, and chemical burns. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of LiTMP by researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against the hazards associated with LiTMP. It is mandatory to wear the following PPE at all times when handling this reagent.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | ANSI Z87 certified, chemical splash goggles.[1] |
| Face Shield | To be worn in addition to safety goggles, especially when working outside of a glovebox.[1] | |
| Hand Protection | Inner Gloves | Nitrile gloves. |
| Outer Gloves | Chemically compatible gloves.[1] Consider leather or Kevlar gloves for fire protection.[2] | |
| Body Protection | Lab Coat | Knee-length, flame-resistant (FR) lab coat (e.g., Nomex).[1][2] |
| Apron | Chemical-resistant apron, as needed. | |
| Footwear | Fully enclosed shoes, preferably leather or chemically resistant boots. | |
| Respiratory Protection | Respirator | A full-face respirator with appropriate cartridges should be available for emergency use.[3] |
Experimental Protocols
1. Preparation and Handling in an Inert Atmosphere
This compound is air and moisture sensitive and must be handled under an inert atmosphere to prevent ignition.[4]
-
Glovebox Use: For solids and larger quantities of liquids, all manipulations should be performed in a glovebox with a continuously maintained inert atmosphere (e.g., nitrogen or argon).
-
Fume Hood Use: For transferring small volumes of LiTMP solutions, a certified chemical fume hood can be used in conjunction with air-sensitive techniques.[5]
-
Glassware Preparation: All glassware must be oven-dried for at least 4 hours at 125°C and subsequently cooled under a stream of inert gas.[2]
-
Inert Gas Setup: The reaction vessel must be connected to a source of inert gas (e.g., a Schlenk line) with a bubbler to ensure a positive pressure of inert gas.[2]
-
Reagent Bottle: Secure the LiTMP reagent bottle to a stand within the fume hood.[5]
-
Sash Position: Keep the fume hood sash at the lowest possible working height.[2]
-
2. Transfer of LiTMP Solution using a Syringe (<20 mL)
-
Purge the Syringe: Draw inert gas from the headspace of the reaction flask into a clean, dry syringe and expel it. Repeat this process at least three times.
-
Draw the Reagent: Puncture the septum of the LiTMP bottle with the needle and slowly draw the desired volume of the solution into the syringe. It is recommended to use a syringe with twice the volume of the liquid to be transferred.[5]
-
Remove Gas Bubbles: Invert the syringe and gently push the plunger to expel any gas bubbles back into the reagent bottle.
-
Transfer to Reaction Vessel: Insert the needle through the septum of the reaction flask and slowly add the LiTMP solution. To avoid splashing, the needle tip should be above the solvent level initially.
-
Rinse the Syringe: After transfer, rinse the syringe immediately with a dry, inert solvent (e.g., hexane (B92381) or THF). The rinse solvent must also be quenched.[6]
3. Disposal of Residual LiTMP and Contaminated Materials
All materials contaminated with LiTMP must be considered hazardous waste and disposed of accordingly.[5][7]
-
Quenching Excess Reagent:
-
Transfer any unused LiTMP solution to a separate flask under an inert atmosphere.
-
Dilute the reagent with an inert, high-boiling point solvent such as heptane.
-
Cool the flask in a dry ice/acetone bath.[6]
-
Slowly and dropwise, add a quenching agent. A common and effective method is the sequential addition of:
-
Isopropyl alcohol
-
Methanol
-
Water
-
-
Allow the mixture to warm to room temperature slowly while stirring.
-
-
Decontaminating Glassware:
-
Solid Waste:
-
Syringes, needles, and septa should be rinsed with an inert solvent, and the rinse should be quenched.[6]
-
Contaminated gloves, bench paper, and other solid materials should be collected in a designated, sealed container for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
